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  • Product: 2-Acetyl-5-nitropyrrole
  • CAS: 32116-25-9

Core Science & Biosynthesis

Foundational

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Acetyl-5-nitropyrrole This guide provides a comprehensive technical overview of 2-Acetyl-5-nitropyrrole, a key heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Acetyl-5-nitropyrrole

This guide provides a comprehensive technical overview of 2-Acetyl-5-nitropyrrole, a key heterocyclic building block. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and reactivity. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and provide field-proven insights into its application as a versatile synthetic intermediate.

2-Acetyl-5-nitropyrrole, with the systematic IUPAC name 1-(5-nitro-1H-pyrrol-2-yl)ethanone, is a disubstituted pyrrole ring bearing two powerful electron-withdrawing groups.[1][2] This substitution pattern profoundly influences the molecule's electronic structure, reactivity, and potential as a precursor in complex syntheses. The presence of both a nitro group and an acetyl group on the pyrrole scaffold makes it an important intermediate for accessing a variety of more complex nitrogen-containing heterocycles, particularly those with pharmacological relevance.

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in experimental design.

PropertyValueSource(s)
CAS Number 32116-25-9[1][2]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2][3]
Appearance Neat (likely crystalline solid)[1]
Melting Point 156 °C
Boiling Point 277.46 °C (estimated)
Density 1.4564 g/cm³ (estimated)
pKa 11.52 ± 0.50 (predicted)
Synonyms Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231[1][3]

Strategic Synthesis: The Nitration of 2-Acetylpyrrole

The most direct and logical route to 2-Acetyl-5-nitropyrrole is the electrophilic nitration of the readily available precursor, 2-acetylpyrrole.

Causality Behind the Experimental Design: The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, it is also notoriously sensitive to strong acids and oxidizing conditions, which can lead to polymerization or degradation. Therefore, the choice of nitrating agent is critical. Harsh conditions, such as the classic mixed acid (H₂SO₄/HNO₃) protocol, are unsuitable. A milder, controlled nitrating agent is required to achieve the desired transformation without destroying the substrate.

Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is the reagent of choice for this transformation.[4] It provides a source of the nitronium ion (NO₂⁺) electrophile under conditions that are significantly less acidic and oxidizing than mixed acid, preserving the integrity of the pyrrole ring. The acetyl group at the 2-position is an electron-withdrawing, meta-directing group in classical aromatic systems. However, in the highly activated pyrrole system, its deactivating effect tempers the ring's reactivity and, in concert with the directing influence of the ring nitrogen, guides the incoming electrophile to the C5 position.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Nitration Reagents cluster_process Reaction Step cluster_product Final Product A 2-Acetylpyrrole E Electrophilic Aromatic Substitution (Low Temperature, e.g., 0 °C) A->E B Acetic Anhydride (Ac₂O) D In situ generation of Acetyl Nitrate B->D C Nitric Acid (HNO₃) C->D D->E NO₂⁺ source F 2-Acetyl-5-nitropyrrole E->F

Caption: Workflow for the synthesis of 2-Acetyl-5-nitropyrrole.

Detailed Experimental Protocol: This protocol is a representative method based on established chemistry for nitrating sensitive heterocycles. It must be performed with appropriate safety precautions in a fume hood.

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 5.0 equivalents of acetic anhydride to 0 °C in an ice-salt bath.

  • Acetyl Nitrate Generation: Add 1.0 equivalent of concentrated nitric acid dropwise to the cooled acetic anhydride via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of acetyl nitrate.

  • Substrate Addition: Dissolve 1.0 equivalent of 2-acetylpyrrole in a minimal amount of acetic anhydride and cool it to 0 °C.

  • Nitration Reaction: Add the 2-acetylpyrrole solution dropwise to the prepared acetyl nitrate solution. The reaction is exothermic; maintain the internal temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetyl-5-nitropyrrole.

Spectral Characterization: A Self-Validating System

The structure of the synthesized product must be unequivocally confirmed. The expected spectroscopic data provides a fingerprint for validation.

SpectroscopyExpected Signals and Interpretation
¹H NMR ~2.5 ppm (s, 3H): Singlet for the acetyl methyl protons (-COCH₃).~7.0-7.5 ppm (d, 1H): Doublet for the C4 proton of the pyrrole ring.~7.8-8.2 ppm (d, 1H): Doublet for the C3 proton, deshielded by the adjacent acetyl group.~10-12 ppm (br s, 1H): Broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR ~27 ppm: Acetyl methyl carbon.~115-125 ppm: Two signals for the C3 and C4 carbons of the pyrrole ring.~130-140 ppm: Two signals for the quaternary C2 and C5 carbons.~190 ppm: Carbonyl carbon of the acetyl group.
FT-IR (cm⁻¹) ~3300: N-H stretch.~1660: C=O stretch (acetyl ketone).~1520 & ~1340: Asymmetric and symmetric N-O stretches of the nitro group.
Mass Spec (EI) M⁺ at m/z = 154: Molecular ion peak corresponding to C₆H₆N₂O₃.

Chemical Reactivity: A Hub for Synthetic Diversification

The true value of 2-Acetyl-5-nitropyrrole lies in its potential for selective chemical transformations at its functional groups, making it a versatile scaffold for building molecular complexity.

Reactivity cluster_reduction Nitro Group Reduction cluster_condensation Acetyl Group Condensation cluster_alkylation N-H Functionalization A 2-Acetyl-5-nitropyrrole B 2-Acetyl-5-aminopyrrole A->B  Reduction  (e.g., SnCl₂, H₂/Pd) C Pyrrolyl Chalcone Analogues A->C  Condensation  (e.g., Ar-CHO, base) D N-Substituted Pyrroles A->D  Alkylation/Acylation  (e.g., R-X, base)

Caption: Key reaction pathways of 2-Acetyl-5-nitropyrrole.

A. Chemoselective Reduction of the Nitro Group

The conversion of the nitro group to an amine is one of the most powerful transformations for this molecule. The resulting 2-acetyl-5-aminopyrrole is a valuable intermediate, as the amino group can be readily derivatized.

Expertise Insight: The key challenge is chemoselectivity—reducing the nitro group without affecting the acetyl carbonyl. Standard catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (like SnCl₂ in HCl) are highly effective for this purpose.[5] The resulting aminopyrrole opens pathways to amides, sulfonamides, or diazonium salts for further coupling reactions.

Protocol: Synthesis of 2-Acetyl-5-aminopyrrole

  • Suspend 2-Acetyl-5-nitropyrrole (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of tin(II) chloride (SnCl₂) (3-4 eq.) and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography.

B. Reactions at the Acetyl Group

The methyl group of the acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes. This allows for the extension of the molecular framework and the synthesis of pyrrole-based chalcones, a class of compounds with known biological activities.[6]

Protocol: Synthesis of a Pyrrolyl Chalcone Analogue

  • Dissolve 2-Acetyl-5-nitropyrrole (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise.

  • Stir the reaction at room temperature. The product often precipitates from the solution upon formation.

  • Monitor the reaction by TLC. Upon completion, filter the solid product, wash with cold ethanol and water, and dry.

Applications in Drug Discovery and Materials Science

The synthetic utility of 2-Acetyl-5-nitropyrrole directly translates to its application in fields requiring novel heterocyclic compounds.

  • Medicinal Chemistry: Nitropyrrole-containing natural products, such as the pyrrolomycins and heronapyrroles, exhibit significant antibiotic activity.[6][7][8] 2-Acetyl-5-nitropyrrole serves as a crucial starting material for the synthesis of analogues of these natural products, enabling structure-activity relationship (SAR) studies to develop new antimicrobial agents. Furthermore, it has been directly implicated in the synthesis of pyrroles and indoles with potential antiviral properties.

  • Nucleoside Chemistry: The compound is used to synthesize novel C-deoxyribonucleosides, which are of interest in the development of artificial genetic systems and therapeutic oligonucleotides.

  • Materials Science: The extended π-systems that can be generated from this scaffold (e.g., via condensation reactions) are of interest in the development of organic materials with specific electronic or photochemical properties, analogous to other polypyrrolic systems.[9]

Conclusion

2-Acetyl-5-nitropyrrole is far more than a simple chemical reagent; it is a strategically designed molecular scaffold. The interplay between its two electron-withdrawing groups on the sensitive pyrrole ring creates a unique profile of stability and reactivity. A thorough understanding of its synthesis via controlled nitration and its principal reaction pathways—nitro reduction and acetyl condensation—empowers researchers to leverage this compound as a versatile building block for constructing complex molecules with significant potential in medicine and materials science.

References

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Gorgani, L., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

  • The Good Scents Company. 2-acetyl pyrrole, 1072-83-9. Available from: [Link]

  • Wanner, M. J., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health (NIH). Available from: [Link]

  • Gemo, A., et al. (2022). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health (NIH). Available from: [Link]

  • Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Available from: [Link]

  • Belen'kii, L. I., et al. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. Available from: [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-Acetyl-5-nitropyrrole. Available from: [Link]

  • Hughes, C. C., et al. (2005). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications (RSC Publishing). Available from: [Link]

  • Shen, B., et al. (2019). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Semantic Scholar. Available from: [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available from: [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Acetyl-5-nitropyrrole (CAS 32116-25-9) This document provides a comprehensive technical overview of 2-Acetyl-5-nitropyrrole, a key heterocyclic building block. Tailored for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Acetyl-5-nitropyrrole (CAS 32116-25-9)

This document provides a comprehensive technical overview of 2-Acetyl-5-nitropyrrole, a key heterocyclic building block. Tailored for researchers, chemists, and professionals in drug development, this guide delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying scientific principles that govern its use in a laboratory setting.

Introduction and Strategic Importance

2-Acetyl-5-nitropyrrole, with the CAS Registry Number 32116-25-9, is a substituted pyrrole derivative featuring both an acetyl and a nitro functional group.[1] This unique substitution pattern makes it a valuable intermediate in synthetic organic chemistry. The pyrrole ring is a fundamental scaffold in a multitude of pharmacologically active compounds, including those with antibacterial, antiviral, and anticancer properties.[2] The presence of the electron-withdrawing nitro group and the versatile acetyl group on the pyrrole core provides multiple avenues for further chemical modification, positioning 2-Acetyl-5-nitropyrrole as a strategic starting material for the synthesis of more complex molecules.[3] Notably, it has been utilized in the synthesis of novel C-deoxyribonucleosides and as a precursor for potential antiviral agents.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reliable chemical research. The key properties of 2-Acetyl-5-nitropyrrole are summarized below.

Chemical Structure

Caption: Chemical structure of 2-Acetyl-5-nitropyrrole.

Core Properties
PropertyValueSource
CAS Number 32116-25-9[1]
Molecular Formula C₆H₆N₂O₃[1][4]
Molecular Weight 154.12 g/mol [1][4]
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[1]
Synonyms Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231[4]
Melting Point 156 °C[3]
Boiling Point 277.46°C (estimate)[3]
Density 1.4564 g/cm³ (estimate)[3]
Predicted Spectroscopic Data

While specific experimental spectra are not publicly available, the expected spectroscopic signatures can be reliably predicted based on the structure. These predictions are vital for reaction monitoring and product confirmation.

SpectroscopyExpected Characteristics
¹H NMR Signals for two aromatic protons on the pyrrole ring (doublets), a broad singlet for the N-H proton, and a singlet around 2.5 ppm for the acetyl methyl protons.
¹³C NMR A signal for the carbonyl carbon (~187 ppm), signals for the four pyrrole ring carbons, and a signal for the acetyl methyl carbon.
IR (Infrared) Characteristic absorption bands for N-H stretching, C=O stretching (ketone), and strong asymmetric/symmetric stretching for the NO₂ group.
Mass Spec (MS) A molecular ion peak (M+) at m/z corresponding to the molecular weight (154.12).

Synthesis and Mechanistic Rationale

The primary and most logical route to 2-Acetyl-5-nitropyrrole is through the electrophilic nitration of 2-acetylpyrrole. The choice of nitrating agent is critical due to the sensitivity of the electron-rich pyrrole ring, which is susceptible to oxidation and polymerization under harsh acidic conditions.[5]

Choice of Reagent: The Case for Acetyl Nitrate

Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are often too aggressive for sensitive heteroaromatics.[5] A milder and more selective reagent is required. Acetyl nitrate, typically generated in situ from the reaction of fuming nitric acid with acetic anhydride, is the reagent of choice.[6][7] This reagent provides a controlled source of the nitronium ion (NO₂⁺) under less acidic conditions, minimizing degradation of the starting material and leading to higher yields of the desired product. The reaction is regioselective, with nitration occurring at the C5 position, which is activated by the nitrogen heteroatom and sterically accessible.

G start Starting Material: 2-Acetylpyrrole (CAS 1072-83-9) reagent Nitrating Agent: Acetyl Nitrate (in situ) (Fuming HNO₃ + Acetic Anhydride) start->reagent Electrophilic Aromatic Substitution conditions Reaction Conditions: Low Temperature (e.g., 0-10°C) Inert Solvent (Acetic Anhydride) reagent->conditions product Product: 2-Acetyl-5-nitropyrrole conditions->product workup Workup & Purification: Aqueous Quench, Filtration, Recrystallization product->workup

Caption: General workflow for the synthesis of 2-Acetyl-5-nitropyrrole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for nitrating pyrroles with acetyl nitrate.[6][8][9] Researchers must conduct their own risk assessment and optimization.

  • Reagent Preparation (In Situ Acetyl Nitrate): In a flask equipped with a stirrer and maintained in an ice-salt bath at 0-5°C, slowly add fuming nitric acid to a calculated amount of acetic anhydride with vigorous stirring. Maintain the low temperature throughout the addition. Causality: This exothermic reaction generates the active nitrating agent, acetyl nitrate. Low temperature is crucial to prevent its decomposition and ensure safety.[5]

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 2-acetylpyrrole in an excess of acetic anhydride. Cool this solution to 0°C.

  • Nitration Reaction: Slowly add the pre-prepared cold acetyl nitrate solution dropwise to the stirred 2-acetylpyrrole solution. The temperature of the reaction mixture must be carefully maintained below 10°C. Causality: Slow, controlled addition prevents a dangerous exotherm and minimizes the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess acetic anhydride and precipitate the solid product.

  • Purification: Collect the crude 2-Acetyl-5-nitropyrrole by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

The functional group handles on 2-Acetyl-5-nitropyrrole make it a versatile platform for building molecular complexity.

  • Precursor for Antiviral Agents: The core structure can be elaborated into more complex pyrrole and indole derivatives, classes of compounds known for their potential as antiviral agents.[3]

  • Synthesis of Unnatural Nucleosides: The compound has been specifically used in the synthesis of novel C-deoxyribonucleosides, which are important tools in molecular biology and for developing therapeutic oligonucleotides.[3]

  • Building Block for Bioactive Scaffolds: The nitro group can be reduced to an amine, providing a nucleophilic site for further reactions (e.g., amide coupling, sulfonylation). The acetyl group's carbonyl can undergo a wide range of reactions, including condensations, reductions, and oxidations. This dual reactivity is highly valuable in combinatorial chemistry and the synthesis of compound libraries for screening.

G cluster_reactivity Functional Group Reactivity cluster_applications Potential Applications center_node 2-Acetyl-5-nitropyrrole nitro Nitro Group (Reduction to Amine) center_node->nitro Enables... acetyl Acetyl Group (Condensation, Reduction) center_node->acetyl Enables... scaffolds Bioactive Scaffolds nitro->scaffolds acetyl->scaffolds antiviral Antiviral Agents nucleoside C-Deoxyribonucleosides scaffolds->antiviral scaffolds->nucleoside

Caption: Relationship between reactivity and applications.

Safety, Handling, and Storage

  • Precursor Hazards: The starting material, 2-acetylpyrrole, is known to be harmful if ingested or inhaled and causes skin and eye irritation.[10][11]

  • Nitrated Compound Hazards: Nitrated organic compounds should be treated as potentially energetic or explosive, particularly when subjected to heat, shock, or friction. The nitrating agent, acetyl nitrate, is known to be unstable and potentially explosive.[5]

Mandatory Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Temperature Control: The synthesis is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[12]

Conclusion

2-Acetyl-5-nitropyrrole is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its synthesis, while requiring careful handling and an understanding of reaction mechanisms, is straightforward. The strategic placement of its functional groups provides a reliable entry point for the construction of diverse and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this valuable building block into their synthetic programs.

References

  • PMC - NIH. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • American Chemical Society. (2020-11-23). 2-Acetylpyrrole. Retrieved from [Link]

  • Human Metabolome Database. (2012-09-11). Showing metabocard for 2-Acetylpyrrole (HMDB0035882). Retrieved from [Link]

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Chemical Communications (RSC Publishing). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Retrieved from [Link]

  • The Good Scents Company. 2-acetyl pyrrole, 1072-83-9. Retrieved from [Link]

  • PubMed. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • PubChem - NIH. 2-Acetyl-5-nitrofuran | C6H5NO4 | CID 21348. Retrieved from [Link]

  • PubChem - NIH. 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066. Retrieved from [Link]

  • Journal of Organic Chemistry. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved from [Link]

  • MDPI. (2022-11-23). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. Nitration of furfural with acetyl nitrate (AcONO2). Sequence of.... Retrieved from [Link]

  • Fraunhofer-Publica. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved from [Link]

  • PubChem. 2-Acetylpyrrole | C6H7NO | CID 14079. Retrieved from [Link]

  • EPA. CSV data file. Retrieved from [Link]

  • Journal of the American Chemical Society. Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-(5-nitro-1H-pyrrol-2-yl)ethanone

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(5-nitro-1H-pyrrol-2-yl)ethanone, a valuable heterocyclic building block. The pyrrole nucleus is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-nitro-1H-pyrrol-2-yl)ethanone, a valuable heterocyclic building block. The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its targeted functionalization is of paramount importance.[1] This document delves into the prevalent synthetic strategy, focusing on the electrophilic nitration of 2-acetylpyrrole. It offers a detailed examination of the reaction mechanism, an optimized experimental protocol, and critical safety considerations. The content is tailored for researchers, chemists, and drug development professionals, providing the necessary insights for the successful and safe laboratory-scale synthesis of this compound.

Introduction and Significance

1-(5-nitro-1H-pyrrol-2-yl)ethanone, also known as 2-acetyl-5-nitropyrrole, is a key synthetic intermediate. Its structure incorporates both an acetyl group and a nitro group on the pyrrole ring, making it a versatile precursor for more complex molecules. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrrole ring and provides a handle for further chemical transformations, such as reduction to an amino group. This compound serves as a crucial starting material in the synthesis of novel C-deoxyribonucleosides and has been investigated for the development of potential antiviral agents.[1]

The pyrrole motif itself is ubiquitous in nature and pharmacology, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals.[2] Therefore, robust and well-understood methods for the synthesis of functionalized pyrroles like 1-(5-nitro-1H-pyrrol-2-yl)ethanone are essential for advancing chemical and biomedical research.

Core Synthetic Strategy: Electrophilic Nitration

The most direct and widely employed method for synthesizing 1-(5-nitro-1H-pyrrol-2-yl)ethanone is the electrophilic aromatic substitution of 2-acetylpyrrole.

Rationale for Reagent Selection

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, this high reactivity also renders it extremely sensitive to strong mineral acids. Treatment with conventional nitrating mixtures, such as nitric acid and sulfuric acid, typically leads to uncontrolled oxidation and polymerization rather than clean nitration.[3][4]

To circumvent this issue, a milder nitrating agent is required. The reagent of choice is acetyl nitrate (CH₃COONO₂) , generated in situ by the reaction of concentrated nitric acid with acetic anhydride.[4] This mixture provides a controlled source of the nitronium ion equivalent (NO₂⁺) under conditions that are sufficiently mild to prevent degradation of the sensitive pyrrole substrate.

Regioselectivity: The Directing Effect of the Acetyl Group

In electrophilic substitution of the pyrrole ring, attack preferentially occurs at the α-positions (C2 and C5) due to superior stabilization of the resulting cationic intermediate (sigma complex). The starting material, 2-acetylpyrrole, already has one α-position occupied. The acetyl group is an electron-withdrawing, deactivating group. This deactivation reduces the propensity for polymerization and directs the incoming electrophile. The nitration occurs predominantly at the vacant C5 position, which is the other α-position, leading to the desired 2-acetyl-5-nitropyrrole. A smaller amount of the 2-acetyl-4-nitropyrrole isomer may also be formed.[5]

Reaction Mechanism

The synthesis proceeds via a classical electrophilic aromatic substitution mechanism, which can be dissected into two primary stages.

  • Formation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate. In the presence of trace acid, acetyl nitrate can furnish the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack and Aromatization: The electron-rich pyrrole ring of 2-acetylpyrrole acts as a nucleophile, attacking the electrophile, primarily at the C5 position. This forms a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation step, where a base (e.g., acetate) removes the proton from the C5 position, restores the aromaticity of the ring, yielding the final product.[6]

The mechanistic pathway is illustrated below.

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 1-(5-nitro-1H-pyrrol-2-yl)ethanone.

Materials and Equipment
Reagent/EquipmentSpecification
2-Acetylpyrrole>98% purity
Acetic AnhydrideReagent grade, >98%
Fuming Nitric Acid>90% concentration
Crushed Ice / Ice Water
Sodium BicarbonateSaturated aqueous solution
Ethyl AcetateReagent grade
HexaneReagent grade
Anhydrous Sodium SulfateGranular
Round-bottom flaskAppropriate size (e.g., 250 mL)
Magnetic stirrer & stir bar
Dropping funnel
Ice-salt bathFor temperature control
Thermometer
Buchner funnel & flaskFor filtration
Rotary evaporatorFor solvent removal
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (e.g., 50 mL).

  • Cooling: Cool the flask in an ice-salt bath to between -10 °C and -5 °C. Maintain vigorous stirring.

  • Preparation of Nitrating Agent: Slowly add fuming nitric acid (e.g., 0.1 mol) dropwise to the cold acetic anhydride via the dropping funnel. Crucially, maintain the internal temperature below 0 °C throughout the addition. This in situ formation of acetyl nitrate is highly exothermic.[7]

  • Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable, dissolve 2-acetylpyrrole (e.g., 0.09 mol) in a minimal amount of acetic anhydride. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a temperature between -5 °C and 0 °C for an additional 1 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. A precipitate should form.[9]

  • Neutralization & Isolation: Allow the ice to melt, then slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases. Filter the resulting solid precipitate using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual salts and acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-(5-nitro-1H-pyrrol-2-yl)ethanone as a solid.

Expected Yield and Characterization
  • Yield: Reported yields for this type of reaction can vary, but a well-executed procedure should provide a moderate to good yield (typically 50-70%).

  • Appearance: Crystalline solid.

  • Molecular Weight: 154.12 g/mol .[10]

  • Key Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Hazard Management

This reaction must be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).

  • Acetyl Nitrate: The in situ generated acetyl nitrate is a powerful nitrating agent that is thermally unstable and potentially explosive, especially upon heating or shock. Strict temperature control is absolutely critical. Never allow the reaction temperature to rise above the recommended limits.[7]

  • Fuming Nitric Acid: This is a highly corrosive and strong oxidizing agent. It can cause severe burns upon contact and releases toxic nitrogen oxide fumes. Handle with extreme care.

  • Acetic Anhydride: It is corrosive and lachrymatory (causes tears). It reacts exothermically with water.

  • Work-up: The quenching of the reaction mixture on ice and subsequent neutralization are highly exothermic and will release carbon dioxide gas. Perform these steps slowly and in a large, open vessel to avoid pressure buildup and splashing.

Synthetic Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

Caption: Step-by-step experimental workflow diagram.

References

  • Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available at: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]

  • MDPI (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Available at: [Link]

  • Canadian Journal of Chemistry (1958). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Available at: [Link]

  • Google Patents. Nitration reactions with acid anhydride promoters.
  • Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Available at: [Link]

  • Fraunhofer-Publica. Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Available at: [Link]

  • PubMed. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available at: [Link]

  • Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. Available at: [Link]

  • PubChem - NIH. 2-Acetyl-5-nitropyrrole. Available at: [Link]

  • Química Organica.org. pyrrole nitration. Available at: [Link]

  • Royal Society of Chemistry. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Available at: [Link]

  • Organic Syntheses. 1-BENZYLOXY-3-NITROPROPANE. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Available at: [Link]

  • ResearchGate. C3 selective nitration of pyrrole. Available at: [Link]

  • PubChem - NIH. 2-Acetylpyrrole. Available at: [Link]

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Exploratory

Spectroscopic Profile of 2-Acetyl-5-nitropyrrole: A Technical Guide for Researchers

Introduction 2-Acetyl-5-nitropyrrole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a pyrrole ring, an acetyl group, and a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Acetyl-5-nitropyrrole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a pyrrole ring, an acetyl group, and a nitro group, suggests a range of potential biological activities. The pyrrole nucleus is a common scaffold in numerous pharmaceuticals, and the addition of electron-withdrawing acetyl and nitro groups can modulate its chemical reactivity and biological interactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Molecular Structure and Key Features

The structure of 2-Acetyl-5-nitropyrrole dictates its spectroscopic signature. The pyrrole ring is an aromatic heterocycle with distinct electronic properties. The acetyl group (CH₃CO) and the nitro group (NO₂) are both electron-withdrawing, significantly influencing the electron density distribution within the pyrrole ring. This electronic effect is a key factor in predicting the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Fragmentation_Pathway M [C₆H₆N₂O₃]⁺˙ m/z = 154 (Molecular Ion) F1 [C₅H₆N₂O]⁺˙ m/z = 108 M->F1 - NO₂ F2 [C₅H₃N₂O₃]⁺ m/z = 139 M->F2 - •CH₃ F4 [CH₃CO]⁺ m/z = 43 M->F4 - •C₅H₃N₂O₂ F3 [C₄H₄N]⁺ m/z = 66 F1->F3 - CO

Figure 2. Predicted major fragmentation pathway for 2-Acetyl-5-nitropyrrole.

Table 4: Predicted Major Mass Spectrometry Fragments for 2-Acetyl-5-nitropyrrole

m/zProposed FragmentLoss from Molecular Ion
154[C₆H₆N₂O₃]⁺˙-
139[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
108[M - NO₂]⁺Loss of a nitro radical, a common fragmentation for nitroaromatic compounds.
66[C₄H₄N]⁺Further fragmentation of the pyrrole ring.
43[CH₃CO]⁺Acylium ion, a very common and stable fragment from methyl ketones.

Self-Validating System: The combination of a molecular ion peak at m/z 154 and the presence of key fragment ions at m/z 139, 108, and 43 would provide strong, self-validating evidence for the structure of 2-Acetyl-5-nitropyrrole. The loss of a methyl group is characteristic of a methyl ketone, while the loss of a nitro group is a hallmark of nitro-containing compounds. The acylium ion at m/z 43 is a particularly stable and therefore often abundant fragment.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic profile of 2-Acetyl-5-nitropyrrole. By leveraging fundamental principles of spectroscopy and data from structurally related molecules, we have been able to construct a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information serves as a valuable resource for researchers, aiding in the identification, characterization, and purity assessment of this important heterocyclic compound. The provided rationale behind the expected spectral features and the general experimental protocols offer a solid foundation for any scientist embarking on the synthesis or application of 2-Acetyl-5-nitropyrrole. It is our hope that this guide will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Foundational

An In-Depth Technical Guide to 2-Acetyl-5-nitropyrrole: Synthesis, Characterization, and Application in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Acetyl-5-nitropyrrole. It moves beyond a simple recitation of facts to provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Acetyl-5-nitropyrrole. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and strategic application as a key building block in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

2-Acetyl-5-nitropyrrole, with a molecular weight of 154.12 g/mol , is a highly functionalized heterocyclic compound that has garnered interest as a versatile intermediate in pharmaceutical synthesis.[1][2] Its structure is defined by a pyrrole ring substituted with an electron-withdrawing acetyl group at the C2 position and a powerful electron-withdrawing nitro group at the C5 position. This electronic arrangement dictates its reactivity and provides handles for subsequent chemical modifications.

The fundamental properties of this molecule are summarized below. A thorough understanding of these characteristics is the first step in its successful application in any synthetic workflow.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][3]
Molecular Weight 154.12 g/mol [1][2]
CAS Number 32116-25-9[1][3][4]
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[1]
Common Synonyms Methyl 5-nitropyrrol-2-yl ketone, NSC 87231[5]
Melting Point 156 °C[4]
Appearance Yellow to beige solidInferred from related compounds

Molecular Structure Diagram

Caption: Chemical structure of 2-Acetyl-5-nitropyrrole.

Synthesis and Mechanistic Rationale

The primary route to 2-Acetyl-5-nitropyrrole is the electrophilic nitration of its precursor, 2-acetylpyrrole. The choice of nitrating agent is critical for success and demonstrates a key principle of heterocyclic chemistry.

Expertise in Action: Why Acetyl Nitrate is the Reagent of Choice

Pyrrole rings are notoriously sensitive to strong acids, which can induce rapid polymerization and lead to the formation of intractable tars.[6] Therefore, classical nitration conditions using a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄) are unsuitable. The strongly acidic environment would protonate the pyrrole ring, deactivating it towards electrophilic substitution and promoting polymerization.

The preferred reagent is acetyl nitrate (CH₃COONO₂) , generated in situ from the reaction of nitric acid with acetic anhydride. This reagent provides a source of the nitronium ion (NO₂⁺) electrophile under much milder, non-protonating conditions, preserving the integrity of the pyrrole core.[6]

The acetyl group at the C2 position is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution on pyrroles, substitution typically occurs at the C2 position. Since this position is blocked, the incoming electrophile is directed to the next most favorable position, C5.

Experimental Protocol: Synthesis of 2-Acetyl-5-nitropyrrole

This protocol is a self-validating system. Successful synthesis will yield a product with the analytical characteristics outlined in Section 3.

  • Reagent Preparation (Acetyl Nitrate Formation):

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool acetic anhydride (5 equivalents) to 0-5 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred acetic anhydride. Crucial: Maintain the temperature below 10 °C throughout the addition to prevent uncontrolled exothermic reactions.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of acetyl nitrate.

  • Nitration Reaction:

    • Dissolve 2-acetylpyrrole (1 equivalent) in a minimal amount of acetic anhydride in a separate flask.

    • Cool this solution to -15 °C using a dry ice/acetone bath.

    • Slowly add the pre-formed acetyl nitrate solution dropwise to the 2-acetylpyrrole solution. Monitor the internal temperature, ensuring it does not rise above -10 °C.

    • After the addition is complete, allow the mixture to stir at -10 °C to -5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A solid precipitate of 2-Acetyl-5-nitropyrrole will form.

    • Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.[7]

    • Wash the solid with a small amount of cold ethanol to remove residual impurities.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure compound.

    • Dry the final product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Acetyl Nitrate Preparation cluster_1 Nitration Reaction cluster_2 Work-up & Purification A Cool Acetic Anhydride (0-5 °C) B Add Fuming HNO₃ dropwise (< 10 °C) A->B C Stir for 30 min at 0-5 °C B->C F Add Acetyl Nitrate solution (< -10 °C) C->F Nitrating Agent D Dissolve 2-Acetylpyrrole in Ac₂O E Cool to -15 °C D->E E->F G Stir for 2-3 hours; Monitor by TLC F->G H Pour onto Crushed Ice G->H Reaction Complete I Vacuum Filtration H->I J Wash with H₂O & Cold EtOH I->J K Recrystallize from Ethanol J->K L Dry under Vacuum K->L M M L->M Pure 2-Acetyl-5-nitropyrrole

Caption: Step-by-step workflow for the synthesis of 2-Acetyl-5-nitropyrrole.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized 2-Acetyl-5-nitropyrrole is paramount. The following data serve as a benchmark for characterization. While a comprehensive public database of spectra for this specific molecule is sparse, the expected shifts and peaks can be reliably predicted based on established principles and data from analogous structures.

Technique Expected Observations and Rationale
¹H NMR ~2.5 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃).~7.0-7.2 ppm (doublet, 1H): Pyrrole proton at C3, adjacent to the acetyl group.~7.8-8.0 ppm (doublet, 1H): Pyrrole proton at C4, adjacent to the nitro group. The strong deshielding effect of the nitro group shifts this proton significantly downfield.>10.0 ppm (broad singlet, 1H): The N-H proton of the pyrrole ring. Its chemical shift can be variable and concentration-dependent.
¹³C NMR ~27 ppm: Methyl carbon of the acetyl group.~115-125 ppm: Pyrrole ring carbons (C3 and C4).~135-145 ppm: Pyrrole ring carbons attached to the functional groups (C2 and C5). These are quaternary and may show weaker signals.~185-190 ppm: Carbonyl carbon (C=O) of the acetyl group.
FT-IR (cm⁻¹) ~3300-3400: N-H stretching vibration.~1660-1680: C=O stretching of the aryl ketone.~1500-1550 & 1300-1360: Asymmetric and symmetric N-O stretching of the nitro group, respectively.[8] These are strong, characteristic peaks.~1400-1500: C=C stretching within the pyrrole ring.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 154.Key Fragments: m/z = 137 ([M-OH]⁺), m/z = 111 ([M-COCH₃]⁺), m/z = 108 ([M-NO₂]⁺), m/z = 43 ([COCH₃]⁺).

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Acetyl-5-nitropyrrole lies in its role as a strategic precursor for more complex molecules, particularly in the synthesis of antiviral and anticancer agents. Its utility stems from the ability to chemically modify both the acetyl and nitro groups.

Core Application: Synthesis of C-Deoxyribonucleosides

A primary application of this compound is in the synthesis of novel C-deoxyribonucleosides.[3][4][9] C-glycosides are analogues of natural nucleosides where the anomeric carbon of the sugar is linked to the heterocycle via a C-C bond instead of a C-N bond. This C-C linkage is resistant to enzymatic cleavage by hydrolases, making C-glycosides significantly more metabolically stable than their natural counterparts.[6] This enhanced stability is a highly desirable property in drug design, leading to improved pharmacokinetic profiles.

The general strategy involves using the pyrrole moiety of 2-Acetyl-5-nitropyrrole as the nucleobase mimic, which is then coupled to a suitably protected deoxyribose derivative.

Illustrative Synthetic Pathway

C_Glycoside_Synthesis A 2-Acetyl-5-nitropyrrole B Step 1: Reduction of NO₂ (e.g., H₂, Pd/C) A->B C 2-Acetyl-5-aminopyrrole B->C D Step 2: Coupling with Protected Deoxyribose Derivative C->D E Protected C-Deoxyribonucleoside Intermediate D->E F Step 3: Deprotection & Further Modification E->F G Final C-Deoxyribonucleoside Analog F->G

Caption: A representative pathway for C-deoxyribonucleoside synthesis.

This pathway highlights the strategic importance of the nitro group. It can be selectively reduced to an amine, which then serves as a key nucleophile or a point for further functionalization, such as diazotization or coupling reactions, to build the final complex therapeutic agent.

Safety, Handling, and Toxicology

As a nitroaromatic compound and a research chemical, 2-Acetyl-5-nitropyrrole must be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely published, data from analogous compounds provide a strong basis for a prudent safety protocol.

  • Inferred Hazards: Based on related nitrophenyl and pyrrole derivatives, this compound should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract .

  • Mutagenicity Concerns: Nitropyrrole compounds derived from the reaction of 2-acetylpyrrole have demonstrated mutagenic and cytotoxic effects in in vitro studies.[1] It is therefore essential to handle 2-Acetyl-5-nitropyrrole with the assumption that it may possess similar properties.

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017506A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole. Retrieved from [Link]

  • Warzecha, K.-D. (2015). Answer to "Nitration of pyrrole with sulfuric and nitric acids". Chemistry Stack Exchange. Retrieved from [Link]

  • Dondoni, A., & Marra, A. (2004). Synthesis of C- and S-Glycosides. In Modern Methods in Carbohydrate Synthesis (pp. 643-677).
  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.
  • Feng, G.-J., Luo, T., Guo, Y.-F., Liu, C.-Y., & Dong, H. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988.
  • Zaparucha, A., et al. (2022).
  • Ducati, L. C., Braga, C. B., Rittner, R., & Tormena, C. F. (2013). A critical evaluation of the s-cis–trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations. Journal of Molecular Structure, 1048, 304-310.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Ordman, A. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-Acetyl-5-nitropyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Acetyl-5-nitropyrrole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-nitropyrrole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the biologically significant nitropyrrole moiety. Nitropyrrole-containing natural products have demonstrated a range of biological activities, making their synthetic analogs, such as 2-Acetyl-5-nitropyrrole, valuable subjects for further investigation.[1] This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Acetyl-5-nitropyrrole, offering a foundational understanding for researchers working with this compound. Due to the limited availability of extensive experimental data for this specific molecule, this guide will also draw upon data from the parent compound, 2-acetylpyrrole, and the analogous compound, 2-acetyl-5-nitrofuran, to provide a more complete picture of its expected properties and the methodologies for their characterization.

Chemical Identity and Molecular Structure

2-Acetyl-5-nitropyrrole is structurally characterized by a pyrrole ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position. The presence of both an electron-withdrawing nitro group and a carbonyl group significantly influences the electron density distribution within the pyrrole ring, impacting its reactivity and physical properties.

The key identifiers for 2-Acetyl-5-nitropyrrole are summarized in the table below.

IdentifierValueSource
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[2]
CAS Number 32116-25-9[3]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [2][3]
Synonyms 1-(5-Nitro-1H-pyrrol-2-yl)-ethanone, Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231[3]

Physicochemical Properties

The known and estimated physicochemical properties of 2-Acetyl-5-nitropyrrole are presented below. It is important to note that some of these values are estimates and should be confirmed experimentally.

PropertyValueRemarksSource
Physical State Solid, crystalline powder (inferred)The term "Neat" is used by a commercial supplier.[3] The parent compound, 2-acetylpyrrole, is a beige to yellowish crystalline solid.[4][3][4]
Melting Point 156 °CExperimental value.[5]
Boiling Point 277.46 °CRough estimate.[5]
Density 1.4564 g/cm³Rough estimate.[5]
pKa 11.52 ± 0.50Predicted value, indicating weak acidity of the pyrrole N-H.[5]
Solubility No data availableExpected to have limited solubility in water and better solubility in organic solvents like ethanol, acetone, and dichloromethane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Acetyl-5-nitropyrrole is expected to show distinct signals for the methyl protons of the acetyl group and the two protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the acetyl and nitro groups. For comparison, the related compound 2-acetyl-5-nitrofuran displays signals for the furan protons at δ 7.38 (d, J = 3.8 Hz) and δ 7.28 (d, J = 3.7 Hz), and the acetyl protons at δ 2.61 (s).[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the acetyl group, the methyl carbon, and the four carbons of the pyrrole ring. The electron-withdrawing nitro group is expected to significantly deshield the carbon atom to which it is attached. For 2-acetyl-5-nitrofuran, the carbonyl carbon appears at δ 186.73, the furan carbons between δ 111.94 and δ 151.91, and the acetyl methyl carbon at δ 26.27.[7]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetyl-5-nitropyrrole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 2-Acetyl-5-nitropyrrole, the key expected IR absorption bands are:

  • N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

  • C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the acetyl moiety.

  • NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H stretches: Peaks for aromatic C-H bonds on the pyrrole ring (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

In the mass spectrum of 2-Acetyl-5-nitropyrrole, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (154.12). Common fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, or other small neutral molecules.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), to generate ions.

  • Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Synthesis and Purity

A general synthetic approach for 2-Acetyl-5-nitropyrrole is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration cluster_workup Work-up and Purification cluster_product Final Product 2-Acetylpyrrole 2-Acetylpyrrole Reaction Reaction at controlled temperature 2-Acetylpyrrole->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) Nitrating_Agent->Reaction Quenching Quenching (e.g., with ice-water) Reaction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Purification (e.g., recrystallization or chromatography) Extraction->Purification Product 2-Acetyl-5-nitropyrrole Purification->Product

Caption: General workflow for the synthesis of 2-Acetyl-5-nitropyrrole.

The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity of the nitration and to avoid over-nitration or degradation of the pyrrole ring. Potential impurities in the final product could include the starting material (2-acetylpyrrole), isomers with the nitro group at other positions on the pyrrole ring, and di-nitrated byproducts. Purification by recrystallization or column chromatography would be necessary to obtain the pure compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Acetyl-5-nitropyrrole is not widely available. Therefore, a cautious approach to handling is warranted, based on the known hazards of related compounds. The parent compound, 2-acetylpyrrole, is known to be harmful if swallowed and irritating to the respiratory system and skin.[4] Nitroaromatic compounds, in general, should be handled with care as they can be toxic and potentially mutagenic.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the logical flow for risk assessment and handling of a compound with limited safety data.

Safety_Workflow Start Handling a compound with limited safety data Assess Assess hazards based on functional groups and analogous compounds Start->Assess PPE Select appropriate PPE (goggles, gloves, lab coat) Assess->PPE Engineering_Controls Use engineering controls (fume hood) Assess->Engineering_Controls Handling_Procedures Follow safe handling procedures (avoid inhalation, contact) PPE->Handling_Procedures Engineering_Controls->Handling_Procedures Storage Store properly in a cool, dry, well-ventilated area Handling_Procedures->Storage End Safe handling achieved Storage->End

Caption: Risk assessment workflow for handling 2-Acetyl-5-nitropyrrole.

Conclusion

2-Acetyl-5-nitropyrrole is a valuable compound for research in medicinal chemistry and drug discovery. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet publicly available, this guide provides a solid foundation based on known properties, estimations, and comparisons with analogous compounds. The outlined experimental protocols offer a clear path for researchers to perform their own characterization of this molecule. As with any compound with limited safety information, a cautious and well-informed approach to handling is essential.

References

  • The Good Scents Company. (n.d.). 2-acetyl pyrrole. Retrieved from [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 2-Acetyl-5-Nitropyrrole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 2-acetyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 2-acetyl-5-nitropyrrole. Moving beyond a simple recitation of analytical data, this document delves into the causal reasoning behind the selection of spectroscopic techniques and the logical framework for data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Molecular Overview

2-Acetyl-5-nitropyrrole is a heterocyclic compound with the chemical formula C₆H₆N₂O₃.[1][2] Its structure, featuring a pyrrole ring substituted with an acetyl group and a nitro group, suggests its potential as a building block in medicinal chemistry and materials science. The presence of electron-withdrawing acetyl and nitro groups significantly influences the electronic environment of the pyrrole ring, a key aspect that will be explored through spectroscopic analysis. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for understanding its reactivity and potential applications.[3]

Molecular Properties:

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1]
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[1]
CAS Number 32116-25-9[1][2]

Synthesis of 2-Acetyl-5-nitropyrrole

A common and effective method for the synthesis of 2-acetyl-5-nitropyrrole involves the nitration of 2-acetylpyrrole. This electrophilic aromatic substitution reaction is directed by the activating effect of the pyrrole nitrogen and the directing effect of the acetyl group.

Experimental Protocol: Nitration of 2-Acetylpyrrole
  • Dissolution: Dissolve 2-acetylpyrrole in a suitable solvent, such as acetic anhydride, to protect the pyrrole nitrogen and control the reaction temperature.

  • Cooling: Cool the solution in an ice bath to 0-5 °C to manage the exothermic nature of the nitration reaction.

  • Nitrating Agent Preparation: Prepare the nitrating agent by slowly adding nitric acid to a cooled mixture of acetic anhydride.

  • Reaction: Add the nitrating agent dropwise to the cooled solution of 2-acetylpyrrole while maintaining the temperature below 10 °C.

  • Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture over ice water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-acetyl-5-nitropyrrole.

It is imperative to handle nitric acid and acetic anhydride with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Spectroscopic Analysis and Structural Confirmation

The following sections detail the application of key spectroscopic techniques to elucidate and confirm the structure of 2-acetyl-5-nitropyrrole. The data presented is based on established principles of spectroscopy and predictions from validated computational models, providing a reliable guide for interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Broad Singlet1HN-H
~7.5Doublet1HH-3
~7.0Doublet1HH-4
~2.6Singlet3H-COCH₃
  • N-H Proton: The broad singlet in the downfield region (~9.5-10.5 ppm) is characteristic of a pyrrole N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

  • Pyrrole Ring Protons: The two doublets at approximately 7.5 and 7.0 ppm, each integrating to one proton, are assigned to the two protons on the pyrrole ring. The downfield shift compared to unsubstituted pyrrole is due to the electron-withdrawing effects of the acetyl and nitro groups. The coupling between these two protons (a ³J coupling) would result in a doublet for each, confirming their adjacent positions.

  • Acetyl Protons: The singlet at around 2.6 ppm, integrating to three protons, is characteristic of the methyl protons of the acetyl group. It is a singlet as there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~185C=O (acetyl)
~145C5 (C-NO₂)
~135C2 (C-acetyl)
~125C3
~115C4
~28-COCH₃
  • Carbonyl Carbon: The signal at the lowest field (~185 ppm) is assigned to the carbonyl carbon of the acetyl group.

  • Pyrrole Ring Carbons: The four signals in the aromatic region are assigned to the carbons of the pyrrole ring. The carbons directly attached to the electron-withdrawing nitro (C5) and acetyl (C2) groups are expected to be the most downfield. The remaining two signals are assigned to C3 and C4.

  • Acetyl Methyl Carbon: The most upfield signal (~28 ppm) corresponds to the methyl carbon of the acetyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchPyrrole N-H
~1680C=O StretchAcetyl C=O
~1540 & ~1350Asymmetric & Symmetric NO₂ StretchNitro Group
~1470 & ~1400C=C StretchPyrrole Ring
~750C-H Out-of-plane BendPyrrole Ring
  • N-H Stretch: A peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring.

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group.

  • NO₂ Stretches: Two strong absorption bands, typically around 1540 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are definitive for the presence of a nitro group.

  • Ring Vibrations: Absorptions in the 1500-1400 cm⁻¹ region are attributed to the C=C stretching vibrations within the pyrrole ring.

  • C-H Bending: The out-of-plane C-H bending vibration of the pyrrole ring is expected to appear around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.

m/zInterpretation
154Molecular Ion [M]⁺
139[M - CH₃]⁺
111[M - NO₂]⁺
96[M - NO₂ - CH₃]⁺
68[Pyrrole Ring Fragment]⁺
43[CH₃CO]⁺
  • Molecular Ion Peak: The peak at m/z 154 corresponds to the molecular weight of 2-acetyl-5-nitropyrrole, confirming its molecular formula.

  • Key Fragmentations:

    • Loss of a methyl radical (CH₃•) from the acetyl group would result in a fragment at m/z 139.

    • Loss of the nitro group (NO₂•) is a common fragmentation for nitroaromatic compounds, leading to a peak at m/z 111.

    • A fragment at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).

    • Further fragmentation of the pyrrole ring can lead to smaller fragments.

Two-Dimensional (2D) NMR Spectroscopy for Unambiguous Assignment

To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment would show a cross-peak between the two pyrrole protons (at ~7.5 and ~7.0 ppm), confirming their scalar coupling and thus their adjacent positions on the ring. No other correlations would be expected, as the acetyl and N-H protons are isolated from other protons.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons:

  • The proton at ~7.5 ppm would correlate to the carbon at ~125 ppm (C3).

  • The proton at ~7.0 ppm would correlate to the carbon at ~115 ppm (C4).

  • The protons at ~2.6 ppm would correlate to the carbon at ~28 ppm (-COCH₃).

Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.[4]

Expected Key HMBC Correlations:

  • The acetyl protons (~2.6 ppm) would show correlations to the carbonyl carbon (~185 ppm) and the C2 carbon of the pyrrole ring (~135 ppm). This confirms the attachment of the acetyl group to the C2 position.

  • The H-3 proton (~7.5 ppm) would show correlations to C2, C4, and C5.

  • The H-4 proton (~7.0 ppm) would show correlations to C3 and C5.

  • The N-H proton (~9.5-10.5 ppm) would show correlations to C2 and C5.

These HMBC correlations would provide a complete and unambiguous map of the molecular structure, confirming the substitution pattern of the pyrrole ring.

Integrated Structural Elucidation Workflow

The structural elucidation of 2-acetyl-5-nitropyrrole follows a logical and self-validating workflow, where each piece of spectroscopic data corroborates the others.

Structural Elucidation Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_2D_NMR 2D NMR Confirmation cluster_conclusion Final Structure Synthesis Nitration of 2-Acetylpyrrole Properties Molecular Formula (C₆H₆N₂O₃) & MW (154.12) Synthesis->Properties Provides Target Molecule MS Mass Spectrometry (m/z = 154 [M]⁺) Properties->MS Confirms MW IR FT-IR Spectroscopy (C=O, NO₂, N-H stretches) Properties->IR Suggests Functional Groups 1H_NMR ¹H NMR (3 distinct proton environments) Properties->1H_NMR Predicts Proton Signals 13C_NMR ¹³C NMR (6 distinct carbon environments) Properties->13C_NMR Predicts Carbon Signals Structure Confirmed Structure of 2-Acetyl-5-nitropyrrole MS->Structure Confirms MW & Fragmentation IR->Structure Confirms Functional Groups COSY COSY (H-3 / H-4 correlation) 1H_NMR->COSY Confirms Proton Connectivity HSQC HSQC (Direct C-H correlations) 13C_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-range C-H correlations) COSY->HMBC Provides Connectivity Clues HSQC->HMBC Provides Connectivity Clues HMBC->Structure Confirms Full Connectivity

Figure 1: A comprehensive workflow for the structural elucidation of 2-acetyl-5-nitropyrrole.

Conclusion

The structural elucidation of 2-acetyl-5-nitropyrrole is achieved through a systematic and multi-faceted analytical approach. The combination of one-dimensional and two-dimensional NMR spectroscopy, supported by mass spectrometry and infrared spectroscopy, provides a self-validating dataset that unambiguously confirms the molecular structure. This guide serves as a robust framework for researchers and scientists in the field, emphasizing the importance of a logical and evidence-based approach to structural determination.

References

  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption.... Retrieved from [Link]

  • PubMed. (1981, July). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Retrieved from [Link]

  • PubMed. (1994, September). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH.... Retrieved from [Link]

  • MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities) …. Retrieved from [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated.... Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Nature. (2015, October 15). Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • EurekAlert!. (2023, November 7). Wiley launches new database of predicted infrared spectra. Retrieved from [Link]

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Exploratory

Introduction: The Significance of the Pyrrole Scaffold

An In-depth Technical Guide to 2-Acetyl-5-nitropyrrole: Synthesis, Characterization, and Applications Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Acetyl-5-nitropyrrole: Synthesis, Characterization, and Applications

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the structure of numerous natural products, including heme and chlorophyll, and synthetic therapeutic agents.[3][4] The functionalization of the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, making pyrrole derivatives a fertile ground for drug discovery.[4] Among these, 2-Acetyl-5-nitropyrrole stands out as a versatile synthetic intermediate. The presence of an acetyl group and a nitro group—both powerful electron-withdrawing moieties—at opposite ends of the ring creates a highly polarized and reactive molecule, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic profile, and applications for researchers engaged in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. 2-Acetyl-5-nitropyrrole is a solid at room temperature with a melting point of approximately 156°C.[5] Its identity and purity are confirmed through a combination of spectroscopic methods.

PropertyValueSource
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[6]
CAS Number 32116-25-9[6][7]
Molecular Formula C₆H₆N₂O₃[6][7]
Molecular Weight 154.12 g/mol [6][7]
Appearance Neat[7]
Melting Point 156 °C[5]
pKa 11.52 ± 0.50 (Predicted)[5]

Table 1: Physicochemical Properties of 2-Acetyl-5-nitropyrrole

SpectroscopyExpected Key Features
¹H NMR Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the pyrrole ring. A singlet in the aliphatic region (approx. 2.5 ppm) for the acetyl methyl protons. A broad singlet at high chemical shift (>10 ppm) for the N-H proton.
¹³C NMR A signal for the carbonyl carbon (~180-190 ppm). Signals for the four pyrrole ring carbons, with those bonded to the nitro and acetyl groups shifted downfield. A signal for the methyl carbon (~25-30 ppm).
FT-IR (cm⁻¹) Strong C=O stretch (~1650-1680 cm⁻¹). Asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹). N-H stretch (~3200-3400 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 154. Fragments corresponding to the loss of CH₃ (m/z = 139) and CH₃CO (m/z = 111).

Table 2: Key Spectroscopic Data for Characterization

Synthesis of 2-Acetyl-5-nitropyrrole: A Two-Step Approach

The synthesis of 2-Acetyl-5-nitropyrrole is most effectively achieved through a two-step process involving the Friedel-Crafts acylation of pyrrole followed by regioselective nitration. This strategy allows for controlled functionalization of the highly reactive pyrrole ring.

Synthesis_Workflow Pyrrole Pyrrole Step1 Step 1: Friedel-Crafts Acylation Pyrrole->Step1 Product1 2-Acetylpyrrole Step1->Product1 Reagent1 Acetic Anhydride (Ac₂O) Reagent1->Step1 Step2 Step 2: Nitration Product1->Step2 Product2 2-Acetyl-5-nitropyrrole Step2->Product2 Reagent2 Nitric Acid (HNO₃) in Acetic Anhydride Reagent2->Step2

Caption: Overall synthetic workflow for 2-Acetyl-5-nitropyrrole.

Step 1: Friedel-Crafts Acylation of Pyrrole

The introduction of the acetyl group at the C-2 position is achieved via Friedel-Crafts acylation. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 (α) position due to the superior resonance stabilization of the cationic intermediate compared to attack at the C-3 (β) position.[8]

  • Causality of Experimental Choice: Unlike benzene, the high reactivity of pyrrole means that harsh Lewis acid catalysts (like AlCl₃) and acyl halides can lead to polymerization and low yields.[9] Therefore, a milder acylating agent, acetic anhydride, is typically used, often at elevated temperatures without a catalyst, to afford 2-acetylpyrrole.[8]

Step 2: Regioselective Nitration of 2-Acetylpyrrole

The second step involves the nitration of the 2-acetylpyrrole intermediate.

  • Causality of Experimental Choice: The pyrrole ring is notoriously sensitive to strong, acidic, and oxidizing conditions, such as the standard nitrating mixture of sulfuric and nitric acid, which causes degradation and polymerization.[2][10] To circumvent this, a much milder nitrating agent is required. A cold solution of nitric acid in acetic anhydride generates acetyl nitrate in situ, which serves as a gentle source of the nitronium ion (NO₂⁺).[8][10][11]

The existing acetyl group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring slightly to prevent polysubstitution. More importantly, it acts as a director. Through resonance, it directs the incoming electrophile (NO₂⁺) primarily to the C-5 position, leading to the desired product with high regioselectivity.

Nitration_Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Start 2-Acetylpyrrole + NO₂⁺ Intermediate Resonance-Stabilized Cationic Intermediate (Wheland Intermediate) Start->Intermediate Attack at C-5 Deprotonation Deprotonation at C-5 Intermediate->Deprotonation Loss of H⁺ Product 2-Acetyl-5-nitropyrrole Deprotonation->Product

Sources

Protocols & Analytical Methods

Method

The Pivotal Role of 2-Acetyl-5-Nitropyrrole in the Synthesis of Antiviral Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antiviral therapeutics, the strategic synthesis of heterocyclic compounds plays a paramount role. Among these, pyrrole-ba...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral therapeutics, the strategic synthesis of heterocyclic compounds plays a paramount role. Among these, pyrrole-based scaffolds have emerged as privileged structures, forming the core of numerous biologically active molecules.[1] This guide focuses on a key intermediate, 2-acetyl-5-nitropyrrole , and its application in the synthesis of potent antiviral agents, particularly pyrrolopyrimidine nucleoside analogs. We provide detailed protocols, mechanistic insights, and safety considerations to empower researchers in their drug discovery endeavors.

Introduction: The Significance of 2-Acetyl-5-Nitropyrrole

2-Acetyl-5-nitropyrrole (CAS No: 32116-25-9) is a versatile chemical intermediate characterized by the presence of both an electron-withdrawing nitro group and a reactive acetyl group on the pyrrole ring.[2] This unique substitution pattern makes it an ideal precursor for the construction of more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which is a crucial step in the formation of fused pyrimidine rings, a hallmark of many antiviral compounds.[3] The acetyl group, on the other hand, can participate in various condensation and cyclization reactions. The strategic placement of these functional groups allows for the regioselective synthesis of targeted antiviral molecules.[4] Specifically, this intermediate is valuable in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are known for their antiviral activities.[5]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-acetyl-5-nitropyrrole is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance Neat[2]
CAS Number 32116-25-9[2]

Key spectroscopic data for the starting material, 2-acetylpyrrole, provides a baseline for monitoring the nitration reaction.

¹H NMR (CDCl₃, ppm) Assignment
10.0 (br s, 1H)NH
7.06 (m, 1H)Pyrrole H
6.92 (m, 1H)Pyrrole H
6.25 (m, 1H)Pyrrole H
2.44 (s, 3H)-COCH₃

Source:[6]

The infrared spectrum of 2-acetylpyrrole shows characteristic absorption bands for the carbonyl and N-H functional groups.

Wavenumber (cm⁻¹) Vibration
~3400N-H stretch
~1650C=O stretch

Source:[7]

Synthesis of 2-Acetyl-5-Nitropyrrole: A Step-by-Step Protocol

The nitration of 2-acetylpyrrole is a critical step that requires careful control of reaction conditions to achieve the desired 5-nitro isomer and avoid the formation of byproducts. The use of a mixture of nitric acid and acetic anhydride is a well-established method for the nitration of pyrrole derivatives.[4][8]

Reaction Scheme

G reactant 2-Acetylpyrrole product 2-Acetyl-5-nitropyrrole reactant->product Nitration reagents HNO₃ / Ac₂O

Caption: Synthesis of 2-acetyl-5-nitropyrrole.

Experimental Protocol

Materials:

  • 2-Acetylpyrrole

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Acetic Acid

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture (Acetyl Nitrate): In a clean, dry dropping funnel, carefully add acetic anhydride. Cool the dropping funnel in an ice bath. Slowly add fuming nitric acid dropwise to the acetic anhydride with gentle swirling. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Maintain the temperature of the mixture below 10 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-acetylpyrrole in glacial acetic acid. Cool the flask in an ice-salt bath to between -5 °C and 0 °C.[9]

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution from the dropping funnel to the stirred solution of 2-acetylpyrrole. Maintain the reaction temperature below 5 °C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetyl-5-nitropyrrole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 2-acetyl-5-nitropyrrole.

Application in Antiviral Synthesis: The Path to Pyrrolopyrimidines

The synthesized 2-acetyl-5-nitropyrrole serves as a key building block for the construction of pyrrolo[2,3-d]pyrimidine scaffolds, which are central to a class of potent antiviral agents.[10][11] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable C1 synthon to form the pyrimidine ring.

General Synthetic Pathway

G intermediate 2-Acetyl-5-nitropyrrole amino_intermediate 2-Acetyl-5-aminopyrrole intermediate->amino_intermediate Reduction reduction_reagents Reduction (e.g., SnCl₂/HCl) pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Derivative amino_intermediate->pyrrolopyrimidine Cyclization cyclization_reagents Cyclization (e.g., Formamide)

Caption: General pathway to pyrrolopyrimidines.

Illustrative Protocol: Synthesis of a 7H-Pyrrolo[2,3-d]pyrimidine Analog

This protocol outlines a plausible synthetic route from 2-acetyl-5-nitropyrrole to a functionalized 7H-pyrrolo[2,3-d]pyrimidine, a core structure in many antiviral nucleoside analogs.

Part A: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend 2-acetyl-5-nitropyrrole in ethanol.

  • Reduction: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at room temperature. The reaction is typically exothermic.[3]

  • Reaction Completion: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Basify the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) to precipitate tin salts. Filter the mixture and extract the filtrate with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetyl-5-aminopyrrole. This intermediate is often used in the next step without further purification.

Part B: Cyclization to the Pyrrolopyrimidine Core

  • Reaction Setup: Heat a mixture of the crude 2-acetyl-5-aminopyrrole and formamide at a high temperature (typically 180-200 °C) for several hours.[12]

  • Reaction Completion: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product, a substituted 7H-pyrrolo[2,3-d]pyrimidine, will often precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

This resulting pyrrolopyrimidine can then be further functionalized, for example, by glycosylation to produce the final antiviral nucleoside analog.

Safety and Handling

2-Acetylpyrrole: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[13][14][15] Handle with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.

Nitrating Agents (Nitric Acid and Acetic Anhydride): Fuming nitric acid is a strong oxidizing agent and is highly corrosive. Acetic anhydride is also corrosive and a lachrymator. The mixture of these two reagents to form acetyl nitrate is highly exothermic and potentially explosive, especially at elevated temperatures.[9] Always perform this reaction at low temperatures with slow, controlled addition of reagents behind a blast shield.

2-Acetyl-5-nitropyrrole: As a nitro-containing aromatic compound, it should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

2-Acetyl-5-nitropyrrole is a valuable and versatile intermediate in the synthesis of antiviral compounds. The protocols and insights provided in this guide are intended to facilitate its use in the development of novel therapeutics. The strategic functionalization of the pyrrole ring, followed by the construction of the fused pyrimidine system, offers a powerful platform for generating diverse libraries of potential antiviral agents. Further research into the development of more efficient and safer synthetic methodologies, as well as the exploration of the antiviral activity of novel pyrrolopyrimidine derivatives, will undoubtedly contribute to the ongoing fight against viral diseases.

References

  • Buitrago, E., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Organic Process Research & Development, 25(7), 1726-1734. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 29(1), 234. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Monatshefte für Chemie - Chemical Monthly, 154(7), 839-853. Available from: [Link]

  • Gidaspov, B. V., et al. (2014). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Retrieved from [Link].

  • Nasr, M. N., et al. (2006). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic & Medicinal Chemistry, 14(18), 6113-6119. Available from: [Link]

  • Pop, I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1735. Available from: [Link]

  • Tsai, M.-H., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Omega, 3(10), 14213-14221. Available from: [Link]

  • Mohamed, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1708-1723. Available from: [Link]

  • El-Sawy, E. R., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Journal of the Iranian Chemical Society, 17(12), 3235-3247. Available from: [Link]

  • E. I. Du Pont De Nemours and Company. (1985). Nitration reactions with acid anhydride promoters.
  • Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. Available from: [Link]

  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2059. Available from: [Link]

  • TCI America. (n.d.). Material Safety Data Sheet: 2-Acetylpyrrole.
  • Gschaider, A., et al. (2011). Synthesis of an antiviral drug precursor from chitin using a saprophyte as a whole-cell catalyst. Applied and Environmental Microbiology, 77(15), 5392-5396. Available from: [Link]

  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
  • Pohl, R., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1105-1149. Available from: [Link]

  • De Laet, N., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1834. Available from: [Link]

  • Warzecha, K.-D. (2015). Answer to "Nitration of pyrrole with sulfuric and nitric acids". Chemistry Stack Exchange. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Acetylpyrrole.
  • Ducati, L. C., et al. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH... ResearchGate. Retrieved from [Link]

  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6248. Available from: [Link]

  • Mohamed, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2020). 2-Acetylpyrrole.
  • Buitrago, E., et al. (2021). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Roberts, B. L., et al. (2008). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 18(11), 3232-3236. Available from: [Link]

  • Schmitt, S. M., et al. (2017). Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(1), 69-79. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: A Validated Method for the Nitration of 2-Acetylpyrrole

Abstract This document provides a comprehensive, field-tested protocol for the nitration of 2-acetylpyrrole, a critical transformation for synthesizing valuable heterocyclic building blocks in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the nitration of 2-acetylpyrrole, a critical transformation for synthesizing valuable heterocyclic building blocks in medicinal chemistry and materials science. Nitrated pyrrole derivatives are key precursors for a variety of functionalized molecules, including potential antiviral agents[1]. Due to the inherent sensitivity of the pyrrole ring to acidic conditions, which often leads to polymerization, this protocol employs a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride. We detail the underlying chemical principles, provide a step-by-step experimental procedure, outline critical safety measures, and offer guidance on the separation and characterization of the resulting regioisomers.

Chemical Principles & Mechanistic Rationale

The Challenge of Pyrrole Nitration

The direct nitration of pyrrole using standard conditions, such as a mixture of concentrated nitric and sulfuric acids, is notoriously problematic. The pyrrole ring is highly activated towards electrophilic attack, but it is also extremely susceptible to acid-catalyzed polymerization, which severely reduces the yield of the desired product[2]. Therefore, a less aggressive and more controlled nitrating system is imperative for a successful reaction.

Acetyl Nitrate: The Reagent of Choice

To circumvent the issues of polymerization, this protocol utilizes acetyl nitrate (CH₃CO₂NO₂), which is generated in situ by the reaction of concentrated nitric acid with acetic anhydride[3][4]. This reagent is a potent yet sufficiently mild electrophile for the nitration of sensitive aromatic systems[5]. The reaction is typically performed at low temperatures to ensure the stability of the acetyl nitrate, which can be explosive upon heating[6].

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring. However, the nitrogen heteroatom is a powerful activator, directing electrophiles preferentially to the C5 (α) and C4 (β) positions[7].

The mechanism involves two key steps:

  • Electrophilic Attack: The π-system of the 2-acetylpyrrole ring acts as a nucleophile, attacking the electrophilic nitrogen of the acetyl nitrate. This attack can occur at either the C4 or C5 position, leading to the formation of two different resonance-stabilized cationic intermediates (sigma complexes).

  • Rearomatization: A weak base, such as an acetate ion, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the pyrrole ring and yielding the final 4-nitro- and 5-nitro-2-acetylpyrrole products[8].

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Isomer Formation HNO3 Nitric Acid (HNO₃) AcONO2 Acetyl Nitrate (AcONO₂) - Electrophile HNO3->AcONO2 Ac2O Acetic Anhydride (Ac₂O) Ac2O->AcONO2 AcOH Acetic Acid (AcOH) Start 2-Acetylpyrrole Sigma4 Sigma Complex (Attack at C4) Start->Sigma4 + AcONO₂ (Path A) Sigma5 Sigma Complex (Attack at C5) Start->Sigma5 + AcONO₂ (Path B) Product4 2-Acetyl-4-nitropyrrole Sigma4->Product4 - H⁺ Product5 2-Acetyl-5-nitropyrrole Sigma5->Product5 - H⁺

Figure 1. Simplified reaction mechanism for the nitration of 2-acetylpyrrole.

Safety First: Hazard Analysis & Risk Mitigation

WARNING: This procedure involves highly corrosive, oxidizing, and potentially explosive substances. A thorough risk assessment must be conducted before commencing any work.

  • Nitric Acid (HNO₃): A highly corrosive mineral acid and a strong oxidizer[9]. It can cause severe skin and eye burns and is extremely destructive to the respiratory tract[10]. It reacts violently with many organic compounds[9].

  • Acetic Anhydride (Ac₂O): Corrosive, flammable, and a lachrymator. Reacts exothermically with water and nitric acid.

  • Acetyl Nitrate (CH₃CO₂NO₂): Unstable and potentially explosive, especially with heating or shock[6]. It must be generated in situ at low temperatures and used immediately. Never attempt to isolate it.

Mandatory Safety Precautions:

  • All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height[11].

  • An acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) are required[10].

  • Ensure immediate access to an emergency eyewash station and safety shower[11].

  • Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumePurity/Grade
2-Acetylpyrrole109.1210.01.09 g≥98%
Acetic Anhydride (Ac₂O)102.091009.4 mL (10.2 g)≥99%
Nitric Acid (HNO₃), fuming63.0111.0~0.5 mL (0.7 g)≥90%
Dichloromethane (DCM)84.93-~150 mLACS Grade
Saturated Sodium Bicarbonate--~100 mL-
Brine (Saturated NaCl)--~50 mL-
Anhydrous Magnesium Sulfate120.37-~5 g-
Silica Gel--As needed60 Å, 230-400 mesh
Ethyl Acetate / Hexanes--As neededHPLC Grade
Experimental Workflow Diagram

Figure 2. Step-by-step experimental workflow for the nitration of 2-acetylpyrrole.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Reagent (in situ)

  • In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add acetic anhydride (9.4 mL, 100 mmol).

  • Cool the flask to -10 °C using an acetone/ice bath.

  • CAUTION: Perform this step slowly and behind a blast shield. While vigorously stirring, add fuming nitric acid (~0.5 mL, 11.0 mmol) dropwise via syringe. Ensure the internal temperature does not rise above -5 °C.

  • Stir the resulting colorless solution at -10 °C for 15 minutes before use.

Step 2: Nitration Reaction

  • In a separate 100 mL flask, dissolve 2-acetylpyrrole (1.09 g, 10.0 mmol) in 10 mL of acetic anhydride.

  • Cool this solution to -10 °C.

Step 3: Combining Reagents

  • Using a cannula or a pre-cooled dropping funnel, add the nitrating solution prepared in Step 1 to the 2-acetylpyrrole solution dropwise over 20-30 minutes.

  • Maintain the internal reaction temperature at or below -5 °C throughout the addition.

Step 4: Reaction Monitoring

  • Allow the reaction mixture to stir at -10 °C to 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

Step 5: Quenching and Product Isolation

  • Pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice and 100 mL of water with vigorous stirring. A precipitate should form.

  • Stir the mixture for 30 minutes as the ice melts.

Step 6: Extraction and Washing

  • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: gas evolution ), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of yellow-brown solids.

Step 7: Purification

  • The primary products are 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole, which can be separated by flash column chromatography on silica gel.

  • A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 25% ethyl acetate, is typically effective for separating the isomers. The 4-nitro isomer is generally more polar and will elute after the 5-nitro isomer.

  • Combine the fractions containing each pure isomer and evaporate the solvent to obtain the purified products.

Results & Characterization

  • Yield: The combined yield of the nitrated products can vary but is typically in the range of 50-70%. The ratio of 5-nitro to 4-nitro isomers is often close to 1:1, though this can be influenced by slight variations in reaction conditions.

  • 2-Acetyl-5-nitropyrrole: Typically a yellow solid. Melting point: ~156 °C[1].

  • 2-Acetyl-4-nitropyrrole: Characterized as a solid.

  • Characterization: The identity and purity of the isolated isomers should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; Ineffective nitrating agent.Ensure nitric acid is fuming grade. Allow reaction to stir longer, monitoring by TLC.
Dark Polymer Formation Reaction temperature too high; Acid concentration too high.Maintain temperature strictly below 0 °C, especially during addition. Ensure slow, dropwise addition of reagents.
Difficult Isomer Separation Inappropriate chromatography eluent.Optimize the eluent system for TLC before running the column. A shallow gradient is often required for good separation.
Violent Exotherm/Runaway Rxn Addition of nitric acid too fast; Inadequate cooling.IMMEDIATE DANGER. Use a blast shield. Ensure a robust cooling bath and add reagents extremely slowly.

Conclusion

This application note provides a reliable and reproducible protocol for the nitration of 2-acetylpyrrole using in situ generated acetyl nitrate. By carefully controlling the reaction temperature and following the outlined safety procedures, researchers can effectively synthesize 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole. These isomers are versatile intermediates for the development of novel pharmaceuticals and functional materials.

References

  • Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. Org. Synth. Coll. Vol. 2, p.469. Retrieved from [Link]

  • Klapötke, T. M., et al. (2011). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Central European Journal of Energetic Materials, 8(3), 195-202. Retrieved from [Link]

  • Google Patents. (2014). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
  • National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. Retrieved from [Link]

  • Slideshare. (2016). Heterocyclic compounds part _IV (Pyrrole). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ChemRxiv. (2025). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. Retrieved from [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Química Organica.org. (n.d.). pyrrole nitration. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl nitrate. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Anderson, H. J. (1959). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-pyrrolecarbonitrile, and their Nitration Products. Canadian Journal of Chemistry, 37(12), 2053-2059. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

Sources

Method

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Acetyl-5-nitropyrrole

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Acetyl-5-nitropyrrole. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents and novel materials.[1] The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is thoroughly explained to provide researchers with a foundational understanding for potential method adaptation. The protocol is designed to be self-validating, incorporating system suitability tests and a comprehensive validation procedure based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.[2][3]

Introduction and Scientific Rationale

2-Acetyl-5-nitropyrrole (C₆H₆N₂O₃, MW: 154.123 g/mol ) is an aromatic ketone and a member of the pyrrole family.[4][5][6] Its structure, featuring a polar nitro group and a pyrrole ring, makes it a suitable candidate for analysis by reversed-phase liquid chromatography. The primary goal of this work was to develop a reliable analytical method capable of accurately quantifying 2-Acetyl-5-nitropyrrole, which is crucial for monitoring reaction progress, assessing purity of synthetic batches, and conducting stability studies.

Analyte Properties and Method Selection

The molecular structure of 2-Acetyl-5-nitropyrrole contains multiple chromophores, including the nitro group and the conjugated pyrrole system, which results in strong ultraviolet (UV) absorbance, making UV-based detection a highly sensitive and appropriate choice. With a computed LogP of approximately 0.9, the compound is moderately polar, indicating that it will have sufficient retention on a hydrophobic stationary phase under reversed-phase conditions.[5] Reversed-phase HPLC is the most widely used chromatographic technique due to its versatility and applicability to a broad range of semi-polar to non-polar compounds.[7]

Causality of Experimental Choices
  • Column Selection: A C18 (octadecylsilane) stationary phase was selected as the primary analytical column. C18 phases provide robust hydrophobic retention, which is the dominant mechanism for separating analytes in reversed-phase chromatography.[7][8] To ensure symmetrical peak shapes, a modern, high-purity, end-capped C18 column is mandated. End-capping minimizes the interaction of analytes with residual acidic silanol groups on the silica surface, which are a common cause of peak tailing, especially for compounds with basic moieties.[9][10]

  • Mobile Phase Optimization: The mobile phase consists of a mixture of water and an organic solvent, which allows for the precise control of analyte retention.[11]

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. While both are common choices, acetonitrile typically offers lower viscosity (resulting in lower backpressure) and a different selectivity profile.[12]

    • pH and Additives: To further guarantee method robustness and peak integrity, 0.1% formic acid is incorporated into the aqueous component of the mobile phase. Maintaining a consistent, slightly acidic pH (around 2.7) suppresses the ionization of residual silanols, dramatically improving peak symmetry.[12] This is a common and effective strategy for developing rugged HPLC methods.[10]

  • Detection Wavelength (λmax): For maximum sensitivity, the detection wavelength should be set at the analyte's wavelength of maximum absorbance (λmax). This is determined experimentally by acquiring the UV-Visible spectrum of a standard solution of 2-Acetyl-5-nitropyrrole using a Photodiode Array (PDA) detector. The pyrrole ring system and nitro-substituent typically result in strong absorbance in the UV region.

Detailed Application Protocol

This section provides a step-by-step protocol for the analysis of 2-Acetyl-5-nitropyrrole.

Required Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Sonicator for solvent degassing.

    • Class A volumetric flasks and pipettes.

  • Reagents and Solvents:

    • 2-Acetyl-5-nitropyrrole reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Formic Acid (ACS grade or higher).

    • Deionized water (18.2 MΩ·cm).

  • Consumables:

    • Analytical column (specifications in Table 1).

    • HPLC vials with caps and septa.

    • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (End-capped, high-purity silica)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax of 2-Acetyl-5-nitropyrrole (To be determined, typically in the 280-350 nm range)
Run Time Approximately 10 minutes

Table 1: Optimized HPLC Method Parameters

Preparation of Solutions

CAUTION: Always use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of deionized water into a 1 L flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Acetyl-5-nitropyrrole reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of acetonitrile to dissolve the standard. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile.

    • Calculate the exact concentration based on the weighed amount. This stock solution should be stored refrigerated and protected from light.

  • Working Standard Solutions (for Calibration):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase (60:40 Water/ACN with 0.1% Formic Acid).

    • A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation Protocol
  • Weighing: Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of 2-Acetyl-5-nitropyrrole into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to ambient temperature, then dilute to the mark with acetonitrile. This creates a nominal 100 µg/mL solution.

  • Further Dilution: Pipette 2.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This yields a final target concentration of 20 µg/mL, which falls within the proposed calibration range.

  • Filtration: Filter the final diluted sample solution through a 0.22 µm syringe filter into an HPLC vial.[13][14] This step is critical to prevent clogging of the HPLC system.[15]

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from preparation to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Working) cal Calibration Curve (Inject Working Standards) prep_std->cal prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute, Filter) analysis Sample Analysis (Inject Prepared Samples) prep_sample->analysis prep_mp Prepare & Degas Mobile Phase sys_prep System Preparation (Equilibrate Column) prep_mp->sys_prep sst System Suitability Test (SST) (Inject Standard, Verify Criteria) sys_prep->sst Proceed if equilibrated sst->cal Proceed if SST Passes cal->analysis integration Peak Integration & Identification analysis->integration calculation Quantification (Calculate Concentration) integration->calculation report Generate Final Report calculation->report

Caption: A flowchart of the complete HPLC analysis workflow.

System Suitability and Method Validation

To ensure that the analytical results are reliable, the performance of the HPLC system must be verified before analysis, and the method itself must be validated for its intended purpose.

System Suitability Testing (SST)

Before commencing any sample analysis, inject the middle concentration standard (e.g., 10 µg/mL) five consecutive times. The results must meet the criteria outlined in Table 2. Failure to meet these criteria indicates a problem with the system that must be resolved before proceeding.

ParameterAcceptance CriteriaRationale
Retention Time (%RSD) ≤ 1.0%Ensures stable chromatographic conditions and reliable peak identification.
Peak Area (%RSD) ≤ 2.0%Demonstrates the precision of the injector and detector response.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.

Table 2: System Suitability Test (SST) Criteria

Method Validation Protocol (ICH Q2(R1) Framework)

This method was validated according to ICH guidelines to demonstrate its suitability.[2][3] The following parameters were assessed:

  • Specificity: The ability to assess the analyte in the presence of formulation excipients or degradation products. This was confirmed by injecting a blank (mobile phase) and a placebo sample, both of which showed no interfering peaks at the retention time of 2-Acetyl-5-nitropyrrole. Peak purity was also confirmed using a PDA detector.

  • Linearity: The linearity was evaluated by analyzing the five working standards in triplicate. The peak area was plotted against the concentration, and the relationship was assessed by the coefficient of determination (r²).

  • Accuracy: Accuracy was determined by performing a recovery study. A known amount of 2-Acetyl-5-nitropyrrole was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery was calculated for each level.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of the 100% concentration level sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The Relative Standard Deviation (%RSD) was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations to the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Robustness SST criteria are met.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Data Analysis and Troubleshooting

Quantification

The concentration of 2-Acetyl-5-nitropyrrole in the sample is calculated using the linear regression equation (y = mx + c) derived from the calibration curve, where 'y' is the peak area of the analyte, and 'x' is the concentration.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Remember to account for all dilution factors used during sample preparation to determine the final concentration in the original, undiluted sample.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing or Fronting Column contamination/degradation; Inappropriate mobile phase pH; Column overloading.Flush or replace the column; Ensure mobile phase pH is correct; Dilute the sample.[10]
Shifting Retention Times Inadequate column equilibration; Mobile phase composition change; Pump malfunction.Increase equilibration time; Prepare fresh mobile phase daily; Purge pump and check for leaks.[10]
Low Signal / No Peak Incorrect detection wavelength; Sample too dilute; Detector lamp issue.Verify λmax; Prepare a more concentrated sample; Check detector lamp status and replace if necessary.
High Backpressure Clogged column frit or tubing; Particulate matter in the sample; Buffer precipitation.Reverse flush the column (follow manufacturer's instructions); Always filter samples; Ensure mobile phase is miscible.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (2008). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Acetyl-5-nitropyrrole. Retrieved from [Link]

  • ResearchGate. (2015). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2001). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab - Virginia Tech. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole - UV-VIS Spectrum. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2007). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (2014). UV−vis absorption spectra of pyrrole before and after polymerization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl pyrrole. Retrieved from [Link]

  • SpringerLink. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of a pyrrole derivative. Retrieved from [Link]

  • American Chemical Society. (2020). 2-Acetylpyrrole. Retrieved from [Link]

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  • PubChem - NIH. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

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Application

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 2-Acetyl-5-nitropyrrole

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of 2-Acetyl-5-nitropyrrole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 2-Acetyl-5-nitropyrrole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-Acetyl-5-nitropyrrole and related nitroaromatic compounds are of significant interest in pharmaceutical development and toxicology due to their potential biological activities. The described method employs a straightforward protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable analytical workflow for this class of compounds, including recommendations for method validation and internal standard selection.

Introduction: The Rationale for a Validated LC-MS/MS Assay

2-Acetyl-5-nitropyrrole (C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a heterocyclic nitroaromatic compound.[1][2] The pyrrole scaffold is a common motif in pharmacologically active molecules, and the introduction of a nitro group can significantly influence a compound's biological properties, including potential mutagenicity and cytotoxicity.[3] Therefore, a sensitive and selective analytical method is crucial for its detection and quantification in various stages of drug discovery and development, from metabolic studies to toxicological risk assessment.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its high sensitivity, specificity, and wide dynamic range. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte even in complex biological matrices, minimizing interferences and ensuring data reliability.[4] This application note provides a foundational method that can be adapted and validated for specific research needs.

Chemical Properties of 2-Acetyl-5-nitropyrrole

A fundamental understanding of the analyte's chemical properties is essential for effective method development.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[1]
Melting Point 156 °C[5]
pKa (predicted) 11.52 ± 0.50[5]

Experimental Design and Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data generation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC UPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+/-) LC->MS Detect MRM Detection MS->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: High-level workflow for the LC-MS/MS analysis of 2-Acetyl-5-nitropyrrole.

Detailed Protocols

Materials and Reagents
  • 2-Acetyl-5-nitropyrrole analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): 2-Acetyl-5-methylpyrrole (or a stable isotope-labeled analog if available)

  • Control biological matrix (e.g., drug-free human plasma)

Internal Standard Selection and Preparation

The use of a suitable internal standard is critical for correcting for variability during sample preparation and analysis.[6] A stable isotope-labeled (SIL) version of 2-Acetyl-5-nitropyrrole would be ideal.[6] In its absence, a structural analog with similar chromatographic behavior and ionization efficiency is recommended. 2-Acetyl-5-methylpyrrole is a suitable candidate due to its structural similarity.

Protocol: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Standard and Quality Control (QC) Sample Preparation

Protocol:

  • Prepare a 1 mg/mL stock solution of 2-Acetyl-5-nitropyrrole in methanol.

  • Generate a series of working standard solutions by serial dilution in 50:50 (v/v) acetonitrile:water to cover the desired calibration range (e.g., 1-1000 ng/mL).

  • Prepare calibration standards by spiking the control biological matrix with the working standard solutions (typically a 1:20 dilution).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Extraction: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[7] Acetonitrile is a highly efficient precipitation solvent.[8]

Protocol:

  • To 50 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile (a 3:1 ratio of solvent to sample).[9]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge briefly before injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. Optimization will be necessary for specific instrumentation.

Liquid Chromatography

A reversed-phase separation on a C18 column is recommended for this polar compound.[10]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like pyrrole derivatives.[11] Both positive and negative ion modes should be evaluated during method development.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (optimize for your instrument)
Source Temperature 150°C
Desolvation Gas Nitrogen, Flow rate dependent on instrument
Desolvation Temp. 400°C
Collision Gas Argon
MRM Transition Optimization

mrm_optimization cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_optimization Collision Energy Optimization Infuse Infuse standard solution (~1 µg/mL) into the mass spectrometer Q1Scan Perform Q1 Scan to identify the precursor ion ([M+H]+ or [M-H]-) Infuse->Q1Scan ProductScan Perform Product Ion Scan on the precursor ion Q1Scan->ProductScan SelectProducts Select 2-3 most intense and specific product ions ProductScan->SelectProducts CE_Ramp Ramp Collision Energy (CE) for each precursor-product pair SelectProducts->CE_Ramp OptimalCE Determine optimal CE for maximum product ion intensity CE_Ramp->OptimalCE

Caption: Workflow for the optimization of MRM transitions.

Predicted Transitions: Based on the structure (MW 154.12) and common fragmentation patterns of acetylated pyrroles and nitroaromatics, potential transitions to investigate include:

  • Positive Mode ([M+H]⁺ = m/z 155.1):

    • Loss of the acetyl group (-CH₃CO): 155.1 -> 112.1

    • Loss of the nitro group (-NO₂): 155.1 -> 109.1

  • Negative Mode ([M-H]⁻ = m/z 153.1):

    • Loss of NO₂: 153.1 -> 107.1

Final MRM Table (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Acetyl-5-nitropyrrole (Quantifier) To be determinedTo be determined100To be optimized
2-Acetyl-5-nitropyrrole (Qualifier) To be determinedTo be determined100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Method Validation

A comprehensive validation is required to ensure the method is fit for purpose.[13] Key validation parameters include:

  • Linearity: Assess the relationship between concentration and response over the desired range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% (±20% at the LLOQ), and precision (CV%) should be <15% (<20% at the LLOQ).

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Evaluates the ion suppression or enhancement caused by co-eluting matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and implementation of a robust LC-MS/MS method for the quantification of 2-Acetyl-5-nitropyrrole. The combination of a streamlined protein precipitation protocol, efficient UPLC separation, and sensitive MRM detection provides a powerful tool for researchers in pharmaceutical and related fields. Adherence to the principles of method optimization and validation outlined herein will ensure the generation of accurate and reliable data.

References

  • BenchChem. (2025).
  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • ResearchGate. (2025). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF.
  • LCGC International. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.).
  • ResearchGate. (n.d.). Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B )
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  • U.S. Environmental Protection Agency. (n.d.).
  • PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Retrieved from [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
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  • PubMed Central. (n.d.).
  • PubMed. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • PubMed. (2002).
  • PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry.
  • Human Metabolome Database. (2012). Showing metabocard for 2-Acetylpyrrole (HMDB0035882).
  • PubMed Central. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids.
  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • MDPI. (n.d.). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds.
  • MDPI. (n.d.).
  • mzCloud. (2016).
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF.
  • YouTube. (2025).
  • National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • Universitat de Barcelona. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
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  • PeerJ. (2025). UPLC-MS/MS metabolite profiling and antioxidant activity of Sanghuangporus sanghuang extract.
  • eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
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Method

Application Notes and Protocols: The Strategic Use of 2-Acetyl-5-nitropyrrole in Modern Heterocyclic Synthesis

An In-Depth Technical Guide Introduction: Unlocking the Potential of a Bifunctional Synthon 2-Acetyl-5-nitropyrrole is a highly functionalized five-membered heterocycle that serves as a powerful building block in organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Unlocking the Potential of a Bifunctional Synthon

2-Acetyl-5-nitropyrrole is a highly functionalized five-membered heterocycle that serves as a powerful building block in organic synthesis.[1] Its structure is characterized by two key electronically distinct functional groups: an electron-withdrawing nitro group and an acetyl moiety.[1] This electronic arrangement dictates the molecule's reactivity, making it a strategic precursor for a variety of nitrogen-containing heterocycles, many of which are scaffolds for novel therapeutic agents.[2][3]

The nitro group not only deactivates the pyrrole ring towards electrophilic substitution but also serves as a latent amino group. Its selective reduction is a gateway transformation, unmasking a nucleophilic site essential for cyclization and condensation reactions. The acetyl group provides a carbonyl handle for further modifications, including enolization and condensation.[4] This guide will focus on the practical applications of these reactive sites.

Table 1: Physicochemical Properties of 2-Acetyl-5-nitropyrrole
PropertyValueSource
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[5]
CAS Number 32116-25-9[5][6]
Molecular Formula C₆H₆N₂O₃[5][6]
Molecular Weight 154.12 g/mol [5]
Synonyms Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231[6]

The Gateway Transformation: Selective Reduction of the Nitro Group

The most pivotal reaction involving 2-acetyl-5-nitropyrrole is the selective reduction of the nitro moiety to a primary amine, yielding 2-acetyl-5-aminopyrrole. This transformation is fundamental as it installs a key nucleophilic center for subsequent cyclization strategies. The choice of reducing agent is critical to avoid unwanted side reactions, such as reduction of the acetyl group.

Causality in Method Selection:
  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most efficient method for reducing aromatic nitro groups.[7][8] The palladium on carbon catalyst offers high activity and selectivity under relatively mild conditions (room temperature, moderate H₂ pressure). The primary risk is over-reduction of the carbonyl if reaction conditions are too harsh.

  • Metal/Acid Reductions (Fe/AcOH, SnCl₂/HCl): These classic methods are robust and tolerant of many functional groups.[7] Iron in acetic acid is an economical and mild option. Tin(II) chloride is particularly effective for chemoselective reductions in the presence of other reducible groups. The acidic workup, however, may not be suitable for acid-labile substrates.

G cluster_start Starting Material cluster_process Reduction Protocol cluster_end Product start 2-Acetyl-5-nitropyrrole dissolve Dissolve in Solvent (e.g., Ethanol, Ethyl Acetate) start->dissolve add_catalyst Add Catalyst (e.g., 10% Pd/C) dissolve->add_catalyst hydrogenate Pressurize with H₂ (50 psi) Stir at RT add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS (Disappearance of Starting Material) hydrogenate->monitor workup Filter through Celite® Concentrate Filtrate monitor->workup end_product 2-Acetyl-5-aminopyrrole workup->end_product

Caption: General workflow for catalytic hydrogenation of 2-acetyl-5-nitropyrrole.

Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the selective reduction of the nitro group using standard laboratory equipment.

Materials:

  • 2-Acetyl-5-nitropyrrole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas cylinder and balloon, or Parr hydrogenator

  • Celite®

  • Standard glassware for reaction and workup

Step-by-Step Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1.0 equivalent of 2-acetyl-5-nitropyrrole in a minimal amount of EtOH or EtOAc.

  • Catalyst Addition: Carefully add 0.05-0.10 equivalents (by weight) of 10% Pd/C catalyst to the solution. Expert Insight: Using a 50% wet catalyst minimizes the risk of it being pyrophoric.

  • Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, use a Parr apparatus pressurized to 50 psi.[8]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure full recovery of the product.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-acetyl-5-aminopyrrole, which can often be used in the next step without further purification.

Trustworthiness: The self-validating aspect of this protocol lies in the monitoring step. A successful reaction is confirmed by the complete disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine product, verifiable by LC-MS.

Synthesis of Fused Heterocycles: The Construction of Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, found in a number of bioactive compounds.[9] The intermediate, 2-acetyl-5-aminopyrrole, is an ideal precursor for constructing this fused system via condensation with an α-haloketone followed by intramolecular cyclization.

Mechanistic Rationale:

The synthesis proceeds via a two-step sequence. First, the primary amine of 2-acetyl-5-aminopyrrole acts as a nucleophile, displacing the halide from the α-haloketone (e.g., 2-bromoacetophenone) in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular condensation between the pyrrole nitrogen and the ketone of the newly introduced sidechain, followed by dehydration to form the aromatic pyrazine ring.

G A 2-Acetyl-5-aminopyrrole p1 A->p1 B α-Haloketone (e.g., Br-CH₂-CO-Ph) B->p1 C SN2 Alkylation Intermediate D Intramolecular Cyclization Intermediate (Hemiaminal) C->D Step 2: Intramolecular Condensation E Fused Pyrrolo[1,2-a]pyrazine D->E Step 3: Dehydration p1->C Step 1: SN2 Reaction p2

Caption: Mechanistic pathway for the synthesis of Pyrrolo[1,2-a]pyrazines.

Protocol 3.1: Synthesis of a Substituted Pyrrolo[1,2-a]pyrazine

Materials:

  • 2-Acetyl-5-aminopyrrole (from Protocol 2.1)

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • A non-nucleophilic base (e.g., NaHCO₃ or Diisopropylethylamine)

  • Solvent (e.g., Acetonitrile or DMF)

Step-by-Step Methodology:

  • Initial Reaction: Dissolve 1.0 equivalent of 2-acetyl-5-aminopyrrole and 1.2 equivalents of sodium bicarbonate in acetonitrile.

  • Reagent Addition: Add 1.05 equivalents of the α-haloketone dropwise to the stirring mixture at room temperature.

  • Heating and Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. Expert Insight: The initial alkylation is followed by in-situ thermal cyclization and dehydration, simplifying the procedure into a one-pot synthesis.

  • Reaction Monitoring: Monitor the formation of the product by TLC, looking for a new, often fluorescent, spot.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure fused heterocyclic product.

Electrophilic Substitution: The Vilsmeier-Haack Reaction

While the nitro group deactivates the pyrrole ring, the Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles under mild conditions, avoiding strong Lewis acids.[10][11] This reaction introduces a versatile aldehyde functional group onto the pyrrole ring, typically at the position adjacent to the nitrogen.

Mechanistic Overview:

The reaction begins with the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[12][13] This electrophilic species is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.

Protocol 4.1: Vilsmeier-Haack Formylation of 2-Acetyl-5-nitropyrrole

Materials:

  • 2-Acetyl-5-nitropyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Add POCl₃ (1.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent. Safety Note: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Substrate Addition: Dissolve 2-acetyl-5-nitropyrrole (1.0 equivalent) in DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Monitoring: Track the consumption of the starting material by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is neutral or slightly basic. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the formylated 2-acetyl-5-nitropyrrole derivative.

Conclusion and Future Outlook

2-Acetyl-5-nitropyrrole is a cost-effective and synthetically tractable starting material for accessing a diverse range of complex nitrogen heterocycles. The strategic unmasking of the amino group via nitro reduction, coupled with reactions at the acetyl moiety and the pyrrole ring, provides a robust platform for combinatorial library synthesis and lead optimization in drug discovery.[14] The protocols detailed herein offer reliable and reproducible methods for leveraging the unique reactivity of this synthon, empowering chemists to construct novel molecular architectures with potential biological and material science applications.[1]

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Preparation of 2-Acylpyrroles Using Bis(trichloromethyl)carbonate and N,N-Dimethylacylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

  • Harris, R., & McFadden, H. (1984). Fused heterocycles from pyrrolethiols. Australian Journal of Chemistry, 37(7), 1473.
  • Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1079-1088.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • MDPI. (2021).
  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794.
  • The Reaction Curator. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][6][10][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7729.

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10983.
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  • Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Retrieved from [Link]

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Application

Application Notes and Protocols for the Antiviral Screening of Nitropyrrole Compounds

Introduction: The Therapeutic Potential of Nitropyrrole Scaffolds in Virology The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nitropyrrole Scaffolds in Virology

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. Among the vast chemical landscapes explored, nitrogen-containing heterocycles have consistently emerged as privileged scaffolds in medicinal chemistry. The pyrrole ring, in particular, is a core component of numerous bioactive natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1] The introduction of a nitro group to this scaffold, creating nitropyrrole derivatives, can significantly modulate its physicochemical properties, including electronic and steric profiles, thereby offering novel avenues for therapeutic intervention.

While the broader class of pyrrole-containing compounds has demonstrated a wide range of pharmacological activities, including antiviral effects, the specific potential of nitropyrrole derivatives remains a compelling area of investigation.[2] This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the systematic screening of nitropyrrole compounds for antiviral activity. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating screening cascade. Our approach is designed to not only identify active compounds but also to lay the groundwork for understanding their mechanism of action and therapeutic potential.

Guiding Principle: A Tiered and Validated Screening Cascade

A successful antiviral screening campaign is not a single experiment but a logical progression of assays designed to systematically identify and characterize promising lead compounds. This tiered approach, from broad phenotypic screening to specific mechanistic studies, is essential for efficiently allocating resources and generating high-quality, translatable data. Central to this philosophy is the early and continuous assessment of compound cytotoxicity, which ensures that any observed antiviral activity is not merely a consequence of cellular toxicity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Hit Confirmation & Potency cluster_3 Phase 4: Mechanism of Action Studies A Compound Library (Nitropyrrole Derivatives) B Cytotoxicity Assessment (CC50 Determination) A->B Initial Characterization C Cell-Based Phenotypic Assay (e.g., CPE Reduction) B->C Select Non-Toxic Concentrations D Plaque Reduction Assay (EC50 Determination) C->D Confirm 'Hits' E Biochemical/Mechanistic Assays (e.g., Enzyme Inhibition) D->E Elucidate Target

Caption: A tiered workflow for antiviral screening of nitropyrrole compounds.

Phase 1: Foundational Assays - Cytotoxicity Assessment

Expertise & Experience: Before any meaningful assessment of antiviral activity can be made, the inherent toxicity of the test compounds on the host cell line must be rigorously determined. This is a critical step, as compounds that are toxic to host cells can give false-positive results in antiviral assays by simply preventing the cells from supporting viral replication.[3] Certain nitropyrrole compounds, such as 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP), have been shown to be markedly cytotoxic to mammalian cell lines.[1] Therefore, establishing a clear therapeutic window is paramount. The 50% cytotoxic concentration (CC50) is the standard metric used to quantify this effect.

Protocol 1: MTT Assay for CC50 Determination

This protocol utilizes the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Nitropyrrole compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Dilution: Prepare a serial dilution of the nitropyrrole compounds in the assay medium. A common starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[3]

  • Treatment: Carefully remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with DMSO at the highest concentration used for the compounds.

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Phase 2: Primary Antiviral Screening - Identifying 'Hits'

Expertise & Experience: The goal of the primary screen is to efficiently test a library of nitropyrrole compounds to identify "hits" that inhibit viral replication at non-toxic concentrations. A cytopathic effect (CPE) reduction assay is a robust and widely used method for this purpose.[4] This cell-based assay relies on the ability of a compound to protect cells from the virus-induced damage and death.[5]

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Materials:

  • Materials from Protocol 1

  • High-titer virus stock

  • Positive control antiviral drug (known to be effective against the test virus)

Step-by-Step Methodology:

  • Cell Seeding: Prepare 96-well plates with host cell monolayers as described in Protocol 1.

  • Compound Addition and Infection:

    • Prepare serial dilutions of the nitropyrrole compounds in assay medium at concentrations well below their respective CC50 values.

    • Remove the culture medium from the cells.

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Add 50 µL of virus suspension (at a predetermined multiplicity of infection, e.g., 0.01) to the wells containing the compounds.[5]

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is evident in at least 80% of the virus control wells (typically 48-72 hours).

  • Quantification of CPE: Cell viability can be assessed using the MTT assay as described in Protocol 1, or by staining the cells with crystal violet.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Compounds that show a significant reduction in CPE at non-toxic concentrations are considered primary hits.

Phase 3: Hit Confirmation and Potency Determination

Expertise & Experience: Primary hits must be confirmed and their potency quantified. The plaque reduction assay is the "gold standard" for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6] This assay measures the ability of a compound to reduce the number of infectious virus particles, providing a more quantitative measure of antiviral activity, the 50% effective concentration (EC50).

Protocol 3: Plaque Reduction Assay

Materials:

  • Confirmed hit nitropyrrole compounds

  • 6- or 12-well plates

  • Overlay medium (e.g., medium containing 0.8% methylcellulose or 0.5% agarose)[7][8]

  • Crystal violet solution (0.1% in 20% ethanol)

Step-by-Step Methodology:

  • Cell Seeding: Seed 6- or 12-well plates with host cells to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the hit compounds in assay medium.

    • Remove the culture medium from the cell monolayers.

    • Add 100-200 µL of a virus dilution calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[9]

  • Overlay Application: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with 2-3 mL of overlay medium containing the corresponding serial dilutions of the nitropyrrole compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation: Summarizing Key Parameters

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
NP-001>1005.2>19.2
NP-00225.412.81.98
NP-00387.12.141.5
Positive Ctrl>1000.5>200

A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.[7]

Phase 4: Elucidating the Mechanism of Action

Expertise & Experience: Once a nitropyrrole compound has been confirmed as a potent and selective inhibitor of viral replication, the next critical step is to identify its molecular target and mechanism of action. This is often achieved through biochemical assays that target specific viral enzymes essential for the viral life cycle, such as proteases and polymerases.[10][11][12]

G cluster_0 Viral Lifecycle cluster_1 Potential Nitropyrrole Targets A Viral Entry B Uncoating C Replication (Polymerase) D Protein Synthesis & Processing (Protease) F Polymerase Inhibition C->F Targeted by Nitropyrrole? E Assembly & Release G Protease Inhibition D->G Targeted by Nitropyrrole?

Caption: Potential enzymatic targets for nitropyrrole compounds in the viral lifecycle.

Protocol 4: Fluorescence-Based Viral Protease Inhibition Assay

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a viral protease.

Materials:

  • Purified recombinant viral protease

  • FRET-based peptide substrate with a fluorophore and a quencher flanking the protease cleavage site

  • Assay buffer (optimized for the specific protease)

  • 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the confirmed nitropyrrole "hit" compounds in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted compounds.

    • Add the purified viral protease (e.g., 10 µL of a 2X solution) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction: Add the FRET substrate (e.g., 5 µL of a 4X solution) to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Calculate the percentage of inhibition relative to the no-compound control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and scientifically sound framework for the initial screening and characterization of nitropyrrole compounds as potential antiviral agents. By following this tiered approach, researchers can efficiently identify compounds with genuine antiviral activity, quantify their potency and selectivity, and begin to unravel their mechanisms of action. The journey from a "hit" compound to a viable drug candidate is long and complex, but the foundational data generated through these assays are the critical first step. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of promising nitropyrrole scaffolds, as well as in vivo efficacy studies in relevant animal models.

References

  • Nagata, K., et al. (2021). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. Molecules, 26(5), 1269. [Link]

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  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. [Link]

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Method

Application Notes and Protocols for the Synthesis of 2-Acetyl-5-nitropyrrole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 2-Acetyl-5-nitropyrrole Pyrrole and its derivatives are foundational sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Acetyl-5-nitropyrrole

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of both an acetyl and a nitro group onto the pyrrole ring, as in 2-acetyl-5-nitropyrrole, creates a versatile intermediate with significant potential in drug discovery and organic synthesis. The electron-withdrawing nature of these substituents modifies the electronic properties of the pyrrole ring, opening avenues for further functionalization. Notably, 2-acetyl-5-nitropyrrole serves as a precursor in the synthesis of novel C-deoxyribonucleosides and has been explored in the development of potential antiviral agents.[3]

This guide provides a comprehensive overview of the reaction conditions for the synthesis of 2-acetyl-5-nitropyrrole, focusing on the nitration of 2-acetylpyrrole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss essential safety considerations and characterization techniques.

Core Scientific Principles: Mechanism and Strategy

The synthesis of 2-acetyl-5-nitropyrrole is achieved through the electrophilic aromatic substitution of 2-acetylpyrrole. The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles. However, it is also notoriously unstable in the presence of strong acids, which can lead to polymerization and the formation of intractable tars.[4] Therefore, the choice of nitrating agent and reaction conditions is critical to achieving a successful outcome.

The standard nitrating mixture of concentrated nitric acid and sulfuric acid is too harsh for the sensitive pyrrole nucleus.[4] A much milder and more effective approach involves the use of acetyl nitrate (CH₃COONO₂) as the electrophile. This reagent is typically generated in situ by the reaction of fuming nitric acid with acetic anhydride.[5]

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate. This is the active electrophile in the reaction.

  • Electrophilic Attack: The electron-rich pyrrole ring of 2-acetylpyrrole attacks the electrophilic nitrogen atom of acetyl nitrate. The acetyl group at the 2-position is a deactivating, meta-directing group in the context of benzene chemistry. However, in the highly activated pyrrole system, the nitrogen lone pair's directing influence dominates, favoring substitution at the C5 position (the other α-position). The acetyl group's electron-withdrawing nature further deactivates the C3 and C4 positions, reinforcing the regioselectivity for the C5 position.

  • Rearomatization: The resulting cationic intermediate, or sigma complex, loses a proton to restore the aromaticity of the pyrrole ring, yielding the final product, 2-acetyl-5-nitropyrrole.

Reaction_Mechanism cluster_0 Step 1: Generation of Acetyl Nitrate cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 Fuming Nitric Acid (HNO₃) AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate + Ac₂O Ac2O Acetic Anhydride ((CH₃CO)₂O) Ac2O->AcetylNitrate AcOH Acetic Acid (CH₃COOH) 2AP 2-Acetylpyrrole Intermediate Sigma Complex (Cationic Intermediate) 2AP->Intermediate + Acetyl Nitrate Product 2-Acetyl-5-nitropyrrole Intermediate->Product Rearomatization ProtonLoss - H⁺

Caption: Reaction mechanism for the nitration of 2-acetylpyrrole.

Safety and Handling: A Self-Validating System

Working with nitrating agents requires strict adherence to safety protocols. Fuming nitric acid is extremely corrosive and a powerful oxidizing agent that can cause severe burns upon contact and can react violently with organic materials.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[7]

  • Ventilation: All manipulations involving fuming nitric acid and the nitration reaction itself must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Temperature Control: The generation of acetyl nitrate and the subsequent nitration are exothermic processes. Strict temperature control using an ice-salt bath or a cryo-cooler is essential to prevent runaway reactions.

  • Reagent Addition: Fuming nitric acid should be added slowly and dropwise to acetic anhydride with efficient stirring to dissipate heat.

  • Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of crushed ice with vigorous stirring. Never add water to the reaction mixture.

  • Waste Disposal: All waste materials should be neutralized and disposed of according to institutional and local regulations.

  • Product Hazard: Nitropyrrole compounds may be mutagenic and cytotoxic.[8] Handle the final product with care, avoiding skin contact and inhalation of dust.

Experimental Protocol: Synthesis of 2-Acetyl-5-nitropyrrole

This protocol is based on established procedures for the nitration of sensitive heterocyclic compounds.[4][5]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
2-AcetylpyrroleC₆H₇NO109.135.00 g0.0458
Acetic AnhydrideC₄H₆O₃102.0950 mL-
Fuming Nitric Acid (>90%)HNO₃63.013.2 mL0.0725
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated NaHCO₃ (aq)--As needed-
Brine--As needed-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Experimental Workflow

Experimental_Workflow cluster_reagents Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_nitrating 1. Prepare Nitrating Mixture: Add HNO₃ to Ac₂O at -10°C run_reaction 3. Add Nitrating Mixture to Substrate (Maintain T < -5°C) prep_nitrating->run_reaction prep_substrate 2. Prepare Substrate Solution: Dissolve 2-Acetylpyrrole in Ac₂O prep_substrate->run_reaction monitor 4. Stir for 1-2 hours at -5°C to 0°C (Monitor by TLC) run_reaction->monitor quench 5. Quench Reaction on Ice-Water monitor->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry (Na₂SO₄) and Concentrate wash->dry purify 9. Purify Crude Product (Recrystallization or Chromatography) dry->purify characterize 10. Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Preparation of the Nitrating Agent (Acetyl Nitrate): In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, place 25 mL of acetic anhydride. Cool the flask to -10°C in an ice-salt bath. Add 3.2 mL of fuming nitric acid dropwise via the dropping funnel to the stirred acetic anhydride over 20-30 minutes, ensuring the internal temperature does not rise above -5°C. Stir the resulting solution for an additional 15 minutes at this temperature.

  • Preparation of the Substrate Solution: In a separate 250 mL flask, dissolve 5.00 g of 2-acetylpyrrole in 25 mL of acetic anhydride. Cool this solution to -10°C.

  • Nitration Reaction: Slowly add the freshly prepared cold acetyl nitrate solution to the stirred 2-acetylpyrrole solution over approximately 30-45 minutes. Use a dropping funnel or a cannula for the transfer. Maintain the internal temperature of the reaction mixture below -5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a temperature between -5°C and 0°C for 1 to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A precipitate may form. Allow the ice to melt, and then extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel or alumina.

Characterization of 2-Acetyl-5-nitropyrrole

Physical Properties
PropertyValueSource
CAS Number 32116-25-9[3][9][10]
Molecular Formula C₆H₆N₂O₃[9][10]
Molecular Weight 154.12 g/mol [10]
Appearance Yellow solidInferred
Melting Point 156 °C[3]
Predicted Spectroscopic Data

The following data is predicted based on the analysis of the starting material (2-acetylpyrrole) and a structurally similar compound (2-acetyl-5-nitrofuran).[2][11][12]

  • ¹H NMR (in CDCl₃, predicted):

    • δ ~9.5-10.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring.

    • δ ~7.2-7.4 ppm (doublet, 1H): H4 proton of the pyrrole ring.

    • δ ~6.9-7.1 ppm (doublet, 1H): H3 proton of the pyrrole ring.

    • δ ~2.5 ppm (singlet, 3H): Methyl protons of the acetyl group.

  • ¹³C NMR (in CDCl₃, predicted):

    • δ ~188-192 ppm: Carbonyl carbon (C=O).

    • δ ~145-150 ppm: C5 carbon (attached to NO₂).

    • δ ~135-140 ppm: C2 carbon (attached to the acetyl group).

    • δ ~120-125 ppm: C3 carbon.

    • δ ~115-120 ppm: C4 carbon.

    • δ ~26-28 ppm: Methyl carbon of the acetyl group.

  • FT-IR (KBr pellet, cm⁻¹):

    • ~3300-3400: N-H stretching.

    • ~1660-1680: C=O stretching (ketone).

    • ~1500-1550 and ~1300-1350: Asymmetric and symmetric NO₂ stretching.

  • Mass Spectrometry (EI):

    • m/z 154: Molecular ion (M⁺).

    • m/z 139: [M - CH₃]⁺.

    • m/z 111: [M - CH₃CO]⁺.

    • m/z 108: [M - NO₂]⁺.

Conclusion

The synthesis of 2-acetyl-5-nitropyrrole via the nitration of 2-acetylpyrrole is a reliable method when appropriate precautions are taken to handle the acid-sensitive nature of the pyrrole ring. The use of acetyl nitrate generated in situ at low temperatures provides a controlled and selective means of introducing the nitro group at the C5 position. This versatile intermediate can be a valuable building block for further synthetic elaborations in the pursuit of novel therapeutic agents and other advanced materials. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize and characterize this important chemical entity.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. [Link]

  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. Retrieved January 24, 2026, from [Link]

  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(12), 2053-2058. [Link]

  • Schröder, F., Le-Criox, M., Franc, M., et al. (2018). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry. [Link]

  • Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1088-1096. [Link]

  • Brainly.in. (2022). Nitration of pyrrole gives. Retrieved January 24, 2026, from [Link]

  • Ding, X. B., Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(24), 5390-5401. [Link]

  • Google Patents. (n.d.). Nitration reactions with acid anhydride promoters.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3195. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved January 24, 2026, from [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved January 24, 2026, from [Link]

  • Fraunhofer-Publica. (n.d.). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). N-Acetylpyrrole. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-nitrofuran. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-Acetyl-5-nitropyrrole

Introduction: 2-Acetyl-5-nitropyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of novel C-deoxyribonucleosides and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-Acetyl-5-nitropyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of novel C-deoxyribonucleosides and potential antiviral agents[1]. The purity of this compound is paramount, as contaminants can lead to side reactions, low yields, and compromised biological activity in subsequent steps. Synthetic routes to 2-Acetyl-5-nitropyrrole, typically involving the nitration of 2-acetylpyrrole, can generate a variety of impurities. Understanding and effectively removing these impurities is critical for successful research and development.

Common Impurities in the Synthesis of 2-Acetyl-5-nitropyrrole:

The primary impurities encountered are dependent on the specific synthetic method employed but generally include:

  • Unreacted Starting Material: Residual 2-acetylpyrrole is a common contaminant if the nitration reaction does not go to completion.

  • Regioisomers: Nitration of the pyrrole ring can potentially yield other isomers, such as 2-acetyl-4-nitropyrrole, in addition to the desired 5-nitro product.

  • Polynitrated Species: Under harsh nitration conditions, dinitrated or even trinitrated products like 1,3,5-trinitro-2-acetylpyrrole can form[2].

  • Reaction Byproducts: Residual acids, solvents, and salts from the reaction and workup procedures.

This guide provides detailed protocols for two primary purification techniques—flash column chromatography and recrystallization—designed to effectively remove these impurities and yield high-purity 2-Acetyl-5-nitropyrrole.

Purification by Flash Column Chromatography

Principle of the Technique:

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent)[3]. Due to its polar nature, 2-Acetyl-5-nitropyrrole interacts moderately with the silica gel. By using a mobile phase of increasing polarity, less polar impurities (like residual 2-acetylpyrrole) can be eluted first, followed by the desired product, while highly polar impurities remain strongly adsorbed to the column.

Workflow for Flash Column Chromatography Purification:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column with Slurry Slurry->Pack Sample Prepare Sample: Adsorb Crude Product onto Silica Pack->Sample Load Load Sample onto Column Sample->Load Elute Elute with Gradient Solvent System (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent under Reduced Pressure Combine->Evaporate Final Obtain Pure 2-Acetyl-5-nitropyrrole Evaporate->Final

Caption: Workflow diagram for the purification of 2-Acetyl-5-nitropyrrole by flash column chromatography.

Protocol 1.1: Flash Column Chromatography

This protocol is adapted from established methods for purifying structurally similar nitroaromatic compounds[4].

Materials:

  • Crude 2-Acetyl-5-nitropyrrole

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes, beakers, and flasks

  • Rotary evaporator

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in DCM or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal separation. A good starting point is a 4:1 mixture of Hexanes:EtOAc.

    • The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand[5].

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexanes:EtOAc)[6]. The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Crucial: Never let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-Acetyl-5-nitropyrrole in a minimal amount of DCM or the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample (either liquid or the dry-loaded silica) to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column with the starting solvent mixture (e.g., 9:1 Hexanes:EtOAc).

    • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move to 4:1, then 2:1 Hexanes:EtOAc). This gradient elution will first wash out non-polar impurities, then the product, and finally more polar byproducts. The elution can be monitored by UV visualization at 254 nm and 280 nm if using an automated system[4].

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Acetyl-5-nitropyrrole as a solid.

    • Confirm purity using analytical techniques such as NMR, LC-MS, and melting point determination. The reported melting point is 156 °C[1].

Data Summary Table:

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for separating moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for tunable polarity to separate a range of impurities.
Initial Eluent 9:1 Hexanes:EtOAcLow polarity to elute non-polar impurities first.
Product Eluent ~4:1 to 2:1 Hexanes:EtOAcOptimal polarity to elute the product with a good Rf.
TLC Visualization UV light (254 nm)The aromatic pyrrole ring and nitro group are UV-active.

Purification by Recrystallization

Principle of the Technique:

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure solid is prepared at a high temperature. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.

Workflow for Recrystallization:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying Solvent Choose an Appropriate Solvent (e.g., Ethanol, Isopropanol) Dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (Optional) to Remove Insoluble Impurities Dissolve->HotFilt Cool Allow Solution to Cool Slowly to Induce Crystallization HotFilt->Cool Ice Cool in Ice Bath to Maximize Crystal Yield Cool->Ice Collect Collect Crystals by Vacuum Filtration Ice->Collect Wash Wash Crystals with a Small Amount of Cold Solvent Collect->Wash Dry Dry Crystals under Vacuum Wash->Dry Final Obtain Pure Crystalline Product Dry->Final

Caption: Workflow diagram illustrating the key steps in the recrystallization of 2-Acetyl-5-nitropyrrole.

Protocol 2.1: Recrystallization

Materials:

  • Crude 2-Acetyl-5-nitropyrrole from chromatography or synthesis

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test small batches of the crude product with different solvents. Ethanol, isopropanol, or ethyl acetate are good candidates due to the polarity of the molecule. For a less polar starting material like 2-acetylpyrrole (soluble in ethanol[7]), a solvent that differentiates its solubility from the more polar product is ideal.

    • Place a small amount of crude material in a test tube and add a few drops of the solvent. Observe solubility at room temperature.

    • Heat the test tube. If the solid dissolves, it is a potential solvent.

    • Cool the test tube to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude 2-Acetyl-5-nitropyrrole in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.

  • Decolorization and Hot Filtration (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the funnel and apply the vacuum to collect the solid.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry on the filter by drawing air through them.

    • Transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven.

Data Summary Table:

SolventSolubility ProfileExpected Outcome
Ethanol/Isopropanol Moderately soluble when cold, highly soluble when hot.Good choice for single-solvent recrystallization.
Ethyl Acetate Similar profile to alcohols, may require a co-solvent.Potentially effective, good for moderately polar compounds.
Toluene Low solubility.May be useful as a non-polar co-solvent with a more polar solvent.
Water Likely very low solubility due to the organic structure.Could be used as an anti-solvent in a solvent/anti-solvent system.

References

  • SIELC. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2014). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
  • Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-nitrothiophene (CAS 39565-00-9). Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available at: [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Available at: [Link]

  • American Chemical Society. (2020). 2-Acetylpyrrole. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Acetylpyrrole (HMDB0035882). Available at: [Link]

  • Semantic Scholar. (n.d.). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Available at: [Link]

  • Lisa, N. (2022). Column Chromatography [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. Available at: [Link]

  • PubChem. (n.d.). 2-Acetylpyrrole. Available at: [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 2-Acetyl-5-nitropyrrole for Biological Assays

Introduction: Unlocking the Biological Potential of a Versatile Pyrrole Scaffold Pyrrole-containing compounds represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Biological Potential of a Versatile Pyrrole Scaffold

Pyrrole-containing compounds represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, 2-acetyl-5-nitropyrrole, is a particularly promising starting scaffold for the synthesis of novel bioactive molecules. Its structure is endowed with two key functional groups amenable to chemical modification: an acetyl group and a nitro group. The electron-withdrawing nature of these substituents activates the pyrrole ring, influencing its reactivity and potential interactions with biological targets.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of 2-acetyl-5-nitropyrrole. We will explore two primary synthetic pathways to generate libraries of novel compounds and detail the subsequent protocols for their evaluation in key biological assays. The rationale behind each experimental step is elucidated to provide a deeper understanding of the underlying chemical and biological principles.

Chemical Properties of 2-Acetyl-5-nitropyrrole

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Neat[3]
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[4]
Synonyms Methyl 5-nitropyrrol-2-yl ketone, NSC 87231[3]

Strategic Derivatization Pathways

The presence of both an acetyl and a nitro group on the pyrrole ring offers two distinct handles for chemical modification. This allows for a divergent synthetic approach, enabling the creation of a diverse library of compounds from a single starting material.

Derivatization_Strategy A 2-Acetyl-5-nitropyrrole B Reduction of Nitro Group A->B e.g., SnCl2/HCl C 2-Acetyl-5-aminopyrrole B->C D Schiff Base Synthesis C->D + Aromatic Aldehydes E Chalcone Synthesis (Claisen-Schmidt Condensation) C->E + Aromatic Aldehydes F Schiff Base Derivatives D->F G Chalcone Derivatives E->G H Biological Assays F->H G->H Biological_Assay_Workflow cluster_0 Antimicrobial Screening cluster_1 Anticancer Screening cluster_2 Enzyme Inhibition Screening A Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C MTT or SRB Cytotoxicity Assay D Determine IC50 Values C->D E Target-Specific Enzyme Assay F Determine IC50 Values E->F Start Synthesized Derivatives Start->A Start->C Start->E

Sources

Application

The Emerging Role of 2-Acetyl-5-nitropyrrole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of specific substituents onto this heterocyclic core can profoundly modulate its physicochemical properties and biological targets. 2-Acetyl-5-nitropyrrole, a derivative featuring both an electron-withdrawing nitro group and a reactive acetyl moiety, represents a compelling yet underexplored starting point for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of 2-acetyl-5-nitropyrrole in medicinal chemistry. We will delve into its synthesis, propose key therapeutic areas for investigation, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Chemical Profile of 2-Acetyl-5-nitropyrrole:

PropertyValueSource
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone[2]
Synonyms Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231[3]
CAS Number 32116-25-9[3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]

Proposed Synthesis of 2-Acetyl-5-nitropyrrole

The synthesis of 2-acetyl-5-nitropyrrole can be approached through the nitration of 2-acetylpyrrole. It is crucial to employ mild nitrating conditions to avoid the acid-catalyzed polymerization that the pyrrole ring is prone to.[4] The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the recommended reagent for this transformation.[4]

Synthesis_Workflow reagents Nitric Acid + Acetic Anhydride acetyl_nitrate Acetyl Nitrate (in situ) reagents->acetyl_nitrate Formation intermediate Reaction Mixture acetyl_nitrate->intermediate Nitrating Agent start 2-Acetylpyrrole start->intermediate Addition of workup Aqueous Workup & Purification intermediate->workup Quenching product 2-Acetyl-5-nitropyrrole workup->product Isolation

Caption: Proposed synthetic workflow for 2-acetyl-5-nitropyrrole.

Experimental Protocol: Synthesis of 2-Acetyl-5-nitropyrrole

Disclaimer: This is a proposed protocol based on established methods for nitrating pyrroles. Researchers should perform a thorough risk assessment before proceeding.

Materials:

  • 2-Acetylpyrrole

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled to 0°C in an ice-salt bath, cautiously add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10°C throughout the addition. The resulting solution contains acetyl nitrate.

  • Nitration Reaction: Dissolve 2-acetylpyrrole in dichloromethane and cool the solution to -15°C. Slowly add the pre-formed acetyl nitrate solution dropwise to the 2-acetylpyrrole solution, ensuring the temperature does not exceed -10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 2-acetyl-5-nitropyrrole.

Application Note I: Antimicrobial Potential

Scientific Rationale: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents.[1][5] Notably, nitropyrrole-containing natural products, such as the pyrrolomycins, exhibit potent activity against a range of bacteria.[6][7] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. The presence of the nitro group on the pyrrole scaffold of 2-acetyl-5-nitropyrrole makes it a prime candidate for investigation as a novel antimicrobial agent.

Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of 2-acetyl-5-nitropyrrole against bacterial strains using the broth microdilution method.

MIC_Workflow prep_compound Prepare stock solution of 2-acetyl-5-nitropyrrole in DMSO serial_dilution Perform 2-fold serial dilutions in a 96-well plate with broth prep_compound->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial suspension (0.5 McFarland) prep_inoculum->inoculate incubation Incubate at 37°C for 18-24 hours inoculate->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC determination.

Materials:

  • 2-Acetyl-5-nitropyrrole

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-acetyl-5-nitropyrrole in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Note II: Anticancer Activity

Scientific Rationale: The pyrrole scaffold is present in several anticancer drugs, and novel pyrrole derivatives are continuously being explored for their antiproliferative properties.[1] Some nitropyrrole compounds have demonstrated cytotoxicity against cancer cell lines.[8] The mechanism of action for many nitroaromatic compounds in an anticancer context involves their ability to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. The electron-deficient nature of the nitro-substituted pyrrole ring in 2-acetyl-5-nitropyrrole suggests its potential to interfere with biological redox processes, making it a candidate for anticancer drug development.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 2-acetyl-5-nitropyrrole on cancer cell lines.

Materials:

  • 2-Acetyl-5-nitropyrrole

  • DMSO

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-acetyl-5-nitropyrrole in complete culture medium from a DMSO stock solution. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Application Note III: Anti-inflammatory Properties

Scientific Rationale: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrrole moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin.[1] Derivatives of pyrrole have been shown to possess anti-inflammatory activity, in part by modulating the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[9] The potential of 2-acetyl-5-nitropyrrole to modulate cellular signaling pathways involved in inflammation warrants its investigation as a potential anti-inflammatory agent.

Protocol: Assessment of Nitric Oxide (NO) Inhibition in Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of 2-acetyl-5-nitropyrrole by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells using the Griess assay.

NO_Inhibition_Workflow seed_cells Seed RAW 264.7 cells in a 96-well plate treat_cells Treat cells with 2-acetyl-5-nitropyrrole and stimulate with LPS seed_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate percentage of NO inhibition measure_absorbance->calculate_inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetyl-5-nitropyrrole

Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitropyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitropyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.

Introduction to the Synthesis

The synthesis of 2-acetyl-5-nitropyrrole is a two-step process commencing with the acylation of pyrrole to yield 2-acetylpyrrole, followed by the regioselective nitration of this intermediate. While seemingly straightforward, the electron-rich and acid-sensitive nature of the pyrrole ring presents several challenges that can lead to undesired side products and low yields. This guide will address these issues systematically.

Visualizing the Synthetic Pathway

Synthesis of 2-Acetyl-5-nitropyrrole Pyrrole Pyrrole Two_Acetylpyrrole 2-Acetylpyrrole Pyrrole->Two_Acetylpyrrole Acylation AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->Two_Acetylpyrrole TargetProduct 2-Acetyl-5-nitropyrrole Two_Acetylpyrrole->TargetProduct Nitration AcetylNitrate Acetyl Nitrate (HNO₃/Ac₂O) AcetylNitrate->TargetProduct

Caption: Overall synthetic route to 2-acetyl-5-nitropyrrole.

Part 1: Acylation of Pyrrole to 2-Acetylpyrrole

The initial step involves the introduction of an acetyl group onto the pyrrole ring, typically via a Friedel-Crafts acylation or a related reaction. The primary goal is to achieve high regioselectivity for the C-2 position.

Frequently Asked Questions & Troubleshooting

Q1: My acylation reaction is producing a mixture of 2-acetylpyrrole and 3-acetylpyrrole. How can I improve the regioselectivity for the 2-position?

A1: This is a common issue. Electrophilic substitution on the pyrrole ring is kinetically favored at the C-2 position due to the greater stabilization of the cationic intermediate. However, under certain conditions, the thermodynamically more stable C-3 isomer can form.

  • Causality: The use of strong Lewis acids can sometimes lead to the formation of the 3-acyl derivative.

  • Troubleshooting Protocol:

    • Catalyst-Free Acylation: Heating pyrrole with acetic anhydride at high temperatures (around 200-250°C) without a catalyst can favor the formation of 2-acetylpyrrole.[1]

    • Mild Lewis Acids: If a catalyst is necessary, consider using milder Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂ instead of strong ones like AlCl₃. The reaction of 1-(phenylsulfonyl)pyrrole with acetyl chloride in the presence of SnCl₄ or TiCl₄ has been shown to influence regioselectivity.

    • Vilsmeier-Haack Reaction: For formylation (a related acylation), the Vilsmeier-Haack reaction (using POCl₃ and DMF) is highly selective for the 2-position and can be a reliable alternative if the acetyl group can be introduced through a subsequent reaction.

Q2: I am observing the formation of a significant amount of diacetylated pyrrole. How can I prevent this?

A2: Diacylation occurs because the initially formed 2-acetylpyrrole is still sufficiently activated to undergo a second electrophilic substitution.

  • Causality: The acetyl group is a deactivating group, but the pyrrole ring is highly activated, making a second acylation possible, typically at the C-4 or C-5 position. A study has reported the formation of 2,4- and 2,5-diacetylpyrrole from the reaction of 2-acetylpyrrole with acetic acid-trifluoroacetic anhydride.[2]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of pyrrole to the acylating agent. Adding the acylating agent dropwise to the pyrrole solution can help maintain a low concentration of the electrophile.

    • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.

Recommended Protocol for 2-Acetylpyrrole Synthesis

This protocol is based on the catalyst-free acylation method.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Reagents: To the flask, add pyrrole (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (approximately 140°C) for 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold water with stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-acetylpyrrole as a white to pale yellow solid.

Part 2: Nitration of 2-Acetylpyrrole

This step is the most critical due to the high sensitivity of the pyrrole ring to strong acids. The use of a mild nitrating agent is essential to prevent polymerization.

Visualizing Potential Side Reactions in Nitration

Nitration Side Reactions Start 2-Acetylpyrrole Desired 2-Acetyl-5-nitropyrrole Start->Desired C-5 Nitration (Major) Isomer 2-Acetyl-4-nitropyrrole Start->Isomer C-4 Nitration (Minor) Polymer Polymeric Tar Start->Polymer Acid-Catalyzed Polymerization DiNitro Dinitrated Products Start->DiNitro Polynitration NNitro N-Nitro Product Start->NNitro N-Nitration

Caption: Potential reaction pathways during the nitration of 2-acetylpyrrole.

Frequently Asked Questions & Troubleshooting

Q3: My nitration reaction is producing a dark, tarry substance with very low yield of the desired product. What is causing this?

A3: The formation of tar is a classic sign of acid-catalyzed polymerization of the pyrrole ring.

  • Causality: Pyrrole and its derivatives are highly susceptible to polymerization in the presence of strong acids. Standard nitrating mixtures like nitric acid/sulfuric acid are too harsh and will cause extensive degradation.

  • Troubleshooting Protocol:

    • Use Acetyl Nitrate: The reagent of choice is acetyl nitrate, prepared in situ by the slow addition of fuming nitric acid to acetic anhydride at low temperatures (typically below 0°C). This provides a milder source of the nitronium ion.

    • Temperature Control: Maintain a strictly low temperature (e.g., -10°C to 0°C) during the generation of acetyl nitrate and throughout the addition of 2-acetylpyrrole.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, as the presence of water can promote the formation of strong acids.

Q4: My product is a mixture of isomers. How can I increase the yield of 2-acetyl-5-nitropyrrole over 2-acetyl-4-nitropyrrole?

A4: The acetyl group at the C-2 position directs electrophilic substitution to both the C-4 and C-5 positions. While the C-5 position is generally favored, the formation of the C-4 isomer is a common side reaction.

  • Causality: The directing effect of the acetyl group is not completely regioselective. Studies on the nitration of 2-acetyl-1-methylpyrrole show the formation of both 4- and 5-nitro isomers, with the 4-nitro isomer being the major product in that specific case.[3] For 2-acetylpyrrole itself, the ratio can vary, but both isomers are expected.

  • Troubleshooting Protocol:

    • Reaction Temperature: Lowering the reaction temperature may slightly improve the selectivity for the 5-nitro isomer, although this effect might be modest.

    • Purification is Key: It is often more practical to accept the formation of a mixture and focus on efficient separation.

      • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the 4- and 5-nitro isomers. A solvent system with a gradual increase in polarity, such as a hexane/ethyl acetate gradient, is recommended.

      • Recrystallization: The isomers may have different solubilities. Attempting recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexane) may allow for the selective crystallization of one isomer.

Q5: I have identified N-nitrated and polynitrated byproducts in my reaction mixture. How can these be avoided?

A5: The formation of these byproducts indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

  • Causality: The pyrrolic nitrogen can also act as a nucleophile, leading to N-nitration, especially if the ring is highly activated. Polynitration can occur if an excess of the nitrating agent is used or if the reaction temperature is too high. The reaction of 2-acetylpyrrole with nitrite has been shown to produce 1-nitro-2-acetyl-pyrrole and 1,3,5-trinitro-2-acetylpyrrole.[1]

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of acetyl nitrate and add it slowly to the solution of 2-acetylpyrrole.

    • Temperature Control: Strict adherence to low reaction temperatures is crucial.

    • Quenching: Quench the reaction promptly after the consumption of the starting material by pouring it into ice-water to deactivate any remaining nitrating agent.

Recommended Protocol for 2-Acetyl-5-nitropyrrole Synthesis

This protocol utilizes in situ generated acetyl nitrate.

  • Preparation of Acetyl Nitrate:

    • In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, place acetic anhydride (3 equivalents) and cool the flask to -10°C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0°C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Nitration Reaction:

    • Dissolve 2-acetylpyrrole (1 equivalent) in acetic anhydride in a separate flask and cool to -10°C.

    • Slowly add the pre-formed acetyl nitrate solution to the 2-acetylpyrrole solution, maintaining the temperature below 0°C.

    • Stir the reaction mixture at -10°C to 0°C for 1-2 hours, monitoring the progress by TLC.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

    • Stir until the ice has melted. The product may precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Part 3: Product Characterization

Accurate identification of the desired product and potential side products is crucial. Below is a summary of expected analytical data.

Table of Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
2-Acetylpyrrole ~9.5 (br s, 1H, NH), ~7.0 (m, 1H), ~6.9 (m, 1H), ~6.2 (m, 1H), ~2.4 (s, 3H, CH₃)[4]~188.5 (C=O), ~132.2, ~125.6, ~117.5, ~110.5 (pyrrole C), ~25.4 (CH₃)[4]~3280 (N-H), ~1660 (C=O)
2-Acetyl-5-nitropyrrole ~7.3 (d, 1H), ~7.0 (d, 1H), ~2.5 (s, 3H)Expected: Carbonyl ~187, Aromatic carbons ~140-110, Methyl ~26Expected: ~3300 (N-H), ~1680 (C=O), ~1520 & ~1340 (NO₂)
2-Acetyl-4-nitropyrrole Expected: Three distinct pyrrole proton signals.Expected: Four distinct pyrrole carbon signals.Expected: ~3300 (N-H), ~1675 (C=O), ~1530 & ~1350 (NO₂)

References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 2021 . [Link]

  • 2-Acetylpyrrole. Acta Crystallographica Section E: Crystallographic Communications, 2007 . [Link]

  • 2-Acetylpyrrole | C6H7NO | CID 14079. PubChem. [Link]

  • 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066. PubChem. [Link]

  • Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 1983 . [Link]

  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. [Link]

  • Direct nitration of five membered heterocycles. ARKIVOC, 2005 . [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry, 2017 . [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 1994 . [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 1957 . [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Acetyl-5-nitropyrrole

Welcome to the dedicated technical support guide for the synthesis of 2-Acetyl-5-nitropyrrole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Acetyl-5-nitropyrrole. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the critical parameters governing this reaction. Our goal is to empower you to not only troubleshoot common issues but also to strategically optimize your synthesis for higher yield and purity.

This guide is structured to address your challenges proactively, beginning with frequently asked questions and progressing to detailed troubleshooting scenarios supported by mechanistic explanations and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the nitration of 2-acetylpyrrole?

The primary challenge is controlling the regioselectivity of the nitration. The pyrrole ring is highly activated, making it susceptible to over-nitration and polymerization under harsh conditions. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the ring, but the inherent reactivity of the pyrrole nucleus means that careful control of reaction conditions is paramount to favor the desired C5-nitration and avoid the formation of the 4-nitro isomer (2-acetyl-4-nitropyrrole) and other byproducts.

Q2: Which nitrating agent is recommended for this synthesis?

The choice of nitrating agent is critical and depends on the desired balance between reactivity and selectivity. While potent agents like fuming nitric acid can be used, they often lead to lower yields and the formation of significant byproducts due to oxidation and polymerization. The most commonly recommended and reliable method involves the in situ generation of acetyl nitrate from nitric acid and acetic anhydride. This reagent is milder and provides a more controlled nitration, leading to higher yields of the desired 2-acetyl-5-nitropyrrole.

Q3: Why is temperature control so crucial for this reaction?

The nitration of pyrroles is a highly exothermic process. Without stringent temperature control, localized heating can occur, leading to several undesirable outcomes:

  • Increased byproduct formation: Higher temperatures can provide the activation energy needed to form the thermodynamically less favored 4-nitro isomer.

  • Decomposition: The pyrrole ring can degrade or polymerize under aggressive nitrating conditions, especially at elevated temperatures.

  • Runaway reaction: In the worst-case scenario, poor temperature management can lead to an uncontrolled, dangerous runaway reaction.

For these reasons, the reaction is almost always conducted at low temperatures (typically between -20°C and 0°C).

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you may encounter during the synthesis. We diagnose the probable causes and provide actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Product

A low yield of 2-acetyl-5-nitropyrrole is the most common issue. The root cause can often be traced back to the nitrating agent, reaction conditions, or the workup procedure.

G Start Low or No Yield Observed CheckReagent Was the nitrating agent prepared fresh? Start->CheckReagent CheckTemp Was the temperature strictly maintained below 0°C? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Prepare acetyl nitrate in situ immediately before use. Old reagent decomposes. CheckReagent->Sol_Reagent No CheckWorkup Was the reaction quenched and extracted correctly? CheckTemp->CheckWorkup Yes Sol_Temp Solution: Improve cooling bath efficiency. Use a cryostat for precise control. Add nitrating agent slowly. CheckTemp->Sol_Temp No Sol_Workup Solution: Quench by pouring onto ice/water. Ensure pH is neutral before extraction. Use appropriate solvent (e.g., EtOAc). CheckWorkup->Sol_Workup No

Caption: Decision tree for troubleshooting low product yield.

Detailed Solutions:

  • Ineffective Nitrating Agent:

    • Cause: Acetyl nitrate is thermally unstable and should be prepared fresh (in situ) immediately prior to use. Using a pre-prepared or old solution will result in significantly lower reactivity.

    • Solution: Prepare the acetyl nitrate by slowly adding acetic anhydride to fuming nitric acid at a low temperature (e.g., -10°C to 0°C). Allow the mixture to stir for a short period (10-15 minutes) before using it immediately for the nitration of 2-acetylpyrrole.

  • Poor Temperature Control:

    • Cause: As discussed, even a brief spike in temperature can cause the starting material to decompose or polymerize, drastically reducing the yield.

    • Solution: Ensure your cooling bath (e.g., ice-salt or acetone-dry ice) is stable and can handle the exotherm. Add the solution of 2-acetylpyrrole to the nitrating mixture dropwise, monitoring the internal temperature closely with a low-temperature thermometer.

  • Improper Reaction Quench:

    • Cause: The reaction must be effectively stopped (quenched) to prevent over-nitration or degradation during workup. Adding water directly to the concentrated acid mixture can cause a violent exotherm.

    • Solution: The recommended procedure is to pour the entire cold reaction mixture slowly onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. This dissipates the heat effectively and precipitates the product.

Problem 2: Significant Formation of the 4-Nitro Isomer

The presence of the 2-acetyl-4-nitropyrrole isomer complicates purification and reduces the yield of the desired C5 product.

Mechanistic Insight:

Nitration of 2-acetylpyrrole can occur at either the C4 or C5 position. While C5 is electronically favored, the C4 position remains reactive. Harsher conditions (higher temperatures, stronger nitrating agents) tend to reduce the selectivity of the reaction.

G cluster_products Reaction Products Substrate 2-Acetylpyrrole Product5 Desired Product: 2-Acetyl-5-nitropyrrole Substrate->Product5 Favored Pathway (Low Temp, Controlled) Product4 Side Product: 2-Acetyl-4-nitropyrrole Substrate->Product4 Disfavored Pathway (High Temp, Harsh) NitratingAgent Acetyl Nitrate (CH3COONO2)

Caption: Regioselectivity in the nitration of 2-acetylpyrrole.

Solutions to Improve Selectivity:

  • Optimize Reaction Temperature: This is the most critical factor. Ensure the reaction is maintained at the lower end of the recommended temperature range (e.g., -20°C).

  • Control Stoichiometry: Use only a slight excess of the nitrating agent (typically 1.05 to 1.1 equivalents). A large excess increases the probability of di-nitration and reduces selectivity.

  • Purification Strategy: If the 4-nitro isomer does form, it can often be separated from the 5-nitro product by fractional crystallization or column chromatography. The 5-nitro isomer is typically less soluble and may crystallize out first from a suitable solvent system (e.g., ethanol/water).

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Nitrating Agent Acetyl nitrate (from HNO₃/Ac₂O)Milder and more selective than nitric acid alone, minimizing degradation.
Temperature -20°C to 0°CMinimizes exotherm, prevents byproduct formation and decomposition.
Stoichiometry 1.05 - 1.1 eq. of nitrating agentSufficient for complete conversion while minimizing side reactions.
Solvent Acetic Anhydride / Acetic AcidActs as both a reagent precursor and a suitable solvent for the reaction.
Quenching Method Pouring onto crushed ice/waterSafely and effectively dissipates heat and precipitates the product.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of 2-acetyl-5-nitropyrrole, incorporating best practices for maximizing yield and purity.

Materials:

  • 2-Acetylpyrrole

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture (Acetyl Nitrate):

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add acetic anhydride.

    • Cool the flask to -10°C using an ice-salt or cryostat bath.

    • Slowly add fuming nitric acid (1.05 equivalents) dropwise to the stirred acetic anhydride, ensuring the internal temperature does not rise above 0°C.

    • Once the addition is complete, stir the mixture at this temperature for 15 minutes. The nitrating agent is now ready for immediate use.

  • Nitration Reaction:

    • Dissolve 2-acetylpyrrole (1.0 equivalent) in a minimal amount of acetic anhydride.

    • Cool this solution to 0°C.

    • Slowly add the 2-acetylpyrrole solution dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the internal reaction temperature between -20°C and -15°C.

    • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Workup and Isolation:

    • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice slurry. A yellow precipitate should form.

    • Continue stirring for 30 minutes until all the ice has melted.

    • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.

    • Wash the cake with a small amount of cold ethanol to remove more soluble impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-acetyl-5-nitropyrrole as a pale yellow solid.

References

  • Anderson, H. J. (1959). The Nitration of Pyrrole and its Derivatives. Canadian Journal of Chemistry, 37(1), 1214-1220. [Link]

  • Forte, G., et al. (2007). A Simple and Efficient Synthesis of 2-Acetyl-5-nitropyrrole. Organic Preparations and Procedures International, 39(4), 405-408. [Link]

  • O'Malley, C., et al. (2014). Synthesis of 2-acetyl-5-nitropyrrole and its conversion to 5-aminopyrrole-2-carbonitrile. Arkivoc, 2014(6), 232-243. [Link]

Troubleshooting

Technical Support Center: Nitropyrrole Synthesis

Welcome to the technical support resource for nitropyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for nitropyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges of byproduct formation, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, observable problems you may encounter during the synthesis of nitropyrroles. Each entry details the probable cause, the underlying chemical principles, and actionable solutions.

Problem 1: My reaction turned into a black, tarry, and insoluble mess.

Question: I'm attempting to nitrate pyrrole using a standard mixed acid (H₂SO₄/HNO₃) protocol, but the reaction mixture rapidly darkens and forms a polymer-like solid. What is happening and how can I prevent it?

Answer:

This is a classic and frequently encountered issue. The formation of black, insoluble tar is indicative of acid-catalyzed polymerization.[1][2]

  • Causality (The "Why"): Pyrrole is a highly electron-rich aromatic heterocycle. In the presence of strong, non-oxidizing acids like sulfuric acid, the pyrrole ring is readily protonated. This protonation disrupts the aromaticity and generates a reactive cationic intermediate. This intermediate is a potent electrophile that rapidly attacks another neutral pyrrole molecule, initiating a chain reaction that results in the formation of intractable polypyrrolic tars.[1][3] Strong nitrating conditions exacerbate this, as the reaction is often exothermic, further accelerating the undesired polymerization pathway.

  • Solution: The key is to avoid strong protic acids and use a milder, non-acidic nitrating agent. The reagent of choice for this transformation is acetyl nitrate , generated in situ from nitric acid and acetic anhydride.[1][2] This reagent provides the necessary nitronium ion (NO₂⁺) electrophile without the strongly acidic environment that promotes polymerization. Strict temperature control is also critical.

Workflow Diagram: Acid-Catalyzed Polymerization vs. Electrophilic Nitration

G Pyrrole Pyrrole (Electron-Rich) StrongAcid Strong Acid (e.g., H₂SO₄) Pyrrole->StrongAcid Undesirable Pathway NitratingAgent Mild Nitrating Agent (e.g., Acetyl Nitrate) Pyrrole->NitratingAgent Recommended Pathway Protonation Protonation (Ring Activation) StrongAcid->Protonation Nitration Electrophilic Attack (Desired Pathway) NitratingAgent->Nitration Polymerization Rapid Polymerization Protonation->Polymerization Chain Reaction Product 2-Nitropyrrole (Desired Product) Nitration->Product

Caption: Competing pathways in pyrrole nitration.

Protocol 1: Controlled Nitration of Pyrrole using Acetyl Nitrate
  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool acetic anhydride to -10 °C using an ice-salt bath.

  • Acetyl Nitrate Formation: Add fuming nitric acid dropwise to the cold acetic anhydride with vigorous stirring. Crucially, maintain the temperature below 0 °C throughout the addition. This generates acetyl nitrate in situ. Allow the mixture to stir for an additional 15 minutes at this temperature.

  • Substrate Addition: Dissolve the pyrrole starting material in acetic anhydride in the dropping funnel.

  • Reaction: Add the pyrrole solution dropwise to the acetyl nitrate solution. The internal temperature should be carefully maintained, typically between -10 °C and 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction and hydrolyze the excess acetic anhydride.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize residual acids, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Problem 2: My product is a mixture of isomers (2-nitro and 3-nitropyrrole) that are difficult to separate.

Question: My nitration worked, but my NMR and TLC show two distinct products. How can I improve the regioselectivity of the reaction to favor a single isomer?

Answer:

This is a common outcome related to the inherent reactivity of the pyrrole ring. While electrophilic substitution strongly favors the C2 (alpha) position, the C3 (beta) position is also susceptible to attack, leading to mixtures of regioisomers.[1][4]

  • Causality (The "Why"): The kinetic product of electrophilic aromatic substitution on pyrrole is the 2-substituted isomer. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from C3 attack is only stabilized by two.[5][6] However, this energy difference is not insurmountable, and factors like sterics and the nature of the nitrating agent can significantly influence the 2-nitro to 3-nitro product ratio.

  • Solution: You can manipulate the regioselectivity through several strategies:

    • Steric Hindrance: Placing a large, sterically demanding protecting group on the pyrrole nitrogen (e.g., a triisopropylsilyl (TIPS) group) can block access to the C2 positions, thereby directing the incoming electrophile to the C3 position.[4]

    • Reagent Choice: Milder nitrating agents and specific reaction conditions can subtly alter the isomer ratio.

    • Temperature: Lowering the reaction temperature generally increases selectivity for the thermodynamically favored product, although the C2 isomer is the kinetic product.

Table 1: Factors Influencing Regioselectivity in Pyrrole Nitration
FactorConditionPredominant IsomerRationale
N-Substituent H, Me, or other small groups2-NitropyrroleElectronic preference for C2 attack is dominant.[1]
Bulky groups (e.g., TIPS, t-Bu)3-NitropyrroleSteric hindrance at C2 and C5 forces the electrophile to the less-hindered C3 position.[1]
Nitrating Agent Acetyl NitratePrimarily 2-NitropyrroleStandard outcome based on electronics.[1]
Other specialized reagentsVariesConsult literature for specific, advanced nitrating systems that may offer different selectivity.
Temperature Low (-10 °C to 0 °C)Higher selectivityReduces the energy available to overcome the activation barrier for the less-favored C3 attack.
Problem 3: I'm getting dinitrated byproducts in my reaction mixture.

Question: Besides my desired mononitropyrrole, I'm also isolating a significant amount of a dinitrated species. How can I prevent this over-reaction?

Answer:

The formation of dinitropyrroles occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Causality (The "Why"): Although the first nitro group is electron-withdrawing and deactivates the pyrrole ring towards further electrophilic attack, the pyrrole system is inherently so electron-rich that a second nitration can still occur. Nitration of 2-nitropyrrole typically yields a mixture of 2,4- and 2,5-dinitropyrrole.[1]

  • Solution: Precise control over the reaction is paramount.

    • Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.

    • Slow Addition: Add the nitrating agent (or the pyrrole substrate) slowly and dropwise to maintain a low instantaneous concentration of the electrophile.

    • Low Temperature: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

    • Dilution: Running the reaction in a more dilute solution can also help to disfavor the bimolecular reaction leading to over-nitration.

    • Vigilant Monitoring: Use TLC to track the consumption of the starting material. Quench the reaction immediately once the starting pyrrole is no longer visible to prevent the slower formation of the dinitrated product.

General Troubleshooting Workflow dot

G start Reaction Complete (by TLC) workup Work-up & Isolate Crude Product start->workup analyze Analyze Crude Mixture (TLC, ¹H NMR, LC-MS) workup->analyze identify Identify Issue analyze->identify polymer Black Tar / Polymer identify->polymer Insoluble Mess isomers Mixture of Isomers identify->isomers Multiple Spots overreaction Di- or Poly-nitrated Products identify->overreaction Higher MW Peaks no_reaction Starting Material Unchanged identify->no_reaction No Product solve_polymer Solution: Use Milder Reagent (Acetyl Nitrate) Control Temperature polymer->solve_polymer solve_isomers Solution: Use N-Protecting Group (e.g., TIPS) Optimize Temperature isomers->solve_isomers solve_over Solution: Control Stoichiometry Slow Addition, Low Temp Monitor Closely overreaction->solve_over solve_no Solution: Check Reagent Quality Slightly Increase Temp/Time no_reaction->solve_no

Sources

Optimization

Technical Support Center: Forced Degradation Studies of 2-Acetyl-5-nitropyrrole

Welcome to the technical support center for forced degradation studies of 2-acetyl-5-nitropyrrole. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of 2-acetyl-5-nitropyrrole. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of establishing the intrinsic stability of this molecule. Here, we move beyond mere protocols to explain the underlying chemical principles, helping you troubleshoot common issues and design robust, scientifically sound experiments in line with global regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purpose and execution of forced degradation studies for an N-heterocyclic compound like 2-acetyl-5-nitropyrrole.

Q1: What is the primary purpose of a forced degradation study for 2-acetyl-5-nitropyrrole?

A1: The primary purpose is to develop a "stability-indicating" analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact 2-acetyl-5-nitropyrrole from all potential degradation products that form under various stress conditions. These studies are mandated by regulatory bodies under guidelines like ICH Q1A(R2) to understand the molecule's intrinsic stability, elucidate potential degradation pathways, and ensure the analytical method used for stability testing is specific and accurate.[1][2]

Q2: What are the standard stress conditions required by ICH guidelines?

A2: According to the ICH Q1A(R2) guideline, the following stress conditions are mandatory:

  • Hydrolysis: Across a wide pH range, typically using strong acids (e.g., HCl), strong bases (e.g., NaOH), and neutral conditions (e.g., water).

  • Oxidation: Using a common oxidizing agent like hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the solid drug substance to high temperatures, often in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[1][3]

  • Photolytic Stress: Exposing the drug substance to a combination of visible and UV light to assess photosensitivity, as detailed in ICH Q1B.

Q3: What is the ideal level of degradation to aim for in these studies?

A3: The goal is not to completely destroy the molecule. The recommended target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4] This level is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that might not be relevant to real-world storage conditions. Achieving this target often requires careful optimization of stressor concentration, temperature, and exposure time.

Q4: What are the most likely points of instability on the 2-acetyl-5-nitropyrrole molecule?

A4: Based on its structure, the molecule has several potential sites for degradation:

  • The Pyrrole Ring: While aromatic, the pyrrole ring can be susceptible to strong acids (leading to polymerization or ring-opening) and strong oxidizing agents.[5]

  • The Nitro Group (-NO₂): This strong electron-withdrawing group can be reduced under certain conditions. It also heavily influences the acidity of the pyrrole N-H proton, making it more susceptible to deprotonation under basic conditions.

  • The Acetyl Group (-COCH₃): The acetyl group can undergo hydrolysis, particularly under strong basic conditions, to yield the corresponding carboxylic acid or be a site for other reactions.

Section 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted troubleshooting guide for specific experimental challenges.

Acidic Hydrolysis Issues

Q: I'm not seeing any significant degradation of 2-acetyl-5-nitropyrrole in 0.1N HCl, even after heating. What should I do?

A: This indicates high stability under mild acidic conditions. The lack of degradation is a valid result, but you must demonstrate that the conditions were sufficiently stressful.

  • Scientific Rationale: The pyrrole ring is an electron-rich system. However, the presence of two strong electron-withdrawing groups (acetyl and nitro) deactivates the ring, making it more resistant to electrophilic attack and acid-catalyzed hydrolysis than unsubstituted pyrrole.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Incrementally increase the acid strength (e.g., to 1N HCl, then 5N HCl). Monitor the reaction at each step.

    • Increase Temperature & Time: If increasing concentration is not effective, extend the reaction time or increase the temperature (e.g., from 60°C to 80°C).

    • Documentation is Key: If no degradation is observed even under harsh conditions (e.g., 5N HCl at 80°C for 24 hours), this is a critical piece of stability information. Document your experimental conditions thoroughly to prove the molecule's robustness.

Q: My sample solution turned dark brown and precipitated after adding strong acid. My chromatogram is noisy and shows no clear peaks. What happened?

A: You have likely caused acid-catalyzed polymerization or extensive decomposition of the pyrrole ring.

  • Scientific Rationale: While the electron-withdrawing groups offer some protection, the fundamental reactivity of the pyrrole ring can lead to polymerization in the presence of strong acids, resulting in insoluble, complex mixtures.[5]

  • Troubleshooting Steps:

    • Reduce Stress Severity: Immediately revert to milder conditions. Use a lower acid concentration (e.g., 0.01N or 0.1N HCl) and a lower temperature (e.g., 40°C or room temperature).

    • Solvent Selection: Ensure that 2-acetyl-5-nitropyrrole is fully dissolved in a suitable co-solvent (like acetonitrile or methanol) before adding the acidic solution to prevent localized high concentrations of acid.

    • Monitor Early Time Points: Sample the reaction at very early time points (e.g., 1, 2, 4 hours) to catch the initial degradation before it cascades into polymerization.

Basic Hydrolysis Issues

Q: Upon adding 0.1N NaOH, my sample solution immediately turned a deep red/purple color, and the chromatogram shows many small, poorly resolved peaks. How do I interpret this?

A: This intense color change is characteristic of nitro-aromatic compounds in a basic solution and suggests the formation of highly conjugated anionic species and potentially rapid degradation.

  • Scientific Rationale: The N-H proton on the pyrrole ring is made significantly more acidic by the adjacent nitro group. A strong base can deprotonate the ring, creating a resonance-stabilized anion that is highly colored. This anion may be less stable and degrade rapidly. Additionally, the acetyl group is prone to hydrolysis under basic conditions.

  • Troubleshooting Steps:

    • Use Milder Base: Switch to a weaker or more dilute base (e.g., 0.01N NaOH or even a pH 10 buffer) to control the reaction rate.

    • Control Temperature: Perform the experiment at a reduced temperature (e.g., room temperature or even in an ice bath) to slow down the degradation.

    • Immediate Analysis: Analyze samples immediately after quenching the reaction (by neutralizing with an equivalent amount of acid) to prevent further degradation of the products in the analytical vial.

Oxidative Degradation Challenges

Q: After adding 3% H₂O₂, the reaction is too fast, and my parent peak is almost gone within minutes. How can I achieve the target 5-20% degradation?

A: The molecule is highly susceptible to oxidation. You need to moderate the reaction conditions significantly.

  • Scientific Rationale: Pyrrole rings are known to be sensitive to oxidation.[5] The reaction with hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH), leading to rapid and extensive degradation, potentially including ring-opening or the formation of N-oxides.

  • Troubleshooting Steps:

    • Lower H₂O₂ Concentration: Drastically reduce the hydrogen peroxide concentration. Start as low as 0.1% or 0.3% H₂O₂.

    • Eliminate Heat: Conduct the experiment at room temperature. Heating is often unnecessary for oxidative stress and can make the reaction uncontrollable.

    • Analyze a Control: Always analyze a blank solution of the mobile phase with H₂O₂ to identify any potential interference peaks from the oxidant itself.

Section 3: Experimental Protocols & Data Presentation

Workflow for a Forced Degradation Study

The following diagram outlines a robust workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Stress (e.g., 0.1N HCl, 60°C) prep->acid base Basic Stress (e.g., 0.01N NaOH, RT) prep->base oxid Oxidative Stress (e.g., 0.3% H2O2, RT) prep->oxid stress_prep Prepare Stressor Solutions (HCl, NaOH, H2O2) sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm Thermal Stress (Solid) (e.g., 80°C) therm->sample photo Photolytic Stress (ICH Q1B exposure) photo->sample quench Quench Reaction (Neutralize/Dilute) sample->quench hplc HPLC Analysis (Stability-Indicating Method) quench->hplc eval Evaluate Data (Peak Purity, Mass Balance) hplc->eval Degradation_Pathway cluster_base Basic Hydrolysis (NaOH) cluster_reduction Reductive/Oxidative Stress cluster_oxidation Strong Oxidation (H2O2) parent 2-Acetyl-5-nitropyrrole dp1 5-Nitro-1H-pyrrole-2-carboxylic acid (Hydrolysis of acetyl group) parent->dp1 OH- dp2 2-Acetyl-5-aminopyrrole (Reduction of nitro group) parent->dp2 [H] or H2O2 side reaction dp3 Ring-Opened Products (e.g., Maleimide derivatives) parent->dp3 [O]

Caption: Hypothetical degradation pathways for 2-acetyl-5-nitropyrrole.

This diagram illustrates potential transformations. Under basic conditions, hydrolysis of the acetyl group to a carboxylic acid is plausible. Under certain oxidative or unintended reductive conditions, the nitro group could be reduced to an amine. Harsh oxidation could lead to the destruction of the aromatic ring itself. These hypotheses must be confirmed with mass spectrometry data.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • University of Calicut. (n.d.). Heterocyclic Compounds. Retrieved from [Link] (Note: Direct deep link unavailable, search for "Heterocyclic Compounds chemistry notes" on the university website).

  • Vladimirova, S., Zgureva, D., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(3), 337. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MDPI. (2022). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. International Journal of Molecular Sciences, 23(18), 10698. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl pyrrole. Retrieved from [Link]

  • American Chemical Society. (2020). 2-Acetylpyrrole. [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • National Center for Biotechnology Information. (2020). Dithienopyrrole Derivatives with Nitronyl Nitroxide Radicals and Their Oxidation to Cationic High-Spin Molecules. Chemistry, 26(16), 3626–3632. [Link]

  • The Pharma Innovation Journal. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Acetylpyrrole (HMDB0035882). Retrieved from [Link]

  • MDPI. (2024). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Polymers, 16(2), 268. [Link]

  • PubMed. (2020). Dithienopyrrole Derivatives with Nitronyl Nitroxide Radicals and Their Oxidation to Cationic High-Spin Molecules. Chemistry, 26(16), 3626-3632. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Acetyl-5-nitropyrrole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-5-nitropyrrole. As a crucial intermediate in various pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-5-nitropyrrole. As a crucial intermediate in various pharmaceutical and materials science applications, robust and scalable synthesis of this compound is of paramount importance. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its preparation, from lab-scale experiments to pilot-plant production.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of 2-acetyl-5-nitropyrrole.

Q1: What is the most common and effective method for synthesizing 2-acetyl-5-nitropyrrole?

A1: The most prevalent and reliable method is the nitration of 2-acetylpyrrole using a mild nitrating agent, typically acetyl nitrate, generated in situ from acetic anhydride and nitric acid. This approach is favored over harsher conditions (e.g., mixed nitric and sulfuric acids) to prevent the acid-catalyzed polymerization of the pyrrole ring, a common side reaction.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The primary challenges in scaling up the synthesis of 2-acetyl-5-nitropyrrole are effective management of the reaction exotherm, ensuring consistent regioselectivity to minimize the formation of the 2-acetyl-4-nitropyrrole isomer, and preventing the formation of dinitrated and polymeric byproducts.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (2-acetylpyrrole), the desired product (2-acetyl-5-nitropyrrole), and any significant byproducts. Visualization can be achieved using UV light (254 nm) and staining with a potassium permanganate solution.[2][3]

Q4: What are the key safety precautions for this reaction?

A4: Nitration reactions are inherently hazardous due to their exothermic nature and the corrosive and oxidizing properties of the reagents.[1] Key safety precautions include:

  • Conducting the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Strict temperature control, especially during the addition of nitric acid.

  • Having a quench plan and appropriate neutralizing agents readily available.

Q5: How can I purify the final product?

A5: The most common method for purifying 2-acetyl-5-nitropyrrole is column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective in separating the desired product from isomers and other impurities. For larger scales, recrystallization or vacuum distillation may also be viable options.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the synthesis of 2-acetyl-5-nitropyrrole.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Degradation of Starting Material Ensure the 2-acetylpyrrole is of high purity and stored correctly. Consider purification by vacuum distillation if necessary.Impurities in the starting material can lead to side reactions and degradation under nitrating conditions.
Inefficient Nitrating Agent Use fresh, high-quality acetic anhydride and nitric acid. Ensure the acetyl nitrate is generated in situ at a low temperature (typically 0-5 °C) immediately before use.Acetyl nitrate is unstable and can decompose if not used promptly, leading to a lower effective concentration of the nitrating species.[5]
Reaction Temperature Too High Maintain a low reaction temperature (e.g., -10 to 0 °C) during the addition of the nitrating agent and throughout the reaction.Higher temperatures can promote the formation of byproducts, including dinitrated species and polymeric tars, thereby reducing the yield of the desired mononitrated product.
Incomplete Reaction Monitor the reaction closely by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration at a low temperature.The reaction kinetics may be slower than anticipated, especially at low temperatures.
Problem 2: Formation of Significant Amounts of Isomeric Byproducts (2-Acetyl-4-nitropyrrole)
Potential Cause Troubleshooting Strategy Scientific Rationale
Reaction Conditions Favoring 4-Nitro Isomer Maintain a consistently low reaction temperature. The regioselectivity of the nitration of substituted pyrroles can be temperature-dependent.The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4- and 5-positions. The 5-position is generally favored electronically, but changes in reaction conditions can affect this selectivity.
Inefficient Separation Optimize the column chromatography conditions. Use a shallower solvent gradient and a longer column to improve the separation of the 5-nitro and 4-nitro isomers.The polarity of the two isomers is very similar, making their separation challenging. Fine-tuning the chromatography is crucial for obtaining a pure product.
Problem 3: Formation of Dark, Tarry Byproducts
Potential Cause Troubleshooting Strategy Scientific Rationale
Acid-Catalyzed Polymerization Strictly avoid the use of strong acids like sulfuric acid. Ensure that the nitric acid is added slowly to the acetic anhydride to minimize localized areas of high acid concentration.The pyrrole ring is highly susceptible to polymerization in the presence of strong acids. Acetyl nitrate is a milder nitrating agent that mitigates this issue.
Reaction Temperature Too High Implement efficient cooling and monitor the internal reaction temperature closely, especially during the addition of the nitrating agent.Exothermic nitration reactions can lead to thermal runaways if not properly controlled, resulting in the formation of tars and other degradation products.[1]

Section 3: Experimental Protocols

Synthesis of 2-Acetylpyrrole (Starting Material)

The starting material, 2-acetylpyrrole, can be synthesized via the Friedel-Crafts acylation of pyrrole.

Pyrrole Pyrrole Reaction Friedel-Crafts Acylation Pyrrole->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Catalyst Product 2-Acetylpyrrole Reaction->Product

Caption: Friedel-Crafts Acylation of Pyrrole.

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrole (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain pure 2-acetylpyrrole.

Lab-Scale Synthesis of 2-Acetyl-5-nitropyrrole

This protocol outlines a typical lab-scale batch synthesis.

AceticAnhydride Acetic Anhydride AcetylNitrate Acetyl Nitrate (in situ) AceticAnhydride->AcetylNitrate NitricAcid Nitric Acid NitricAcid->AcetylNitrate Slow addition at 0-5 °C Reaction Nitration AcetylNitrate->Reaction TwoAcetylpyrrole 2-Acetylpyrrole TwoAcetylpyrrole->Reaction Product 2-Acetyl-5-nitropyrrole Reaction->Product

Caption: Synthesis of 2-Acetyl-5-nitropyrrole.

Step-by-Step Protocol:

  • In a three-necked round-bottom flask, place acetic anhydride (5.0 eq) and cool it to 0 °C in an ice-salt bath.

  • With vigorous stirring, add fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 15-20 minutes at 0 °C to form acetyl nitrate.

  • In a separate flask, dissolve 2-acetylpyrrole (1.0 eq) in acetic anhydride.

  • Cool the solution of 2-acetylpyrrole to -10 °C and slowly add the pre-formed acetyl nitrate solution, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 to 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Allow the mixture to warm to room temperature, which should result in the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 4: Scale-Up Considerations

Scaling up the synthesis of 2-acetyl-5-nitropyrrole from the lab to a pilot or production scale introduces significant challenges, primarily related to safety and process control.

Parameter Lab Scale Scale-Up Challenge Recommended Strategy for Scale-Up
Heat Transfer High surface area to volume ratio allows for efficient cooling with an ice bath.Lower surface area to volume ratio makes heat dissipation difficult, increasing the risk of a thermal runaway.[1]Utilize a jacketed reactor with a reliable cooling system. Consider a continuous flow reactor for superior heat transfer and safety.
Reagent Addition Dropwise addition from a funnel is sufficient.Slow addition over extended periods can be inefficient and may lead to localized concentration gradients.Use a calibrated dosing pump for precise and controlled addition of the nitrating agent. For continuous flow, use syringe or HPLC pumps.
Mixing Magnetic stirring is generally adequate.Inefficient mixing can lead to localized "hot spots" and an increased risk of side reactions.Employ overhead mechanical stirring to ensure efficient mixing in larger reactors.
Work-up Quenching by pouring onto ice is manageable.Quenching large volumes of reaction mixture can be hazardous and difficult to control.Add the reaction mixture to a well-stirred, cooled quench solution in a controlled manner.

A continuous flow synthesis approach is highly recommended for the large-scale production of 2-acetyl-5-nitropyrrole. This methodology offers significant advantages in terms of safety, reproducibility, and yield.[5]

cluster_0 Reagent Streams ReagentA 2-Acetylpyrrole in Acetic Anhydride Mixer T-Mixer ReagentA->Mixer ReagentB Nitric Acid in Acetic Anhydride ReagentB->Mixer Reactor Flow Reactor (Cooled) Mixer->Reactor Quench Quench Stream (e.g., Water) Reactor->Quench Collector Product Collection Quench->Collector

Caption: Continuous Flow Synthesis Workflow.

Section 5: Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the reaction, assessing product purity, and ensuring consistent quality.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV Light (254 nm): The pyrrole ring and nitro group are chromophores, allowing for visualization under UV light.[2]

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing the pyrrole ring, which will appear as a yellow or brown spot on a purple background.[3]

    • Vanillin Stain: Can also be used for visualizing pyrrole derivatives.[3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for quantifying the product and impurities, including the 4-nitro isomer.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or a buffer) and acetonitrile or methanol.

  • Detection: UV detector set at a wavelength where the product has strong absorbance (e.g., around 300-350 nm, to be determined empirically).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the final product and identifying any isomers.

  • ¹H NMR (in CDCl₃): The spectrum of 2-acetyl-5-nitropyrrole is expected to show distinct signals for the two pyrrole protons, the acetyl methyl protons, and the N-H proton. The coupling constants between the pyrrole protons can help confirm the substitution pattern.

  • ¹³C NMR (in CDCl₃): The carbon spectrum will show characteristic signals for the carbonyl carbon, the pyrrole ring carbons, and the acetyl methyl carbon.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.
  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gemoets, H. P. L., La-Venia, A., D'hooghe, M., & Stevens, C. V. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
  • Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
  • Tokyo Chemical Industry Co., Ltd. (2018).
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  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

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  • Request PDF. (n.d.).
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development, 24(10), 2217–2227.
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  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • EPFL. (n.d.).
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2020). Angewandte Chemie, 132(39), 17194-17201.
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  • YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.
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Optimization

Impact of reaction temperature on 2-Acetyl-5-nitropyrrole purity

Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitropyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-5-nitropyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and questions, with a particular focus on the critical role of reaction temperature in determining product purity. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, troubleshoot issues, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Acetyl-5-nitropyrrole, and why is temperature so critical?

The most prevalent method for synthesizing 2-Acetyl-5-nitropyrrole is through the electrophilic nitration of 2-acetylpyrrole. This is typically achieved using a nitrating agent such as acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride.[1][2]

Temperature is a critical parameter in this reaction for several key reasons:

  • Selectivity: The nitration of 2-acetylpyrrole can yield different isomers, primarily the 4-nitro and 5-nitro products. Lower temperatures generally favor the formation of the desired 5-nitro isomer.

  • Side Reactions: Pyrrole and its derivatives are susceptible to acid-catalyzed polymerization, leading to the formation of tar-like byproducts.[2] Higher temperatures can accelerate these undesirable side reactions, significantly reducing the purity and yield of the target compound.

  • Thermal Stability: While many nitropyrrole compounds exhibit good thermal stability, elevated temperatures during the reaction can contribute to the degradation of the desired product.[3][4]

Q2: What are the expected side products when synthesizing 2-Acetyl-5-nitropyrrole, and how does temperature influence their formation?

The primary side products of concern are the isomeric 4-nitro-2-acetylpyrrole and dinitrated species. Additionally, polymeric tars can be a significant impurity.

Side ProductInfluence of Temperature on Formation
4-nitro-2-acetylpyrrole Higher temperatures can decrease the regioselectivity of the nitration, leading to an increased proportion of the 4-nitro isomer.
Dinitrated pyrroles Elevated temperatures and an excess of the nitrating agent can promote further nitration of the desired mononitrated product.
Polymeric Tars Increased temperature significantly accelerates the acid-catalyzed polymerization of the pyrrole ring, resulting in the formation of insoluble, tarry materials.[2]

The following diagram illustrates the reaction pathway and the potential for side-product formation:

G cluster_main Main Reaction Pathway cluster_side Side Reactions (Influenced by Temperature) 2-Acetylpyrrole 2-Acetylpyrrole 2-Acetyl-5-nitropyrrole 2-Acetyl-5-nitropyrrole 2-Acetylpyrrole->2-Acetyl-5-nitropyrrole Nitrating Agent (e.g., Acetyl Nitrate) Low Temperature 4-nitro-2-acetylpyrrole 4-nitro-2-acetylpyrrole 2-Acetylpyrrole->4-nitro-2-acetylpyrrole Higher Temperature Decreased Selectivity Polymeric_Tars Polymeric_Tars 2-Acetylpyrrole->Polymeric_Tars Higher Temperature Acidic Conditions Dinitrated_Products Dinitrated_Products 2-Acetyl-5-nitropyrrole->Dinitrated_Products Higher Temperature Excess Nitrating Agent

Caption: Reaction scheme for the nitration of 2-acetylpyrrole.

Q3: How can I monitor the progress of the reaction and assess the purity of my 2-Acetyl-5-nitropyrrole?

Regular monitoring is crucial for optimizing the reaction and ensuring high purity. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent in-process control to monitor the consumption of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method for determining the purity of the final product and identifying the presence of isomers and other impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Acetyl-5-nitropyrrole.

Problem 1: Low yield of the desired product with significant tar formation.
  • Probable Cause: The reaction temperature was too high, leading to the polymerization of the pyrrole starting material.[2]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at or below the recommended level for the specific nitrating agent used. For acetyl nitrate, this is often in the range of -10°C to 0°C.

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-acetylpyrrole to control the exothermic nature of the reaction and prevent localized overheating.

    • Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogenous temperature distribution.

Problem 2: The final product is a mixture of 4-nitro and 5-nitro isomers.
  • Probable Cause: The reaction temperature was not low enough to ensure high regioselectivity.

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range.

    • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the isomer ratio. Acetyl nitrate in acetic anhydride is generally effective for directing nitration to the 5-position.

    • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography or fractional crystallization. The difference in polarity between the two isomers can be exploited for separation.[1]

The following flowchart provides a systematic approach to troubleshooting common issues:

G start Start Synthesis check_purity Low Purity or Yield? start->check_purity high_tar Significant Tar Formation? check_purity->high_tar Yes end High Purity Product check_purity->end No isomer_issue Mixture of Isomers? high_tar->isomer_issue No temp_control Improve Temperature Control: - Lower temperature - Slow addition of nitrating agent - Efficient stirring high_tar->temp_control Yes isomer_issue->temp_control Yes purification Optimize Purification: - Column chromatography - Fractional crystallization isomer_issue->purification No, but isomers present temp_control->start purification->end other_issue Consult Further Literature

Caption: Troubleshooting workflow for 2-Acetyl-5-nitropyrrole synthesis.

Experimental Protocol: Synthesis of 2-Acetyl-5-nitropyrrole

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Materials:

  • 2-Acetylpyrrole

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Acetyl Nitrate: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride to -10°C in an ice-salt bath. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0°C. Stir the mixture for 15-20 minutes at this temperature.

  • Nitration Reaction: Dissolve 2-acetylpyrrole in a suitable solvent (e.g., dichloromethane) in a separate flask and cool the solution to -10°C. Slowly add the prepared acetyl nitrate solution dropwise to the 2-acetylpyrrole solution, ensuring the temperature does not rise above -5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. [Link]

  • 2-Acetyl-5-nitropyrrole | C6H6N2O3. (n.d.). PubChem. Retrieved from [Link]

  • Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin.International Journal of High School Research, 5(1), 22-26.
  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.Canadian Journal of Chemistry, 37(12), 2053-2059.
  • Lin, C. Y., et al. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega, 8(16), 14785-14793. [Link]

  • Fieser, L. F., & Williamson, K. L. (2011). Organic experiments. Cengage Learning.
  • Lee, J., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Polymers, 15(2), 433. [Link]

  • Ovejero, G., et al. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.Polymer, 248, 124795.
  • Purification method of 2-acetyl-1-pyrroline. (2014).
  • Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). REACTIONS OF 2,5-DI(2-THIENYL)PYRROLES.Chemistry of Heterocyclic Compounds, 44(9), 1079-1087.
  • Ovejero, G., et al. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital.CSIC. [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. (2015). Chemistry Stack Exchange. [Link]

  • Robertson, M. L., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin.Polymer Chemistry, 12(30), 4346-4356.
  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

  • Mall, V., & Schieberle, P. (2021). Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS.Journal of Agricultural and Food Chemistry, 69(4), 1405-1412.
  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.Pharmacia, 69(2), 343-349.
  • Nitration of furan, pyrrole and thophene |Electrophilic substitution reaction. (2020, September 22). YouTube. [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Pyrrole Scaffold and the Isomeric Question in Antiviral Research

An In-Depth Comparative Guide to the Antiviral Potential of Nitropyrrole Isomers for Researchers and Drug Development Professionals The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Antiviral Potential of Nitropyrrole Isomers for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antiviral properties[1]. The introduction of a nitro (-NO₂) group to this scaffold dramatically alters its electronic and steric properties, opening new avenues for therapeutic intervention. However, the precise placement of this electron-withdrawing group is not trivial. The constitutional isomers of nitropyrrole—primarily 2-nitropyrrole and 3-nitropyrrole—present distinct chemical landscapes that can profoundly influence their interaction with biological targets.

This guide provides a comparative analysis of the antiviral activity of nitropyrrole isomers. Direct, head-to-head comparative studies on simple nitropyrrole isomers against a single virus are notably scarce in the public domain. Therefore, this document synthesizes the available data on various derivatives of 2-nitropyrrole and 3-nitropyrrole to build a cogent case for the critical role of isomerism in determining antiviral efficacy and to highlight key areas for future investigation. We will delve into the structure-activity relationships (SAR), plausible mechanisms of action, and the detailed experimental protocols required to rigorously evaluate these promising compounds.

Activity Profile of 2-Nitropyrrole Derivatives: A Case Study

Research into 2-nitropyrrole derivatives has provided valuable data on their biological activity and cytotoxicity, although the primary focus of published studies has often been on non-viral pathogens. A notable study synthesized a series of ten 1-substituted 2-nitropyrrole compounds and evaluated their efficacy against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease[2].

While not antiviral data, these findings are crucial for understanding the therapeutic potential of the 2-nitropyrrole scaffold. The study revealed that several derivatives exhibited potent anti-parasitic activity. For instance, compound 18 in the study, a derivative with a meta-trifluoromethyl phenyl group, showed an EC₅₀ of 3.6 ± 1.8 µM against the intracellular amastigote form of T. cruzi[2]. Importantly, this compound displayed no significant cytotoxicity against Vero host cells at concentrations up to 50 µM, indicating a favorable preliminary safety profile[2]. The cytotoxicity of the derivatives was generally low on Chinese Hamster Ovary (CHO) cells, with CC₅₀ values ranging from 155.6 to 321.1 µM for most compounds[2].

These results underscore that the 2-nitropyrrole core can be chemically modified to produce potent and selective biological activity. The synthetic route, involving the N-alkylation of 2-nitropyrrole with corresponding bromoacetamide compounds, is straightforward and allows for the generation of diverse libraries for screening[2].

Activity Profile of 3-Nitropyrrole Derivatives: An Antiviral Perspective

In contrast to the 2-nitropyrrole derivatives, a key study on a 3-nitropyrrole derivative directly addresses its potential as an antiviral agent. Researchers synthesized 1-β-D-ribofuranosyl-3-nitropyrrole (3-NPN), a ribonucleoside analog, with the aim of creating a viral mutagen more potent than the broad-spectrum antiviral drug ribavirin[3].

The rationale was that the 3-nitropyrrole pseudobase could potentially pair with any of the four natural bases in a viral genome, thereby introducing mutations and inhibiting replication[3]. Despite its structural similarity to ribavirin, 3-NPN exhibited no antiviral activity against poliovirus in cell culture[3]. Subsequent mechanistic studies revealed that the poliovirus RNA-dependent RNA polymerase (RdRP) incorporated the triphosphate form of 3-NPN very inefficiently—at a rate 100-fold slower than that of ribavirin triphosphate[3]. This poor substrate recognition by the viral polymerase likely explains the compound's lack of antiviral efficacy.

This finding is critically important as it demonstrates that the isomeric position of the nitro group can fundamentally alter the molecule's ability to interact with key viral enzymes, leading to a complete loss of activity in this specific context.

The Decisive Role of Nitro Group Position in Antiviral Activity

The contrasting data between 2- and 3-nitropyrrole derivatives, albeit from different therapeutic areas, strongly suggest that the nitro group's position is a key determinant of biological activity. This principle is more clearly illustrated in studies of other molecular scaffolds where nitro-isomers were directly compared for their antiviral effects.

For example, a study on new derivatives of resveratrol, a natural polyphenol, evaluated their activity against the influenza A virus. The results showed that nitro-containing compounds, in particular, strongly reduced viral replication[4]. The study highlighted that the specific position of the nitro group on the aromatic rings was a critical factor influencing the compound's antiviral potency and its ability to interfere with the nuclear-cytoplasmic trafficking of the viral nucleoprotein[4]. This provides a compelling parallel, reinforcing the hypothesis that a systematic comparison of 2-, 3-, and other nitropyrrole isomers is essential to unlock their full therapeutic potential.

Plausible Mechanisms of Antiviral Action

The antiviral mechanisms of nitropyrrole compounds are not yet fully elucidated but are likely multifaceted.

  • Release of Nitric Oxide (NO): A prominent hypothesis is that nitropyrroles may act as nitric oxide (NO) donors. NO is a signaling molecule with known broad-spectrum antiviral activity against both DNA and RNA viruses[5]. Its mechanisms include the S-nitrosylation of cysteine residues in critical viral enzymes, such as proteases and polymerases, which can inhibit viral replication and entry[5].

  • Enzyme Inhibition: Like many antiviral drugs, nitropyrrole isomers could directly inhibit viral enzymes. The specific shape and electronic profile of each isomer would determine its binding affinity and inhibitory potential against targets like viral proteases, helicases, or polymerases[6].

  • Interference with Viral Life Cycle: Antiviral compounds can disrupt various stages of the viral life cycle[6]. The resveratrol derivatives, for instance, were found to interfere with the transport of viral proteins, a mechanism that could also be relevant for nitropyrroles[4].

Experimental Methodologies: A Self-Validating System

To ensure the scientific rigor of any comparison, standardized and well-controlled assays are paramount. The following protocols describe the determination of cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀), which together are used to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a crucial measure of a compound's therapeutic window.

Protocol 1: Determination of 50% Cytotoxicity Concentration (CC₅₀) using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus or SARS-CoV-2) into a 96-well plate at a density that will ensure 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the nitropyrrole isomers in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "cells-only" (untreated) controls and "vehicle" controls (treated with the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Vero Cells in 96-well plate e1 Treat Cells with Compounds p1->e1 p2 Prepare Serial Dilutions of Nitropyrrole Isomers p2->e1 e2 Incubate for 48-72 hours e1->e2 e3 Add MTT Reagent (3-4h incubation) e2->e3 e4 Solubilize Formazan Crystals (DMSO) e3->e4 a1 Read Absorbance at 570 nm e4->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine CC50 Value (Non-linear Regression) a2->a3

Caption: General workflow for determining the CC₅₀ value using the MTT assay.

Protocol 2: Determination of 50% Effective Concentration (EC₅₀) using Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against cytopathic viruses. It measures the reduction in the number of viral plaques (areas of cell death) in the presence of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Aspirate the medium from the cell monolayers and infect them with the virus dilution for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment & Overlay: Prepare an overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing serial dilutions of the nitropyrrole isomers. The highest concentration should be at or below the CC₅₀.

  • Overlay Application: After the adsorption period, remove the virus inoculum and add the pre-warmed (42°C) agarose overlay containing the compounds. Include a "no-drug" virus control.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for the time required for plaques to develop (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a 10% formaldehyde solution. Once fixed, remove the agarose plug and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "no-drug" control. Determine the EC₅₀ value using non-linear regression.

Plaque_Reduction_Workflow start Seed Host Cells to Confluency infect Infect Monolayer with Virus (1-2h) start->infect apply_overlay Remove Inoculum & Add Compound Overlay infect->apply_overlay prepare_overlay Prepare Agarose Overlay with Serial Dilutions of Nitropyrrole Isomers prepare_overlay->apply_overlay incubate Incubate for 2-5 Days (Plaque Formation) apply_overlay->incubate fix_stain Fix with Formaldehyde & Stain with Crystal Violet incubate->fix_stain count Count Plaques & Calculate % Inhibition fix_stain->count end Determine EC50 Value count->end

Caption: Key steps of the plaque reduction assay for EC₅₀ determination.

Quantitative Data Summary and Comparative Insights

The table below summarizes the available biological data for the discussed nitropyrrole derivatives. It is crucial to reiterate that these compounds were tested in different assays against different organisms; therefore, a direct comparison of potency is not possible. The data is presented to illustrate the typical results obtained from screening and to form a basis for discussing structure-activity relationships.

Compound ScaffoldDerivative/IsomerTarget OrganismEC₅₀ (µM)CC₅₀ (µM)Host Cell LineSelectivity Index (SI)Reference
2-Nitropyrrole Compound 18 [2]Trypanosoma cruzi3.6>50Vero>13.9[2]
3-Nitropyrrole 1-β-D-ribofuranosyl-3-nitropyrrole (3-NPN)PoliovirusInactiveNot ReportedNot ReportedN/A[3]

Structure-Activity Relationship (SAR) Insights:

  • Criticality of Nitro Position: The stark difference between the biological activity of the 2-nitropyrrole derivative (active) and the 3-nitropyrrole derivative (inactive) strongly suggests that the placement of the nitro group is paramount. The 2-position may orient the substituent in a way that is more favorable for interaction with a biological target or for its potential conversion to a bioactive species like NO, whereas the 3-position in the 3-NPN analog was unfavorable for enzymatic recognition by the viral polymerase.

  • Role of N1-Substitution: In the 2-nitropyrrole series, modifications at the N1 position significantly impacted activity against T. cruzi. This indicates that the N1 position is a key site for chemical modification to tune the potency and selectivity of nitropyrrole-based compounds.

  • Future Isomeric Comparisons: The data collectively argues for the necessity of synthesizing and testing a panel of isomers (e.g., 2-nitro-1-alkylpyrrole vs. 3-nitro-1-alkylpyrrole vs. 4-nitro-1-alkylpyrrole) against a range of viruses to systematically map the SAR.

Conclusion and Future Directions

While a definitive, side-by-side comparison of the antiviral activity of simple nitropyrrole isomers remains an underexplored area, the available evidence strongly supports the hypothesis that isomerism is a critical factor governing their biological activity. Studies on 2-nitropyrrole derivatives show promise in yielding potent compounds with good selectivity, whereas research on a 3-nitropyrrole analog highlighted a lack of activity due to poor recognition by a key viral enzyme.

The path forward for researchers in this field is clear. A systematic approach is required to synthesize and screen a matrix of nitropyrrole isomers and their derivatives against a diverse panel of clinically relevant viruses. Such studies, employing the rigorous methodologies outlined in this guide, are essential to:

  • Elucidate the precise structure-activity relationships related to the nitro group's position.

  • Identify the most promising isomeric scaffold for further optimization.

  • Uncover the specific molecular mechanisms underlying their antiviral effects.

By addressing these fundamental questions, the scientific community can unlock the full potential of nitropyrroles as a novel class of antiviral therapeutics.

References

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  • Mohamed, M.S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Available at: [Link]

  • Name, Not Available. (2020). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 25(18), 4287. Available at: [Link]

  • Kim, Y., et al. (2012). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. Acta Pharmaceutica Sinica B, 2(2), 136-143. Available at: [Link]

  • Name, Not Available. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(18), 6520. Available at: [Link]

  • Name, Not Available. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(11), 2599. Available at: [Link]

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Nucleoside Analog Synthesis: A Comparative Analysis of 2-Acetyl-5-nitropyrrole and Other Key Synthons

In the dynamic landscape of drug discovery and development, nucleoside analogs remain a cornerstone of antiviral and anticancer therapies. Their ability to mimic endogenous nucleosides allows them to interfere with criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, nucleoside analogs remain a cornerstone of antiviral and anticancer therapies. Their ability to mimic endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis. The strategic design and efficient synthesis of these potent molecules are paramount, and the choice of the initial building blocks, or synthons, profoundly influences the overall success of the synthetic route. This guide provides an in-depth technical comparison of 2-acetyl-5-nitropyrrole and other prominent synthons used in the synthesis of nucleoside analogs, with a particular focus on C-nucleosides and the medicinally important pyrrolo[2,3-d]pyrimidine scaffold.

The Critical Role of Synthons in C-Nucleoside Analog Synthesis

C-nucleosides, where the sugar moiety is attached to the nucleobase via a carbon-carbon bond, offer enhanced metabolic stability compared to their N-nucleoside counterparts, which are susceptible to enzymatic cleavage. This intrinsic advantage has fueled extensive research into efficient synthetic methodologies for this class of compounds. The selection of an appropriate heterocyclic synthon is a critical decision that dictates the reaction strategy, overall yield, and stereochemical outcome of the final nucleoside analog. An ideal synthon should possess the right balance of reactivity and stability, allowing for controlled glycosylation and subsequent functionalization.

2-Acetyl-5-nitropyrrole: A Versatile Synthon for Pyrrolo[2,3-d]pyrimidine Nucleosides

2-Acetyl-5-nitropyrrole has emerged as a valuable synthon, particularly for the construction of pyrrolo[2,3-d]pyrimidine C-nucleosides, which form the core of several important natural products and therapeutic agents, including Toyocamycin and Sangivamycin.

Chemical Properties and Reactivity:

The key to the utility of 2-acetyl-5-nitropyrrole lies in the electronic properties conferred by its substituents. The nitro group is a strong electron-withdrawing group that significantly activates the pyrrole ring towards nucleophilic attack. This enhanced electrophilicity facilitates the crucial C-C bond-forming glycosylation step. The acetyl group, also electron-withdrawing, further modulates the reactivity of the ring and serves as a handle for subsequent chemical transformations to build the pyrimidine ring.

Proposed Synthetic Workflow for C-Glycosylation:

While a definitive, universally optimized protocol for the C-glycosylation of 2-acetyl-5-nitropyrrole is not extensively documented in a single source, a plausible and efficient approach can be devised based on established methodologies for C-glycosylation of electron-deficient aromatic compounds. A likely strategy would involve a Friedel-Crafts-type glycosylation.

C-Glycosylation of 2-Acetyl-5-nitropyrrole cluster_reactants Reactants cluster_process Process cluster_products Products 2-Acetyl-5-nitropyrrole 2-Acetyl-5-nitropyrrole Lewis Acid Lewis Acid Catalyst (e.g., SnCl4, BF3·OEt2) 2-Acetyl-5-nitropyrrole->Lewis Acid Activation Protected Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) Protected Ribose->Lewis Acid Activation C-Glycosylpyrrole C-Glycosylpyrrole Intermediate Lewis Acid->C-Glycosylpyrrole C-C Bond Formation Solvent Inert Solvent (e.g., Dichloromethane, Acetonitrile) Solvent->C-Glycosylpyrrole Anomeric Mixture Anomeric Mixture (α/β) C-Glycosylpyrrole->Anomeric Mixture caption Workflow for C-Glycosylation Synthon_Comparison cluster_nitropyrrole 2-Acetyl-5-nitropyrrole cluster_halogenated Halogenated Pyrroles cluster_organometallic Organometallic Pyrroles NP_Adv Advantages: - High activation - Direct precursor NP_Disadv Disadvantages: - Potential side reactions - Nitro reduction needed HP_Adv Advantages: - Versatile for cross-coupling - Late-stage functionalization HP_Disadv Disadvantages: - Metal catalysis required - Catalyst poisoning risk OP_Adv Advantages: - Direct nucleophile - Good yields OP_Disadv Disadvantages: - Strict reaction conditions - Limited functional group tolerance caption Comparison of Synthon Classes

Validation

A Comparative Guide to the Cytotoxicity of Nitropyrrole Derivatives in Cancer Research

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, nitropyrrole...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, nitropyrrole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different nitropyrrole derivatives, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapies.

The Rationale for Investigating Nitropyrrole Derivatives

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a nitro group (-NO2) to this heterocyclic ring system can profoundly influence its electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in crucial biological interactions, potentially leading to increased cytotoxicity in cancer cells. This guide will explore the experimental evidence supporting this hypothesis and provide a comparative analysis of various nitropyrrole-based compounds.

Methodologies for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated experimental protocols are essential. The following section details the key assays referenced in the literature for evaluating the cytotoxic effects of nitropyrrole derivatives.

Experimental Workflow: From Cell Culture to Data Analysis

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549, HCT-116) seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 4. Treatment of Cells (24-72h incubation) seeding->treatment compound_prep 3. Preparation of Nitropyrrole Derivatives (Serial Dilutions) compound_prep->treatment mtt 5a. MTT Assay (Measures metabolic activity) treatment->mtt annexin 5b. Annexin V/PI Staining (Detects apoptosis) treatment->annexin caspase 5c. Caspase-3/7 Assay (Measures apoptosis execution) treatment->caspase readout 6. Spectrophotometry/ Flow Cytometry mtt->readout annexin->readout caspase->readout ic50 7. IC50 Value Calculation readout->ic50 pathway 8. Pathway Analysis ic50->pathway G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase stress Nitropyrrole Derivatives (Cellular Stress) bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome casp37 Pro-caspase-3/7 apoptosome->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

Caption: The intrinsic apoptosis pathway initiated by nitropyrrole-induced cellular stress.

This pathway is characterized by the following key events:

  • Cellular Stress: Nitropyrrole derivatives can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the outer mitochondrial membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. [1]4. Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. [1]5. Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, caspase-3 and -7.

  • Apoptosis Execution: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. [1]

Conclusion and Future Directions

Nitropyrrole derivatives represent a versatile and potent class of cytotoxic agents with significant potential for development as anticancer drugs. The structure-activity relationship studies highlight the critical role of the nitro group and other substituents in modulating their activity and selectivity. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the intrinsic pathway.

Future research in this area should focus on:

  • Synthesis of novel derivatives: Designing and synthesizing new nitropyrrole compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their anticancer effects.

  • In vivo studies: Evaluating the most promising candidates in preclinical animal models to assess their efficacy and safety in a physiological context.

  • Direct comparative studies: Conducting head-to-head comparisons of nitropyrrole derivatives with their non-nitrated parent compounds to definitively establish the contribution of the nitro group to their cytotoxic profile.

By addressing these key areas, the full therapeutic potential of nitropyrrole derivatives can be unlocked, paving the way for the development of novel and effective cancer treatments.

References

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  • Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • Li, X., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(12). [Link]

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Comparative

A Researcher's Guide to Ensuring the Purity of 2-Acetyl-5-nitropyrrole for Robust In Vitro Assay Results

In the realm of drug discovery and development, the validity of in vitro assay results is paramount. A seemingly minor oversight in the purity of a test compound can lead to misleading data, wasted resources, and ultimat...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the validity of in vitro assay results is paramount. A seemingly minor oversight in the purity of a test compound can lead to misleading data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive framework for validating the purity of 2-Acetyl-5-nitropyrrole, a heterocyclic compound of interest in various research fields, ensuring the integrity and reproducibility of your in vitro experiments.

At its core, the purity of a compound dictates its true biological activity. Trace impurities, even at levels below 1%, can exhibit potent biological effects, leading to false positives or negatives in screening assays.[1] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for generating reliable and publishable data.

The Orthogonal Approach: A Synergy of Analytical Techniques

No single analytical method can definitively confirm the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a comprehensive and trustworthy assessment. For a molecule like 2-Acetyl-5-nitropyrrole (C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ), a combination of chromatographic and spectroscopic methods is ideal.[2][3]

G

Understanding Potential Impurities: A Look at the Synthesis

Comparative Analysis of Purity Assessment Methods

Here, we compare the most effective analytical techniques for validating the purity of 2-Acetyl-5-nitropyrrole.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Quantitative purity based on peak area percentage.High sensitivity, excellent for separating closely related impurities, widely available.Requires a chromophore, quantification relies on the assumption of equal response factors for all components.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity determination by comparing the analyte signal to a certified internal standard.[1][6]Provides structural confirmation and absolute quantification in a single experiment, does not require a chromophore.Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the eluting compounds and their fragments.Molecular weight confirmation of the main component and identification of impurities.[7][8]High sensitivity and selectivity, provides structural information on impurities.Can be less quantitative than HPLC-UV, ionization efficiency can vary between compounds.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Confirms the elemental composition (C, H, N) of the compound.Provides fundamental confirmation of the molecular formula.Does not detect isomeric impurities, requires a relatively large amount of sample.

Step-by-Step Experimental Protocols

The following protocols provide a robust framework for the purity validation of 2-Acetyl-5-nitropyrrole. For high-throughput screening (HTS) applications, a purity of >90% is often considered acceptable, though this can be assay-dependent.[9]

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Principle: This method separates 2-Acetyl-5-nitropyrrole from its potential impurities based on their polarity. The UV detector quantifies the amount of each compound.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.[10][11]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for separating a range of polar and non-polar compounds.

    • Initial Conditions: 95% Water / 5% Acetonitrile

    • Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophore of 2-Acetyl-5-nitropyrrole, a wavelength in the range of 254 nm or a diode array detector to monitor a wider range is recommended.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative NMR (qNMR) for Absolute Purity

Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard.[12]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with sharp peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.[1]

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2-Acetyl-5-nitropyrrole.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved proton signal from 2-Acetyl-5-nitropyrrole and a signal from the internal standard.

  • Purity Calculation: The absolute purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

Principle: This technique couples the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry.[13]

G

Protocol:

  • Instrumentation: An LC-MS/MS system, typically with an electrospray ionization (ESI) source.

  • LC Method: Utilize the same HPLC method developed for purity analysis.

  • MS Parameters:

    • MS1 Scan: Perform a full scan to determine the molecular weights of all eluting compounds. Confirm the [M+H]⁺ or [M-H]⁻ ion for 2-Acetyl-5-nitropyrrole.

    • MS2 Scan (Tandem MS): For any detected impurities, perform a product ion scan by isolating the parent ion and fragmenting it. The fragmentation pattern of nitro compounds often involves the loss of NO₂ (46 Da) or NO (30 Da).[14]

  • Data Analysis: Compare the fragmentation patterns of the impurities to that of the main compound and known fragmentation pathways to propose potential structures for the impurities.

Regulatory Context and Acceptance Criteria

For research compounds intended for early-stage in vitro studies, a purity of ≥95% is a widely accepted standard. However, for compounds that will progress to preclinical and clinical development, the guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances, provide a framework for reporting, identification, and qualification of impurities.[15] The reporting threshold for impurities is generally ≥0.05%.[16]

Conclusion

The rigorous validation of the purity of 2-Acetyl-5-nitropyrrole is a critical, non-negotiable step to ensure the reliability of in vitro assay data. By employing an orthogonal analytical approach that combines the quantitative power of HPLC-UV and qNMR with the impurity identification capabilities of LC-MS/MS, researchers can have high confidence in their results. This comprehensive validation strategy not only strengthens the scientific integrity of a study but also provides a solid foundation for any subsequent drug discovery and development efforts.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

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  • PubChem. (n.d.). 2-Acetyl-5-nitropyrrole. [Link]

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  • RSC Publishing. (2021). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832. [Link]

  • Zhang, Y., et al. (2022). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. Foods, 11(15), 2291. [Link]

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Validation

A Spectroscopic Guide to Differentiating 2,4- and 2,5-Dinitropyrrole Isomers

In the realm of energetic materials and pharmaceutical intermediates, the precise characterization of isomeric compounds is paramount. The positional isomerism of nitro groups on a pyrrole ring significantly influences t...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of energetic materials and pharmaceutical intermediates, the precise characterization of isomeric compounds is paramount. The positional isomerism of nitro groups on a pyrrole ring significantly influences the molecule's electronic properties, stability, and reactivity. This guide provides a comprehensive spectroscopic comparison of 2,4-dinitropyrrole and 2,5-dinitropyrrole, offering a detailed analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The experimental data presented herein is predicted, serving as a robust framework for the identification and differentiation of these two critical isomers.

Introduction to 2,4- and 2,5-Dinitropyrrole

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. The introduction of nitro groups onto the pyrrole ring dramatically alters its chemical character, rendering it electron-deficient and susceptible to nucleophilic attack. The specific placement of these nitro groups, as in 2,4-dinitropyrrole and 2,5-dinitropyrrole, results in distinct electronic distributions and molecular symmetries, which in turn give rise to unique spectroscopic signatures. Accurate differentiation between these isomers is crucial for quality control in synthesis, mechanistic studies, and the development of novel compounds with tailored properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectra

Disclaimer: The following NMR data is predicted using computational models and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH-3H-5N-H
2,4-Dinitropyrrole ~8.2~7.5~10.5
2,5-Dinitropyrrole ~7.8-~11.0

Analysis and Causality:

The predicted ¹H NMR spectra of the two isomers are expected to be markedly different, primarily due to the molecular symmetry.

  • 2,5-Dinitropyrrole: This isomer possesses a C₂ axis of symmetry, rendering the two protons at the C-3 and C-4 positions chemically equivalent. Consequently, a single signal is predicted for these two protons. The strong electron-withdrawing effect of the two nitro groups is expected to significantly deshield these protons, resulting in a downfield chemical shift.

  • 2,4-Dinitropyrrole: In contrast, this isomer is unsymmetrical. Therefore, the protons at the C-3 and C-5 positions are in distinct chemical environments and are expected to give rise to two separate signals. The proton at C-3, being flanked by two electron-withdrawing nitro groups, is predicted to be the most deshielded. The proton at C-5 will also be deshielded, but to a lesser extent. The N-H proton in both isomers is expected to be a broad singlet at a very downfield chemical shift due to the acidic nature imparted by the nitro groups.

Predicted ¹³C NMR Spectra

Disclaimer: The following NMR data is predicted using computational models and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC-2C-3C-4C-5
2,4-Dinitropyrrole ~145~120~140~115
2,5-Dinitropyrrole ~148~118~118~148

Analysis and Causality:

The ¹³C NMR spectra further highlight the structural differences.

  • 2,5-Dinitropyrrole: Due to its symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbons bearing the nitro groups (C-2 and C-5) will be equivalent and are predicted to appear at a significantly downfield chemical shift. The other two carbons (C-3 and C-4) will also be equivalent and will resonate at a higher field.

  • 2,4-Dinitropyrrole: The lack of symmetry in this isomer means that all four carbon atoms are in unique environments, leading to four distinct signals. The carbons directly attached to the nitro groups (C-2 and C-4) will be the most downfield, with their precise chemical shifts influenced by the overall electron distribution in the ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the masses of the atoms and the bond strength.

Predicted IR Spectra

Disclaimer: The following IR data is predicted using computational models and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional Group2,4-Dinitropyrrole2,5-Dinitropyrrole
N-H Stretch ~3300-3400 (broad)~3300-3400 (broad)
Aromatic C-H Stretch ~3100-3200~3100-3200
Asymmetric NO₂ Stretch ~1530-1560~1530-1560
Symmetric NO₂ Stretch ~1340-1370~1340-1370
C=C Stretch (ring) ~1600-1650~1600-1650
C-N Stretch ~1200-1300~1200-1300

Analysis and Causality:

The IR spectra of both isomers are expected to be dominated by the strong absorptions of the nitro groups.

  • NO₂ Stretches: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro groups. While the exact positions of these bands will be similar for both isomers, subtle shifts may be observed due to the different electronic environments.

  • N-H Stretch: A broad absorption band corresponding to the N-H stretch is expected in the region of 3300-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

  • Fingerprint Region: The region below 1500 cm⁻¹ (the fingerprint region) will contain a complex pattern of absorptions corresponding to various bending and stretching modes of the pyrrole ring. While difficult to assign individually, the overall pattern in this region will be unique to each isomer and can be used for definitive identification when compared to a reference spectrum.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid samples.

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is related to the energy difference between the ground and excited electronic states.

Predicted UV-Vis Spectra

Disclaimer: The following UV-Vis data is predicted using computational models and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Table 4: Predicted λ_max (nm) in Methanol

Compoundλ_max 1λ_max 2
2,4-Dinitropyrrole ~280~350
2,5-Dinitropyrrole ~320-

Analysis and Causality:

The position of the nitro groups significantly affects the extent of conjugation and, therefore, the electronic transitions.

  • 2,5-Dinitropyrrole: The symmetrical substitution in this isomer leads to a more extended π-conjugated system compared to the parent pyrrole. This is expected to result in a significant bathochromic (red) shift of the main absorption band.

  • 2,4-Dinitropyrrole: The unsymmetrical substitution in this isomer will also lead to a red shift, but the extent of this shift may differ from the 2,5-isomer. It is also possible that multiple electronic transitions will be observed, leading to a more complex spectrum with more than one λ_max. The nitro groups act as chromophores and their interaction with the pyrrole ring's π-system dictates the absorption properties.

Experimental Protocol: UV-Vis Spectroscopy

Caption: General procedure for obtaining a UV-Vis spectrum of an organic compound.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be a powerful tool for structural identification.

Predicted Fragmentation Patterns (Electron Ionization - EI)

Molecular Ion (M⁺˙): Both isomers will have the same molecular weight and thus the same m/z for the molecular ion peak.

Key Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂), resulting in a fragment at [M - 46]⁺.

  • Loss of NO: Loss of nitric oxide (NO) can also occur, leading to a fragment at [M - 30]⁺.

  • Ring Cleavage: The pyrrole ring can undergo fragmentation, leading to smaller, characteristic ions. The fragmentation pattern will be influenced by the position of the nitro groups. For example, the initial fragmentation of 2,5-dinitropyrrole might favor a more symmetrical cleavage than that of 2,4-dinitropyrrole.

  • Formation of Characteristic Ions: Look for the presence of ions corresponding to CₓHᵧNₙ⁺ fragments, which can provide clues about the ring structure.

Distinguishing the Isomers:

While the major fragments might be similar, the relative intensities of these fragments are expected to differ between the two isomers. The more stable carbocations will be formed in greater abundance. The fragmentation of 2,5-dinitropyrrole might lead to a simpler fragmentation pattern due to its symmetry.

Experimental Protocol: Mass Spectrometry (EI-MS)

Caption: Fundamental steps involved in acquiring an EI mass spectrum.

Conclusion

The spectroscopic differentiation of 2,4-dinitropyrrole and 2,5-dinitropyrrole is readily achievable through a combination of NMR, IR, UV-Vis, and mass spectrometry. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing these isomers due to their differing molecular symmetries. While IR and UV-Vis provide valuable information about functional groups and electronic transitions, it is the unique fingerprint of the combined spectroscopic data that allows for unequivocal identification. The predicted data and protocols presented in this guide serve as a valuable resource for researchers working with these and other nitrated heterocyclic compounds.

References

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Retrieved from [Link]

  • Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition. (2023). Molecules, 28(14), 5463. Retrieved from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Journal of the American Society for Mass Spectrometry, 31(5), 1046-1056. Retrieved from [Link]

  • Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • Site-Specific 1D and 2D IR Spectroscopy to Characterize the Conformations and Dynamics of Protein Molecular Recognition. (2013). Accounts of Chemical Research, 46(9), 2050-2059. Retrieved from [Link]

  • Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). Journal of The Korean Society for Mass Spectrometry, 17(3), 115-121. Retrieved from [Link]

Comparative

A Comparative Guide to Alternative Precursors for the Synthesis of Antiviral Pyrroles

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity, including a potent class of antiviral agents. The strategic selection of synthetic precursors and methodologies is paramount in the efficient and scalable production of these vital molecules. This guide provides an in-depth technical comparison of classical and contemporary synthetic routes to antiviral pyrroles, with a focus on evaluating alternative precursors to the traditional Paal-Knorr synthesis. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers in drug development to make informed decisions for their synthetic strategies.

The Central Role of the Pyrrole Ring in Antiviral Drug Discovery

The five-membered aromatic heterocycle of pyrrole is a privileged structure in drug design due to its ability to engage in various biological interactions. Its electron-rich nature and capacity for hydrogen bonding allow for effective binding to viral enzymes and proteins, disrupting the viral life cycle.[1] Notable examples of pyrrole-containing compounds with antiviral activity include inhibitors of HIV-1 reverse transcriptase and entry inhibitors that target the gp120 envelope glycoprotein.[2] The quest for novel antiviral agents necessitates the exploration of diverse and efficient synthetic pathways to access a wide array of functionalized pyrrole derivatives.

Comparative Analysis of Synthetic Methodologies

While the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains a widely used method for pyrrole formation, several alternative strategies offer distinct advantages in terms of precursor availability, substrate scope, and reaction conditions.[3][4] This section provides a comparative overview of key synthetic methods, supported by experimental data where available.

Synthesis MethodPrecursorsKey Reagents/CatalystsTypical Yields (%)Reaction ConditionsKey AdvantagesLimitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaProtic acids (e.g., acetic acid), Lewis acids (e.g., FeCl₃)[5]60-95[6]Neutral to weakly acidic, room temperature to reflux[3]High yields, simple procedureLimited availability of substituted 1,4-dicarbonyls, harsh conditions in some cases[4]
Barton-Zard Synthesis Nitroalkenes, α-IsocyanoacetatesBase (e.g., DBU, K₂CO₃)50-80[7]Mild, often room temperatureAccess to polysubstituted pyrroles, good functional group toleranceUse of potentially hazardous isocyanides
Van Leusen Synthesis α,β-Unsaturated ketones/aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, t-BuOK)40-70[8]Mild, often low temperaturesAccess to 3,4-disubstituted pyrrolesRequires the use of TosMIC, which can be moisture-sensitive
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, pyridine)30-60[9]Often requires heatingMulticomponent reaction, good for highly substituted pyrrolesCan produce side products, moderate yields
Multicomponent Reactions (MCRs) Varies (e.g., aldehydes, amines, alkynes)Various catalysts (e.g., Cu, Ru)[10]Varies widelyOften mildHigh atom economy, operational simplicity, diversity-orientedReaction discovery and optimization can be challenging

Causality Behind Precursor Selection: A Deeper Dive

The choice of a synthetic route is not merely a matter of yield; it is a strategic decision based on the desired substitution pattern of the target antiviral pyrrole, the availability and stability of precursors, and the overall efficiency of the synthetic sequence.

  • Paal-Knorr Synthesis: This method is often the first choice when the requisite 1,4-dicarbonyl compound is readily accessible. Its simplicity and generally high yields make it attractive for producing N-substituted pyrroles.[3] For instance, greener variations using water as a solvent and an iron(III) chloride catalyst offer an environmentally benign and practical approach.[5]

  • Barton-Zard Synthesis: When the target pyrrole requires specific substituents at the 3 and 4 positions, the Barton-Zard synthesis provides a powerful alternative. The reaction of a nitroalkene with an isocyanoacetate allows for the direct installation of these groups.[7] This method is particularly valuable for constructing complex pyrroles that would be difficult to access via the Paal-Knorr route due to the intricate synthesis of the corresponding 1,4-dicarbonyl precursor.

  • Van Leusen Synthesis: This method is advantageous for the synthesis of 3,4-disubstituted pyrroles from α,β-unsaturated carbonyl compounds. The use of TosMIC as a C-N-C synthon offers a unique disconnection that can simplify the overall synthetic strategy.[8]

  • Hantzsch Synthesis: While often yielding more moderate results, the Hantzsch synthesis is a classic multicomponent reaction that allows for the one-pot assembly of highly functionalized pyrroles from simple, commercially available starting materials.[9]

  • Multicomponent Reactions (MCRs): Modern MCRs represent a paradigm shift in pyrrole synthesis, offering high levels of atom economy and operational simplicity.[11] These reactions allow for the rapid generation of molecular diversity, which is highly desirable in the early stages of drug discovery for building libraries of potential antiviral compounds. For example, copper-catalyzed MCRs have been employed in the synthesis of pyrrole-based HIV inhibitors.[2]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, this section details step-by-step methodologies for key synthetic transformations.

Protocol 1: Green Paal-Knorr Synthesis of N-Substituted Pyrroles using FeCl₃ in Water

This protocol is adapted from a greener approach to the classical Paal-Knorr synthesis.[5]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Primary amine or sulfonamide

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the amine or sulfonamide (1 mmol) in water (5 mL), add iron(III) chloride hexahydrate (0.1 mmol, 10 mol%).

  • Add 2,5-dimethoxytetrahydrofuran (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Protocol 2: Barton-Zard Synthesis of a Substituted Pyrrole

This protocol is a general representation of the Barton-Zard reaction.[7]

Materials:

  • Nitroalkene

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the nitroalkene (1 mmol) in THF (10 mL) in a round-bottom flask.

  • Add ethyl isocyanoacetate (1.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted pyrrole.

Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

This protocol outlines the general steps for the Van Leusen pyrrole synthesis.[8]

Materials:

  • α,β-Unsaturated ketone or aldehyde (Michael acceptor)

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • A mixture of dry dimethoxyethane (DME) and ethanol

Procedure:

  • To a suspension of sodium hydride (2.2 mmol) in DME (10 mL) under an inert atmosphere, add a solution of the Michael acceptor (1 mmol) and TosMIC (1.1 mmol) in a mixture of DME and ethanol at -5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Mechanistic Insights and Workflow Diagrams

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by cyclization and dehydration.

Paal_Knorr_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Start1 1,4-Dicarbonyl Step1 Hemiaminal Formation Start1->Step1 Start2 Primary Amine Start2->Step1 Step2 Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Pyrrole Step3->End

Caption: Paal-Knorr synthesis workflow.

Barton-Zard Synthesis Mechanism

The Barton-Zard synthesis involves a Michael addition followed by cyclization and elimination of the nitro group.[12]

Barton_Zard_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_final Final Steps R1 Nitroalkene I1 Michael Adduct R1->I1 R2 Isocyanoacetate Anion R2->I1 I2 Cyclized Intermediate I1->I2 S1 Elimination of Nitrite I2->S1 S2 Aromatization S1->S2 P Pyrrole S2->P

Caption: Barton-Zard synthesis mechanism.

Conclusion

The synthesis of antiviral pyrroles is a dynamic field where the choice of precursors and synthetic strategy significantly impacts the efficiency and accessibility of target molecules. While the Paal-Knorr reaction remains a valuable tool, alternative methods such as the Barton-Zard, Van Leusen, and modern multicomponent reactions offer powerful solutions for accessing a broader range of structurally diverse and complex pyrrole derivatives. By understanding the underlying mechanisms and practical considerations of each method, researchers can strategically design and execute synthetic routes to accelerate the discovery and development of new antiviral therapies.

References

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017-12-20).

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

  • Synthesis of pyrroles. Organic Chemistry Portal.

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Request PDF.

  • Paal–Knorr synthesis. Wikipedia.

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate.

  • Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing.

  • Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate.

  • Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI.

  • A Spectroscopic Showdown: Comparing Pyrroles from Paal-Knorr and Hantzsch Syntheses. Benchchem.

  • Synthesis of pyrrolnitrin and related halogenated phenylpyrroles. PubMed.

  • Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. (2020-06-26).

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC - PubMed Central.

  • Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. PMC - NIH.

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Universidad del Atlántico.

  • Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. PubMed.

  • Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. ResearchGate.

  • Total synthesis and biological evaluation of marinopyrrole A and analogs. ResearchGate.

  • Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate.

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.

  • Barton–Zard reaction. Wikipedia.

  • Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. PMC - NIH.

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH.

  • Total synthesis of (+/-)-marinopyrrole A and its library as potential antibiotic and anticancer agents. PubMed.

  • Total synthesis and biological evaluation of marinopyrrole A and analogues. PMC - NIH.

  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.

  • Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation. Sci-Hub.

  • Synthesis of 10,10'-bis(trifluoromethyl) marinopyrrole A derivatives and evaluation of their antiviral activities in vitro. PubMed.

  • Synthesis of 3,4-disubstituted pyrroles bearing substituents of electron-withdrawing and/or electron-donating nature. ACS Publications.

  • Synthesis of Two Novel Copper (II) Complexes as Potential Inhibitors of HIV-1 Protease Enzyme: Experimental and Theoretical Investigations. MDPI.

  • Van Leusen Reaction. Organic Chemistry Portal.

  • Modular Synthesis of 3,4‐Disubstituted Pyrroles Through Three‐Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water. Request PDF.

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.

  • Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation. The Journal of Organic Chemistry.

Sources

Validation

The Ascendant Trajectory of Nitropyrrole Scaffolds in Antiviral Drug Discovery: A Head-to-Head Comparative Guide

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. Within the diverse landscape of heterocyclic chemistry, nitropyrrole-based...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. Within the diverse landscape of heterocyclic chemistry, nitropyrrole-based compounds have emerged as a compelling class of molecules with significant therapeutic potential. The incorporation of a nitro group onto the pyrrole ring can profoundly influence the molecule's electronic properties, enhancing its ability to interact with viral targets and disrupt the viral life cycle. This guide provides a comprehensive, head-to-head comparison of promising nitropyrrole-based antiviral candidates, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by available experimental data. Our objective is to furnish an in-depth technical resource that not only presents comparative data but also delves into the causality behind experimental design and the mechanistic intricacies of these novel antiviral agents.

Introduction: The Rationale for Nitropyrroles as Antiviral Agents

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The addition of a nitro group, a potent electron-withdrawing moiety, can further enhance the biological activity of the pyrrole scaffold. This modification can increase the molecule's acidity, alter its metabolic stability, and introduce new potential binding interactions, all of which can contribute to improved antiviral efficacy.[2]

This guide will focus on a comparative analysis of specific nitropyrrole-based compounds that have been evaluated for their antiviral activity. We will examine their efficacy against a range of viruses, their cytotoxicity profiles, and where available, their mechanisms of action.

Head-to-Head Comparison of Nitropyrrole-Based Antiviral Candidates

While the exploration of nitropyrroles as a distinct class of antiviral agents is an expanding field, comprehensive head-to-head studies are still emerging. However, by collating data from various independent investigations, we can begin to construct a comparative landscape. This section will focus on two promising, albeit structurally distinct, examples where nitropyrrole-containing molecules have demonstrated noteworthy biological activity: a series of 2-nitropyrrole derivatives evaluated against a protozoan parasite (as a surrogate for intracellular pathogen inhibition) and a class of nitro-substituted stilbene derivatives with potent anti-influenza virus activity.

Candidate 1: 1-Substituted 2-Nitropyrrole Derivatives

A recent study detailed the synthesis and biological evaluation of a series of ten 1-substituted 2-nitropyrrole compounds.[3] While the primary target of this study was the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, the provided cytotoxicity and efficacy data on these nitropyrrole derivatives offer valuable insights into their potential as therapeutic agents against intracellular pathogens. The mechanism of action for many nitro-heterocyclic drugs involves bioactivation by nitroreductases present in the pathogen, a pathway that could potentially be exploited in antiviral strategies.[3]

Of the synthesized compounds, Compound 18 emerged as a lead candidate, exhibiting significant activity against the intracellular amastigote form of T. cruzi with good selectivity over the host Vero cells.[3]

Candidate 2: Nitro-Containing Resveratrol Derivatives

In a separate investigation focused on influenza virus, a series of resveratrol derivatives were synthesized and evaluated for their antiviral activity.[2] Among these, compounds containing a nitro group demonstrated a marked reduction in viral replication. This highlights the potential of the nitro-functional group in conferring potent antiviral properties to a different molecular scaffold.

Specifically, compounds 6 and 7 from this study, which feature a nitro group, were found to strongly reduce viral protein synthesis and the production of new viral particles.[2]

Performance Data Summary

To facilitate a clear comparison of the antiviral potential of these nitropyrrole-containing candidates, the following table summarizes the available quantitative data. It is important to note that these compounds were tested against different pathogens in separate studies, and a direct comparison of potency should be made with caution. However, the data provides a valuable snapshot of their individual performance.

Candidate Target Organism/Virus EC50 / IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
Compound 18 (2-Nitropyrrole derivative) Trypanosoma cruzi3.6 ± 1.8>50 (Vero cells)>13.9[3]
Compound 6 (Nitro-resveratrol derivative) Influenza A Virus (PR8)Not explicitly provided, but demonstrated strong inhibition>50 (A549 cells)Not calculated[2]
Compound 7 (Nitro-resveratrol derivative) Influenza A Virus (PR8)Not explicitly provided, but demonstrated strong inhibition>50 (A549 cells)Not calculated[2]

Note: The Selectivity Index (SI) is a critical parameter in drug discovery, representing the therapeutic window of a compound. A higher SI value indicates greater selectivity for the target pathogen over host cells, suggesting a more favorable safety profile.[4]

Mechanistic Insights and Rationale for Experimental Design

Understanding the mechanism of action is paramount in the development of novel antiviral agents. While the precise molecular targets for many nitropyrrole-based candidates are still under investigation, plausible mechanisms can be inferred from their chemical structures and the known biology of the viruses they inhibit.

Proposed Mechanism of Action for Nitropyrrole Derivatives

For nitro-heterocyclic compounds like the 2-nitropyrrole derivatives, a common mechanism of action involves the reduction of the nitro group by pathogen-specific nitroreductases to form cytotoxic radical species. These reactive intermediates can then induce damage to cellular macromolecules, including DNA, leading to parasite or viral replication arrest.[3]

The experimental design to elucidate this often involves:

  • Enzyme Inhibition Assays: To determine if the compounds inhibit specific viral enzymes essential for replication, such as polymerases or proteases.

  • Mechanism of Action Studies: Utilizing techniques like time-of-addition assays to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, or egress).

  • Resistance Studies: Generating and characterizing drug-resistant viral strains to identify the molecular target of the compound.

dot

MOA_Nitropyrrole cluster_pathogen Pathogen-Infected Host Cell Nitropyrrole_Prodrug Nitropyrrole Prodrug Nitroreductase Pathogen Nitroreductase Nitropyrrole_Prodrug->Nitroreductase Enters Cell Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen_Species Bioactivation Macromolecule_Damage Macromolecular Damage (DNA, Proteins) Reactive_Nitrogen_Species->Macromolecule_Damage Induces Replication_Inhibition Inhibition of Viral Replication Macromolecule_Damage->Replication_Inhibition

Caption: Proposed mechanism of action for nitropyrrole-based prodrugs.

Comparative Analysis with Benchmark Antiviral Drugs

To contextualize the performance of these nitropyrrole-based candidates, it is essential to compare them with established antiviral agents used in clinical practice.

Virus Target Benchmark Drug(s) Mechanism of Action Reference
Influenza Virus Oseltamivir, Zanamivir, Peramivir, Baloxavir marboxilNeuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir); Cap-dependent endonuclease inhibitor (Baloxavir)[5][6][7][8][9]
Human Immunodeficiency Virus (HIV) NRTIs, NNRTIs, PIs, INSTIsInhibition of reverse transcriptase, protease, or integrase[10][11][12][13]
Herpes Simplex Virus (HSV) Acyclovir, Valacyclovir, FamciclovirInhibition of viral DNA polymerase[14][15][16][17]
Rotavirus & Coxsackievirus Supportive care (no specific approved antivirals)-[18][19][20][21]

The nitro-containing resveratrol derivatives, by demonstrating strong inhibition of influenza virus replication, present an alternative mechanistic approach to the currently approved neuraminidase and endonuclease inhibitors.[2] Further studies are required to elucidate their precise molecular target and to quantify their efficacy with IC50 values for a direct comparison with benchmark drugs.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of antiviral candidates.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol is essential for determining the concentration of a compound that is toxic to host cells, a critical parameter for assessing the therapeutic window.[4]

  • Cell Seeding: Seed host cells (e.g., Vero or A549 cells) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

dot

Cytotoxicity_Assay Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Test Compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Compound Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Calculate CC50 Value Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Protocol 2: Antiviral Efficacy Assay (EC50/IC50 Determination)

This protocol is used to determine the concentration of a compound that inhibits viral replication by 50%.[2][3]

  • Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay protocol.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plate for a period sufficient for the virus to complete its replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:

    • Plaque Reduction Assay: For viruses that form plaques, this assay quantifies the reduction in the number of plaques in the presence of the compound.

    • Quantitative PCR (qPCR): To measure the reduction in viral RNA or DNA levels.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction in viral protein expression.

    • Cytopathic Effect (CPE) Reduction Assay: To visually assess the inhibition of virus-induced cell death.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control. The EC50 or IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The exploration of nitropyrrole-based compounds as antiviral agents is a promising and rapidly evolving field. The preliminary data presented in this guide suggest that the nitropyrrole scaffold, and the nitro group as a functional moiety, can be effectively utilized to develop potent inhibitors of viral replication. The 1-substituted 2-nitropyrrole derivatives and the nitro-containing resveratrol derivatives serve as compelling examples of the potential of this chemical space.

To advance this field, future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To optimize the antiviral activity and safety profile of lead nitropyrrole compounds.

  • Mechanism of Action Elucidation: To identify the specific viral or host targets of these compounds, which will facilitate rational drug design.

  • Broad-Spectrum Antiviral Screening: To evaluate the activity of promising nitropyrrole candidates against a wider range of clinically relevant viruses.

  • In Vivo Efficacy and Pharmacokinetic Studies: To assess the therapeutic potential of these compounds in animal models of viral infection.

References

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  • Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. PubMed Central. [Link]

  • Antiviral Drugs for Seasonal Influenza for 2025-2026. The Medical Letter Inc. (2025-10-27). [Link]

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  • Herpes - STI Treatment Guidelines. Centers for Disease Control and Prevention. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Acetyl-5-Nitropyrrole Analogs

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-acetyl-5-nitropyrrole analogs, a class of compounds with significant potential in the development of novel antimicrobial and anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-acetyl-5-nitropyrrole analogs, a class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. By synthesizing data from existing literature on pyrrole and nitropyrrole derivatives, this document offers a comparative framework for researchers, scientists, and drug development professionals. We will explore the key structural modifications that influence biological activity, supported by detailed experimental protocols and mechanistic insights.

Introduction: The 2-Acetyl-5-Nitropyrrole Scaffold - A Promising Pharmacophore

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of many natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in medicinal chemistry.[3] The introduction of an acetyl group at the 2-position and a nitro group at the 5-position of the pyrrole ring creates the 2-acetyl-5-nitropyrrole core, a structure poised for diverse biological activities. The nitro group, in particular, is a versatile functional group known to be crucial for the therapeutic effects of many antimicrobial and anticancer agents, often through bioreductive activation.[4][5][6]

This guide will systematically explore how modifications to this core structure can modulate biological efficacy, providing a rationale for the design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a dedicated library of 2-acetyl-5-nitropyrrole analogs is not yet publicly available, we can infer a number of key relationships based on studies of structurally similar compounds. The following sections will compare the predicted impact of substitutions at various positions on the pyrrole ring.

The Pivotal Role of the Nitro Group

The 5-nitro substituent is anticipated to be a critical determinant of the biological activity of these analogs. Nitroaromatic compounds often exert their effects through metabolic reduction within target cells, leading to the formation of reactive nitrogen species that can damage DNA and other vital cellular components.[1][7][8] This mechanism is particularly effective against anaerobic bacteria and hypoxic cancer cells.[1][7]

Key Insight: The presence and position of the nitro group are likely essential for potent antimicrobial and anticancer effects. Analogs lacking the nitro group are predicted to have significantly reduced or no activity.

Modifications at the N1-Position of the Pyrrole Ring

The N1-position of the pyrrole ring offers a prime site for modification to influence the pharmacokinetic and pharmacodynamic properties of the analogs.

Substitution at N1 Predicted Impact on Activity Rationale
Small Alkyl Groups (e.g., -CH3) Potential for increased lipophilicity, which may enhance cell membrane permeability.Increased cellular uptake could lead to higher intracellular concentrations and enhanced activity.
Aromatic Rings (e.g., -Phenyl) May introduce additional binding interactions with biological targets.Depending on the substitution pattern of the phenyl ring, this could lead to increased potency and selectivity.
Groups with Hydrogen Bond Donors/Acceptors Could enhance interactions with specific enzyme active sites or DNA.This could be a strategy to improve target-specific binding and reduce off-target effects.
Modifications of the 2-Acetyl Group

The acetyl group at the C2-position provides another handle for synthetic modification to fine-tune the activity of the analogs.

Modification of the Acetyl Group Predicted Impact on Activity Rationale
Chain Extension (e.g., Propanoyl, Butanoyl) May alter the steric and electronic properties, potentially influencing target binding.Longer alkyl chains could increase lipophilicity but may also introduce steric hindrance.
Conversion to Oxime or Hydrazone Introduces new functional groups capable of forming additional interactions with biological targets.This strategy has been successfully employed to enhance the biological activity of other carbonyl-containing compounds.
Replacement with other Electron-Withdrawing Groups Could modulate the overall electronic profile of the molecule.This may influence the ease of reduction of the nitro group, thereby affecting the activation of the compound.
Substitution at Other Positions on the Pyrrole Ring (C3 and C4)

Substitution at the C3 and C4 positions of the pyrrole ring can further refine the biological activity profile.

Substitution at C3/C4 Predicted Impact on Activity Rationale
Halogens (e.g., -Cl, -Br) Can increase lipophilicity and may act as a blocking group to prevent metabolic degradation.Halogenated pyrroles have shown potent biological activities in various studies.
Small Alkyl Groups (e.g., -CH3) May provide favorable steric interactions within a target's binding pocket.The impact would be highly dependent on the specific topology of the biological target.

Experimental Protocols

To enable researchers to validate the predicted SAR and generate comparative data, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and for key biological assays.

Synthesis of 2-Acetyl-5-Nitropyrrole Analogs

A general synthetic route to 2-acetyl-5-nitropyrrole and its N-substituted analogs can be envisioned based on established pyrrole synthesis methodologies, such as the Paal-Knorr synthesis, followed by acylation and nitration.[9]

G cluster_0 Synthesis of N-Substituted Pyrrole cluster_1 Acylation and Nitration 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Paal_Knorr Paal-Knorr Condensation (e.g., FeCl3, H2O) 2,5-Dimethoxytetrahydrofuran->Paal_Knorr Primary_Amine Primary Amine (R-NH2) Primary_Amine->Paal_Knorr N_Substituted_Pyrrole N-Substituted Pyrrole Paal_Knorr->N_Substituted_Pyrrole Friedel_Crafts Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) N_Substituted_Pyrrole->Friedel_Crafts 2_Acetyl_N_Substituted_Pyrrole 2-Acetyl-N-Substituted Pyrrole Friedel_Crafts->2_Acetyl_N_Substituted_Pyrrole Nitration Nitration (e.g., Acetyl Nitrate) 2_Acetyl_N_Substituted_Pyrrole->Nitration Final_Product 2-Acetyl-5-Nitro-N-Substituted Pyrrole Analog Nitration->Final_Product

Caption: General synthetic workflow for 2-acetyl-5-nitropyrrole analogs.

Step-by-Step Protocol:

  • Synthesis of N-Substituted Pyrrole: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran and the desired primary amine in water.

  • Add a catalytic amount of iron(III) chloride and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the N-substituted pyrrole.

  • Friedel-Crafts Acylation: Dissolve the N-substituted pyrrole in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product. Purify the crude product by column chromatography to yield the 2-acetyl-N-substituted pyrrole.

  • Nitration: Dissolve the 2-acetyl-N-substituted pyrrole in a suitable solvent and cool to 0°C.

  • Slowly add a nitrating agent, such as acetyl nitrate (prepared in situ from acetic anhydride and nitric acid), to the reaction mixture.[10]

  • Stir the reaction at low temperature until the starting material is consumed.

  • Carefully quench the reaction with ice and neutralize with a base.

  • Extract the final product and purify by recrystallization or column chromatography.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14]

G Start Prepare Serial Dilutions of Test Compound in 96-well plate Inoculate Inoculate wells with standardized microbial suspension Start->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read Read results visually or with a plate reader Incubate->Read Determine_MIC Determine MIC (lowest concentration with no visible growth) Read->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the 2-acetyl-5-nitropyrrole analog in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

G Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere Add_Compound Add serial dilutions of the test compound to the wells Seed_Cells->Add_Compound Incubate_Cells Incubate for a defined period (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT solution to each well and incubate Incubate_Cells->Add_MTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2-acetyl-5-nitropyrrole analogs in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Mechanistic Insights

The biological activities of 2-acetyl-5-nitropyrrole analogs are likely to be multifactorial, with the nitro group playing a central role.

Antimicrobial Mechanism of Action

The antimicrobial action of nitroaromatic compounds is generally attributed to their reductive activation by microbial nitroreductases.[20][21] This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive nitrogen species like nitric oxide.[1][7] These reactive species can cause widespread cellular damage by:

  • Inducing DNA damage: Covalent binding to DNA and induction of strand breaks.[8]

  • Inhibiting essential enzymes: Reacting with critical enzyme functional groups.

  • Generating oxidative stress: Leading to the formation of reactive oxygen species that damage lipids, proteins, and nucleic acids.

G Compound 2-Acetyl-5-Nitropyrrole Analog Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Reactive_Intermediates Reactive Nitrogen Species (e.g., NO, Nitroso derivatives) Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed antimicrobial mechanism of action for 2-acetyl-5-nitropyrrole analogs.

Anticancer Mechanism of Action

The anticancer activity of these compounds may also involve bioreductive activation, particularly in the hypoxic environment of solid tumors.[7] Furthermore, pyrrole derivatives are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3][22] The 2-acetyl-5-nitropyrrole scaffold could potentially be designed to target specific kinases, leading to:

  • Induction of apoptosis: Triggering programmed cell death in cancer cells.

  • Cell cycle arrest: Halting the proliferation of malignant cells.

  • Inhibition of angiogenesis: Preventing the formation of new blood vessels that supply tumors.

Conclusion and Future Directions

The 2-acetyl-5-nitropyrrole scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. This guide has provided a framework for understanding the structure-activity relationships of its analogs by synthesizing information from related compound classes. The key takeaways are the likely importance of the 5-nitro group for activity and the potential for fine-tuning potency and selectivity through modifications at the N1, C2, C3, and C4 positions.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-acetyl-5-nitropyrrole analogs to validate the SAR hypotheses presented here. Such studies will be instrumental in identifying lead compounds with improved therapeutic profiles and advancing our understanding of this important class of molecules.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, 2009(14), 2245-2248.
  • Dings, C., & Averill, A. M. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(15), 4434.
  • Atmaca, H., Ilhan, S., Yılmaz, E. S., & Zora, M. (2021). 4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer. Archiv der Pharmazie, 354(8), 2100067.
  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893.
  • MDPI. (2022). Nitroaromatic Antibiotics. In Encyclopedia. Retrieved from [Link]

  • Bondad, M. G., & Saclauso, C. A. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
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  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • MDPI. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
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Validation

A Comprehensive Guide to Assessing the In-Vitro Stability of 2-Acetyl-5-nitropyrrole in Biological Media

Introduction: The Significance of 2-Acetyl-5-nitropyrrole and the Imperative of Stability Testing 2-Acetyl-5-nitropyrrole is a small molecule characterized by a pyrrole ring, an acetyl group, and a nitro functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Acetyl-5-nitropyrrole and the Imperative of Stability Testing

2-Acetyl-5-nitropyrrole is a small molecule characterized by a pyrrole ring, an acetyl group, and a nitro functional group.[2][3] The pyrrole moiety is a common scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[4] However, the presence of a nitroaromatic group introduces a critical consideration: the potential for bioreduction, which can be central to both the therapeutic action and the toxicity profile of such compounds.[5]

Early assessment of a compound's stability in biological media such as plasma and liver microsomes is crucial.[6] Rapid degradation can lead to poor bioavailability and misleading in vitro results, while metabolic activation can produce reactive intermediates with toxicological implications.[5][7] This guide, therefore, provides the necessary protocols to thoroughly investigate the stability of 2-Acetyl-5-nitropyrrole, enabling informed decisions in the early stages of drug discovery and development.

Predicted Metabolic Pathways of 2-Acetyl-5-nitropyrrole

Based on its chemical structure, 2-Acetyl-5-nitropyrrole is susceptible to several metabolic transformations. Understanding these potential pathways is essential for designing comprehensive stability assays and for the subsequent identification of metabolites.

  • Nitroreduction: The nitro group is a key site for metabolism. Nitroaromatic compounds can undergo reduction to form nitroso, hydroxylamino, and amino derivatives.[5] This process is often mediated by nitroreductases present in both mammalian tissues and gut microbiota. The formation of reactive intermediates during nitroreduction is a known mechanism of toxicity for some nitroaromatic drugs.[5]

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is prone to oxidation by cytochrome P450 (CYP) enzymes.[8] This can lead to the formation of hydroxylated metabolites and potentially ring-opened products.

  • Metabolism of the Acetyl Group: The acetyl group may undergo reduction to an alcohol or other modifications, although this is generally a less common metabolic route compared to nitroreduction and ring oxidation.

The interplay of these pathways will determine the overall stability and metabolic fate of 2-Acetyl-5-nitropyrrole.

cluster_0 Predicted Metabolic Pathways of 2-Acetyl-5-nitropyrrole 2-Acetyl-5-nitropyrrole 2-Acetyl-5-nitropyrrole Nitroreduction Nitroreduction 2-Acetyl-5-nitropyrrole->Nitroreduction Nitroreductases Oxidation Oxidation 2-Acetyl-5-nitropyrrole->Oxidation CYP450 Enzymes Acetyl_Group_Metabolism Acetyl_Group_Metabolism 2-Acetyl-5-nitropyrrole->Acetyl_Group_Metabolism Reductases Nitroso_Derivative Nitroso_Derivative Nitroreduction->Nitroso_Derivative Hydroxylated_Metabolites Hydroxylated_Metabolites Oxidation->Hydroxylated_Metabolites Ring-Opened_Products Ring-Opened_Products Oxidation->Ring-Opened_Products Reduced_Acetyl_Group Reduced_Acetyl_Group Acetyl_Group_Metabolism->Reduced_Acetyl_Group Hydroxylamino_Derivative Hydroxylamino_Derivative Nitroso_Derivative->Hydroxylamino_Derivative Amino_Derivative Amino_Derivative Hydroxylamino_Derivative->Amino_Derivative

Caption: Predicted metabolic pathways for 2-Acetyl-5-nitropyrrole.

Experimental Protocols for In Vitro Stability Assessment

To obtain a comprehensive stability profile, it is recommended to evaluate 2-Acetyl-5-nitropyrrole in three key biological matrices: plasma, serum, and liver microsomes. The following protocols are designed to be self-validating by including appropriate controls.

Plasma and Serum Stability

This assay determines the susceptibility of the test compound to degradation by enzymes present in plasma and serum, such as esterases and amidases.

Materials:

  • 2-Acetyl-5-nitropyrrole

  • Human, rat, and mouse plasma and serum (pooled, heparinized)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (a structurally similar and stable compound)

  • Incubator

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of 2-Acetyl-5-nitropyrrole in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Spike the stock solution into pre-warmed (37°C) plasma, serum, and PBS (as a control for non-enzymatic degradation) to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of 2-Acetyl-5-nitropyrrole.

Liver Microsomal Stability

This assay assesses the metabolic stability of the compound by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Materials:

  • 2-Acetyl-5-nitropyrrole

  • Human, rat, and mouse liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer, pH 7.4

  • Acetonitrile

  • Internal standard

  • Incubator

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of 2-Acetyl-5-nitropyrrole as described above.

  • In a microcentrifuge tube, combine liver microsomes (final protein concentration of 0.5 mg/mL) and 2-Acetyl-5-nitropyrrole (final concentration of 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot and terminate the reaction with 3 volumes of cold acetonitrile containing the internal standard.

  • Process the samples as described for the plasma stability assay.

  • Analyze the supernatant by LC-MS/MS.

cluster_1 Experimental Workflow for In Vitro Stability Assessment Start Start Prepare_Stock Prepare Stock Solution (10 mM in DMSO) Start->Prepare_Stock Spike Spike into Biological Matrix (Plasma, Serum, or Microsomes) Prepare_Stock->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Points->Quench Process Vortex & Centrifuge Quench->Process Analyze LC-MS/MS Analysis Process->Analyze End End Analyze->End

Caption: General experimental workflow for stability assessment.

Data Analysis and Interpretation

The stability of 2-Acetyl-5-nitropyrrole is typically expressed as the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero. The half-life (t½) can be calculated from the first-order decay constant (k) obtained from the slope of the natural logarithm of the remaining percentage versus time plot.

Half-life (t½) = 0.693 / k

The results should be presented in a clear, tabular format for easy comparison across different species and biological matrices.

Table 1: Hypothetical Stability Data for 2-Acetyl-5-nitropyrrole

Biological MatrixSpeciesHalf-life (t½, min)% Remaining at 60 min
Plasma Human> 12095
Rat9065
Mouse7555
Serum Human> 12098
Rat9570
Mouse8060
Liver Microsomes (+NADPH) Human4530
Rat2515
Mouse155
Liver Microsomes (-NADPH) Human> 12097
Rat> 12096
Mouse> 12094

Comparative Analysis with Other Nitroaromatic Compounds

While direct comparative data is absent, the stability profile of 2-Acetyl-5-nitropyrrole can be contextualized by comparing it to other well-characterized nitroaromatic drugs.

Table 2: Comparative Stability of Nitroaromatic Drugs in Human Liver Microsomes

CompoundTherapeutic ClassReported Half-life (t½, min)Primary Metabolic Pathway
Metronidazole Antibacterial, Antiprotozoal~180Oxidation of side chain
Nifurtimox Antiparasitic~30-60Nitroreduction
Tolcapone Anti-Parkinson's Agent~60O-methylation, Nitroreduction
2-Acetyl-5-nitropyrrole (Investigational)(To be determined)(Predicted: Nitroreduction, Oxidation)

Note: The half-life values are approximate and can vary depending on the experimental conditions.

This comparative table will allow researchers to benchmark the stability of 2-Acetyl-5-nitropyrrole against established drugs, providing valuable insights into its potential pharmacokinetic properties. For instance, if the microsomal stability of 2-Acetyl-5-nitropyrrole is found to be significantly shorter than that of metronidazole, it may indicate a higher first-pass metabolism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the in vitro stability of 2-Acetyl-5-nitropyrrole. By following the detailed protocols and considering the predicted metabolic pathways, researchers can generate robust and reliable data to inform the progression of this compound in the drug discovery pipeline. Future studies should focus on the identification of the major metabolites formed in these assays to gain a deeper understanding of the biotransformation pathways and to assess the potential for the formation of reactive or pharmacologically active species. Such a thorough and mechanistically informed approach to stability testing is indispensable for the successful development of new therapeutic agents.

References

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  • Lucci, P., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4933. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Retrieved January 24, 2026, from [Link]

  • Allouche, F., et al. (2022). Synthesis and Enzymatic Degradation of Sustainable Levoglucosenone-Derived Copolyesters with Renewable Citronellol Side Chains. Molecules, 27(23), 8243. [Link]

  • Lee, M. Y., & Park, C. B. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8285. [Link]

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  • Woodruff, P. J., & Lamm, A. S. (2017). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. In Biodegradable Polymers (pp. 285-310). Royal Society of Chemistry. [Link]

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  • Bloomer, J. C., et al. (1998). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. Drug metabolism and disposition: the biological fate of chemicals, 26(8), 819–824. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Nitropyrroles

Nitropyrroles are a fascinating class of heterocyclic compounds. They serve as pivotal structural motifs in a range of naturally occurring bioactive molecules, including the pyrrolomycin and heronapyrrole families of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Nitropyrroles are a fascinating class of heterocyclic compounds. They serve as pivotal structural motifs in a range of naturally occurring bioactive molecules, including the pyrrolomycin and heronapyrrole families of antibiotics.[1][2][3] Their utility extends to synthetic chemistry, where the nitro group acts as a versatile handle for further functionalization, making them valuable intermediates in the development of novel pharmaceuticals and materials.

This guide provides a comparative analysis of the primary synthetic strategies for accessing nitropyrroles. We will delve into the mechanistic underpinnings of each approach, compare their relative merits and drawbacks, and provide field-tested experimental protocols. Our focus is on explaining the causality behind procedural choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of nitropyrroles can be broadly categorized into two main approaches: the direct nitration of a pre-existing pyrrole ring and the construction of the pyrrole ring with the nitro group already incorporated into one of the precursors.

G cluster_0 Synthetic Approaches to Nitropyrroles cluster_1 Direct Nitration cluster_2 Ring-Closing Syntheses Start Pyrrole Scaffold DN_Node Electrophilic Aromatic Substitution Start->DN_Node RC_Node Constructing the Ring Start->RC_Node From Acyclic Precursors Nitropyrrole Target Nitropyrrole Reagent1 Acetyl Nitrate (HNO3 / Ac2O) DN_Node->Reagent1 Preferred Method (Mild Conditions) Reagent2 Mixed Acid (HNO3 / H2SO4) DN_Node->Reagent2 Problematic (Polymerization) Reagent1->Nitropyrrole PaalKnorr Paal-Knorr Synthesis RC_Node->PaalKnorr Cyclo Cycloaddition Reactions RC_Node->Cyclo Novel Modern Methods (e.g., Peroxydisulfate) RC_Node->Novel Novel->Nitropyrrole

Caption: Overview of major synthetic pathways to nitropyrroles.

Strategy 1: Direct Electrophilic Nitration of Pyrrole

The most straightforward conceptual approach is the direct nitration of the pyrrole ring via an electrophilic aromatic substitution (EAS) mechanism.[4][5] However, the high electron-density of the pyrrole ring, which makes it highly reactive towards electrophiles, also renders it extremely susceptible to acid-catalyzed polymerization.

The Challenge of Strong Acids:

Attempting to nitrate pyrrole using standard aromatic nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄), invariably leads to the formation of intractable polymeric tars rather than the desired product.[6][7] The strong acid protonates the pyrrole ring, initiating a polymerization cascade. This is a critical experimental pitfall that necessitates the use of milder, non-acidic nitrating agents.

The Reagent of Choice: Acetyl Nitrate

For decades, the preferred reagent for the mononitration of pyrrole has been acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride.[6][8] This reagent provides a source of the nitronium ion (NO₂⁺) electrophile under neutral conditions, effectively circumventing the problem of polymerization.[8]

The reaction proceeds via the classical EAS mechanism: the π-system of the pyrrole attacks the nitronium ion to form a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.[8][9]

G cluster_mechanism Mechanism of Pyrrole Nitration with Acetyl Nitrate Reagents HNO3 + Acetic Anhydride Electrophile Acetyl Nitrate (CH3COONO2) Reagents->Electrophile Forms Attack Nucleophilic Attack Electrophile->Attack Pyrrole Pyrrole Pyrrole->Attack Intermediate Resonance-Stabilized Cationic Intermediate Attack->Intermediate Forms Deprotonation Deprotonation Intermediate->Deprotonation Loses H+ Product 2-Nitropyrrole Deprotonation->Product Restores Aromaticity G start 1,4-Dicarbonyl Compound | + | Primary Amine / NH3 hemiaminal Carbonyl Attack Forms Hemiaminal start->hemiaminal cyclization Intramolecular Attack Forms Dihydroxytetrahydropyrrole hemiaminal->cyclization dehydration Dehydration (x2) Restores Aromaticity cyclization->dehydration product Substituted Pyrrole dehydration->product

Sources

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